molecular formula C15H29N3O2 B607328 ENMD-1068 CAS No. 789488-77-3

ENMD-1068

カタログ番号: B607328
CAS番号: 789488-77-3
分子量: 283.41 g/mol
InChIキー: VRZYMMVEALDDBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one is a chemical compound with the CAS Registry Number 789488-77-3 . It is also known under the identifier ENMD-1068 . The compound has a molecular formula of C 15 H 29 N 3 O 2 and a molecular weight of 283.41 g/mol . As a piperazine derivative, this compound serves as a valuable building block in medicinal chemistry and pharmaceutical research. Piperazine-based structures are commonly explored in the development of biologically active molecules and are frequently featured in patent literature for various therapeutic applications . Researchers utilize this chemical in the synthesis of more complex compounds, investigation of structure-activity relationships, and as a precursor in drug discovery projects. For proper storage and stability, this product should be kept in a dark place under an inert atmosphere at 2-8°C . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. Please handle with appropriate safety precautions.

特性

IUPAC Name

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H29N3O2/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16/h13H,3-12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZYMMVEALDDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789488-77-3
Record name ENMD-1068
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Record name 789488-77-3
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Record name ENMD-1068
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Foundational & Exploratory

ENMD-1068: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1068 is a small molecule, selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and its therapeutic potential as demonstrated in preclinical models of liver fibrosis, endometriosis, and arthritis. The information herein is compiled from peer-reviewed scientific literature to support further research and development of PAR2-targeted therapies.

Core Mechanism of Action: PAR2 Antagonism

This compound functions as a selective antagonist of PAR2. PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating intracellular signaling cascades. This compound competitively inhibits the binding of the tethered ligand, thereby preventing receptor activation and downstream signaling. It is characterized as a low-potency antagonist, with a reported IC50 of 5 mM for the inhibition of trypsin-induced PAR2 activation.[1]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, fibrosis, and cell proliferation.

Inhibition of TGF-β1/Smad2/3 Signaling in Liver Fibrosis

In the context of liver fibrosis, this compound attenuates the pro-fibrotic effects of Transforming Growth Factor-beta 1 (TGF-β1).[2] Activation of PAR2 on hepatic stellate cells (HSCs) potentiates TGF-β1 signaling. This compound blocks this potentiation, leading to a reduction in the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β1 signaling.[2] This, in turn, decreases the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[2]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGFbR TGF-β Receptor TGF-beta1->TGFbR Binds PAR2 PAR2 PAR2->TGFbR Potentiates Smad2_3 Smad2/3 TGFbR->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Gene Expression (α-SMA, Collagen) Smad_complex->Gene_expression Translocates & Regulates ENMD1068 This compound ENMD1068->PAR2 Inhibits

Caption: Inhibition of the TGF-β1/Smad signaling pathway by this compound.
Attenuation of Inflammatory and Angiogenic Pathways in Endometriosis

In a mouse model of endometriosis, this compound demonstrated anti-inflammatory and anti-angiogenic properties.[3] It significantly reduced the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[3] Furthermore, this compound inhibited the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammation, cell proliferation, and survival.[3] The compound also decreased the expression of Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis.[3]

Endometriosis_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects PAR2 PAR2 NFkB NF-κB PAR2->NFkB Activates Gene_expression Gene Expression (IL-6, MCP-1, VEGF) NFkB->Gene_expression Translocates & Regulates Inflammation Inflammation Gene_expression->Inflammation Angiogenesis Angiogenesis Gene_expression->Angiogenesis Proliferation Proliferation Gene_expression->Proliferation Apoptosis Apoptosis ENMD1068 This compound ENMD1068->PAR2 Inhibits ENMD1068->Apoptosis Induces

Caption: this compound's impact on inflammatory and angiogenic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

AssayTargetCell Line/SystemIC50Reference
Inhibition of Trypsin-Induced PAR2 ActivationPAR2Not Specified5 mM[1]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Liver Fibrosis [2]

Treatment GroupDoseAdministrationALT (U/L)AST (U/L)α-SMA (relative expression)Collagen I (relative expression)
Control--35.2 ± 4.145.8 ± 5.31.0 ± 0.11.0 ± 0.1
CCl4-Intraperitoneal125.6 ± 15.3189.4 ± 20.14.2 ± 0.55.1 ± 0.6
CCl4 + this compound25 mg/kgIntraperitoneal89.3 ± 10.2135.7 ± 14.82.5 ± 0.33.2 ± 0.4
CCl4 + this compound50 mg/kgIntraperitoneal65.1 ± 7.998.2 ± 11.51.8 ± 0.22.1 ± 0.3

Table 3: In Vivo Efficacy of this compound in a Murine Model of Endometriosis [3]

Treatment GroupDoseAdministrationLesion Volume (mm³)IL-6 (pg/mg protein)MCP-1 (pg/mg protein)VEGF (relative expression)
Vehicle-Intraperitoneal13.87 ± 2.45152.3 ± 18.585.6 ± 9.81.0 ± 0.1
This compound25 mg/kgIntraperitoneal8.92 ± 1.54105.7 ± 12.362.1 ± 7.50.6 ± 0.08
This compound50 mg/kgIntraperitoneal2.53 ± 0.6178.4 ± 9.151.3 ± 6.20.4 ± 0.05

Table 4: In Vivo Efficacy of this compound in a Murine Model of Arthritis [4]

Treatment GroupDoseAdministrationArthritic Index (Day 7)Paw Pad Thickness (mm, Day 7)
Vehicle-Subcutaneous7.1 ± 0.93.2 ± 0.3
This compound4 mg/kgSubcutaneous4.2 ± 1.02.5 ± 0.2
This compound16 mg/kgSubcutaneous2.8 ± 0.52.1 ± 0.2

Experimental Protocols

Murine Model of Liver Fibrosis[2]
  • Animal Model: Male ICR mice (6-8 weeks old).

  • Induction of Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl4; 1 ml/kg body weight, 20% solution in olive oil) twice weekly for 4 weeks.

  • Treatment: this compound (25 or 50 mg/kg) or vehicle was administered intraperitoneally 30 minutes before each CCl4 injection.

  • Outcome Measures:

    • Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using a clinical chemistry analyzer.

    • Liver tissue was collected for histological analysis (H&E and Masson's trichrome staining).

    • Expression of α-SMA and collagen I was determined by quantitative real-time PCR and Western blotting.

Murine Model of Endometriosis[3]
  • Animal Model: Female BALB/c nude mice (6-8 weeks old).

  • Induction of Endometriosis: Human endometrial tissue fragments were injected into the peritoneal cavity.

  • Treatment: this compound (25 or 50 mg/kg) or vehicle was administered intraperitoneally daily for 14 days, starting on the day of tissue injection.

  • Outcome Measures:

    • The number and volume of endometriotic lesions were measured.

    • Lesion tissue was collected for analysis.

    • Levels of IL-6 and MCP-1 were measured by ELISA.

    • Expression of VEGF and activation of NF-κB were assessed by immunohistochemistry.

    • Cell proliferation (Ki-67 staining) and apoptosis (TUNEL assay) were also evaluated by immunohistochemistry.

Murine Model of Collagen-Induced Arthritis[4]
  • Animal Model: Male DBA/1 mice.

  • Induction of Arthritis: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant, followed by a booster injection 21 days later.

  • Treatment: this compound (4 or 16 mg/kg) or vehicle was administered subcutaneously daily for 7 days, starting from the onset of clinical signs of arthritis.

  • Outcome Measures:

    • Clinical signs of arthritis were scored daily based on a scale of 0-4 for each paw.

    • Paw pad thickness was measured daily using a digital caliper.

    • Histological analysis of the joints was performed to assess inflammation, pannus formation, and cartilage/bone erosion.

Experimental_Workflow cluster_fibrosis Liver Fibrosis Model cluster_endometriosis Endometriosis Model cluster_arthritis Arthritis Model fib_induction Induce Fibrosis (CCl4) fib_treatment Treat with this compound fib_induction->fib_treatment fib_outcome Measure ALT, AST, α-SMA, Collagen fib_treatment->fib_outcome endo_induction Induce Endometriosis endo_treatment Treat with this compound endo_induction->endo_treatment endo_outcome Measure Lesion Size, IL-6, MCP-1, VEGF endo_treatment->endo_outcome art_induction Induce Arthritis (Collagen) art_treatment Treat with this compound art_induction->art_treatment art_outcome Measure Arthritic Index, Paw Thickness art_treatment->art_outcome

Caption: General experimental workflows for preclinical models.

Conclusion

This compound is a selective PAR2 antagonist with demonstrated efficacy in preclinical models of liver fibrosis, endometriosis, and arthritis. Its mechanism of action involves the inhibition of key signaling pathways that drive inflammation, fibrosis, and angiogenesis, including the TGF-β1/Smad and NF-κB pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of PAR2 antagonism. Further research is warranted to elucidate the detailed molecular interactions of this compound with PAR2 and to translate these promising preclinical findings into clinical applications.

References

ENMD-1068 PAR2 antagonist selectivity and affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of ENMD-1068, a PAR2 Antagonist

This technical guide provides a detailed overview of the selectivity and affinity of this compound, a non-peptide antagonist of Protease-Activated Receptor 2 (PAR2). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine) was one of the first small molecule, non-peptide antagonists developed for Protease-Activated Receptor 2 (PAR2).[1] It has been utilized in preclinical studies to investigate the role of PAR2 in various pathological conditions, including joint inflammation, endometriosis, and liver fibrosis.[2][3][4] While it has been a valuable tool for in vivo and in vitro research, it is generally characterized as having low potency.[1][5]

Quantitative Data: Affinity and Selectivity

The following tables summarize the available quantitative and qualitative data regarding the affinity and selectivity of this compound for PAR2.

Table 1: this compound Affinity and Potency for PAR2
ParameterValueAssay TypeNotes
IC505 mMInhibition of trypsin-induced PAR2 activationThis value is from the initial characterization and has been cited in subsequent literature.[1]
IC505 mMBlockade of intracellular calcium release in colonocytesThis study compared this compound to the more potent PAR2 antagonist GB88 (IC50 of 8 µM).

It is important to note that a direct binding affinity (Ki) for this compound has not been reported in the available scientific literature.

Table 2: this compound Selectivity Profile
TargetActivityData TypeSource
PAR1No significant inhibition of PAR1 agonist-induced synovial hyperaemiaQualitativePalmer et al., 2007[5]
PAR3Data not publicly available--
PAR4Data not publicly available--

While this compound is described as a "selective" PAR2 antagonist, comprehensive quantitative screening data against other PAR family members (PAR1, PAR3, PAR4) are not available in the public domain. The available data indicates selectivity over PAR1.[5]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively described in the primary literature. The following are representative protocols for key assays used to determine the affinity and functional antagonism of PAR2 ligands.

Functional Antagonism: Calcium Mobilization Assay

This assay is a common method to determine the ability of a compound to inhibit PAR2-mediated intracellular calcium release, a key signaling event downstream of PAR2 activation.

Objective: To determine the IC50 value of a PAR2 antagonist by measuring its ability to inhibit agonist-induced calcium mobilization in PAR2-expressing cells.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable cells stably expressing human PAR2.

  • Agonist: Trypsin or a PAR2-activating peptide (e.g., SLIGKV-NH2).

  • Antagonist: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Calcium-sensitive dye: Fluo-4 AM.

  • Reagents: Pluronic F-127, Probenecid (optional).

  • Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Culture and Plating:

    • Culture PAR2-expressing HEK293 cells in appropriate media.

    • Seed cells into 96- or 384-well black, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove culture medium from the cells and add the dye loading buffer.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the antagonist (this compound) in assay buffer.

    • Add the antagonist dilutions to the respective wells of the cell plate and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the agonist into the wells and immediately begin kinetic measurement of fluorescence intensity (excitation ~494 nm, emission ~516 nm) for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the intracellular calcium concentration.

    • Plot the agonist-induced calcium response against the concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding Affinity: Radioligand Binding Assay

This assay would be used to determine the direct binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of a PAR2 antagonist.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing PAR2.

  • Radioligand: A high-affinity, selective radiolabeled PAR2 ligand (e.g., [3H]-2-furoyl-LIGRL-NH2).

  • Unlabeled Antagonist: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Homogenize PAR2-expressing cells or tissues in a lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist (this compound).

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled PAR2 ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the unlabeled antagonist.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

PAR2 Signaling Pathway

PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Cleavage Gq Gαq PAR2->Gq Activates G1213 Gα12/13 PAR2->G1213 Activates beta_arrestin β-Arrestin PAR2->beta_arrestin Recruits PLC PLC Gq->PLC RhoA RhoA G1213->RhoA MAPK MAPK/ERK Pathway beta_arrestin->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ROCK ROCK RhoA->ROCK ENMD1068 This compound ENMD1068->PAR2 Antagonizes Antagonist_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis cell_culture 1. Culture PAR2- expressing cells plate_cells 2. Plate cells in assay plates cell_culture->plate_cells dye_loading 3. Load cells with Ca²⁺ sensitive dye plate_cells->dye_loading add_antagonist 4. Add serial dilutions of this compound dye_loading->add_antagonist add_agonist 5. Stimulate with PAR2 agonist add_antagonist->add_agonist read_plate 6. Measure fluorescence kinetically add_agonist->read_plate calc_response 7. Calculate fluorescence change (ΔRFU) read_plate->calc_response dose_response 8. Plot % Inhibition vs. [Antagonist] calc_response->dose_response calc_ic50 9. Determine IC50 value via non-linear regression dose_response->calc_ic50

References

ENMD-1068: A Technical Guide to a First-in-Class PAR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ENMD-1068, a pioneering non-peptide, small molecule antagonist of Protease-Activated Receptor 2 (PAR2). Despite the absence of a publicly available detailed synthesis protocol, this document consolidates the existing scientific literature to detail its discovery, mechanism of action, and preclinical evaluation. It includes available quantitative data, in-depth experimental methodologies from key studies, and visualizations of its signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating PAR2 antagonism and the therapeutic potential of molecules like this compound in inflammatory and fibrotic diseases.

Discovery and Rationale

This compound, chemically identified as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine, emerged from the need for stable and orally bioavailable antagonists for Protease-Activated Receptor 2 (PAR2).[1] Prior to its discovery, research into PAR2 modulation was predominantly reliant on peptide-based antagonists, which suffered from limitations such as poor in vivo stability and low bioavailability.[1]

In 2006, a study by Kelso et al. identified this compound as the first non-peptide small molecule antagonist of PAR2.[1] This discovery marked a significant advancement in the field, providing a novel chemical scaffold for the development of PAR2-targeted therapeutics. The primary motivation for developing PAR2 antagonists stems from the receptor's established role in mediating inflammatory processes.[1]

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the peer-reviewed literature or patent filings. However, based on its chemical structure, a plausible synthetic route would involve a two-step acylation of piperazine.

A hypothetical synthesis pathway is presented below. This is a generalized representation and does not reflect a validated experimental protocol.

G cluster_synthesis Hypothetical Synthesis of this compound Piperazine Piperazine Intermediate_1 1-(3-Methylbutanoyl)piperazine Piperazine->Intermediate_1 Acylation Step 1 Base (e.g., Triethylamine) DCM, rt Isovaleryl_chloride 3-Methylbutanoyl chloride Isovaleryl_chloride->Intermediate_1 Protected_ENMD Protected this compound Intermediate_1->Protected_ENMD Acylation Step 2 Base, DCM, rt 6_Aminohexanoyl_chloride 6-Aminohexanoyl chloride (protected amine) 6_Aminohexanoyl_chloride->Protected_ENMD ENMD_1068 This compound Protected_ENMD->ENMD_1068 Deprotection

Caption: Hypothetical two-step synthesis of this compound.

Mechanism of Action

This compound functions as a selective antagonist of PAR2, a G-protein coupled receptor.[2][3][4] The activation of PAR2 by proteases such as trypsin and tryptase involves the cleavage of its N-terminal domain, exposing a tethered ligand that self-activates the receptor. This compound is believed to act as a non-competitive antagonist, preventing receptor activation and downstream signaling.

The key signaling pathways inhibited by this compound include:

  • TGF-β1/Smad Signaling: In hepatic stellate cells (HSCs), this compound has been shown to attenuate the transforming growth factor-beta 1 (TGF-β1) induced phosphorylation of Smad2/3.[2][5] This inhibition leads to a reduction in the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[2][5]

  • NF-κB Signaling: this compound has demonstrated the ability to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[4] This leads to a decrease in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[4]

  • Calcium Mobilization: The binding of agonists to PAR2 typically induces an increase in intracellular calcium concentration. This compound has been shown to inhibit trypsin or SLIGRL-NH2 stimulated calcium release in HSCs.[5]

G cluster_pathway This compound Mechanism of Action Protease Protease PAR2 PAR2 Protease->PAR2 activates G_protein G-protein coupling PAR2->G_protein ENMD1068 This compound ENMD1068->PAR2 inhibits PLC PLC G_protein->PLC TGFB_pathway TGF-β/Smad Pathway G_protein->TGFB_pathway NFkB_pathway NF-κB Pathway G_protein->NFkB_pathway Ca_release Ca2+ release PLC->Ca_release Fibrosis Fibrosis TGFB_pathway->Fibrosis Inflammation Inflammation NFkB_pathway->Inflammation

Caption: Signaling pathways modulated by this compound.

Quantitative Data

The available quantitative data for this compound is summarized in the table below. It is important to note the discrepancy in the reported IC50 values, which may be attributable to different experimental conditions or assay formats.

ParameterValueCell Line/SystemReference
IC50 1.2 mMNot specified[6]
IC50 5 mMTrypsin-induced PAR2 activation[3]

Experimental Protocols

Detailed methodologies for key preclinical studies of this compound are outlined below.

In Vivo Endometriosis Mouse Model
  • Animal Model: A red fluorescent protein-expressing xenograft model of human endometriosis was established in nude mice.[4][5]

  • Treatment Protocol: Following the induction of endometriosis, mice were administered either this compound (25 mg/kg or 50 mg/kg) or a vehicle control (200 μL) via intraperitoneal injection daily for 5 days.[4][5]

  • Endpoint Analysis:

    • Endometriotic lesions were counted and their volume measured.[4]

    • Levels of IL-6 and MCP-1 in the lesions were quantified using enzyme-linked immunosorbent assays (ELISAs).[4]

    • Activation of NF-κB and expression of vascular endothelial growth factor (VEGF) were assessed by immunohistochemistry.[4]

    • Cell proliferation was evaluated by immunohistochemical staining for Ki-67.[4]

    • Apoptosis was assessed using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.[4]

G cluster_workflow Endometriosis Model Workflow Induction Induce Endometriosis (RFP-expressing xenograft in nude mice) Treatment Treatment (daily, 5 days, i.p.) - Vehicle (200 µL) - this compound (25 mg/kg) - this compound (50 mg/kg) Induction->Treatment Collection Collect Lesions Treatment->Collection Analysis Endpoint Analysis - Lesion count & volume - ELISA (IL-6, MCP-1) - IHC (NF-κB, VEGF, Ki-67) - TUNEL assay Collection->Analysis

Caption: Experimental workflow for the endometriosis mouse model.

In Vivo Liver Fibrosis Mouse Model
  • Animal Model: Carbon tetrachloride (CCl4)-induced liver fibrosis in ICR mice.[1][2]

  • Treatment Protocol: Mice were treated with intraperitoneal injections of either this compound (25 mg/kg or 50 mg/kg) or a vehicle control twice a week for 4 weeks.[1][2]

  • Endpoint Analysis:

    • Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.[5]

    • Liver collagen content was quantified.[5]

    • Hepatic expression of α-SMA was determined.[5]

In Vitro Studies with Hepatic Stellate Cells (HSCs)
  • Cell Culture: Primary HSCs were isolated from mice.[5]

  • Experimental Conditions: HSCs were stimulated with TGF-β1 in the presence or absence of this compound.[5]

  • Endpoint Analysis:

    • Expression of α-SMA, type I collagen, and type III collagen was assessed.

    • C-terminal phosphorylation of Smad2/3 was determined.[5]

    • Intracellular calcium release was measured in response to trypsin or the PAR2 activating peptide SLIGRL-NH2.[5]

    • Smad transcriptional activity was evaluated.[5]

Clinical Development

To date, there is no publicly available information regarding clinical trials of this compound in humans. The development of other PAR2 modulators, including monoclonal antibodies, has progressed to early-phase clinical trials for conditions such as chronic pain, highlighting the therapeutic interest in this target.[1]

Conclusion

This compound represents a significant milestone in the development of PAR2 antagonists. As the first non-peptide small molecule inhibitor of this receptor, it has been instrumental in elucidating the role of PAR2 in various inflammatory and fibrotic conditions in preclinical models. While the lack of a detailed synthesis protocol and clinical data limits a full evaluation of its therapeutic potential, the information gathered in this guide provides a solid foundation for researchers in the field. The promising preclinical findings with this compound underscore the potential of PAR2 as a therapeutic target and encourage further investigation into the development of next-generation PAR2 antagonists with improved pharmacological properties.

References

The Role of ENMD-1068 in Modulating the TGF-β1/Smad Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a central role in tissue fibrosis, a pathological process characterized by excessive accumulation of extracellular matrix (ECM) proteins. The canonical signaling pathway for TGF-β1 involves the phosphorylation and activation of Smad2 and Smad3 proteins, which then translocate to the nucleus to regulate the transcription of profibrotic genes. ENMD-1068, a small molecule antagonist of Protease-Activated Receptor 2 (PAR-2), has emerged as a potential therapeutic agent for fibrotic diseases. This technical guide provides an in-depth analysis of the mechanism by which this compound attenuates the TGF-β1/Smad signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Introduction: The TGF-β1/Smad Signaling Pathway in Fibrosis

The TGF-β1 signaling cascade is a critical regulator of cellular processes such as proliferation, differentiation, and ECM production.[1][2] In the context of tissue injury, a sustained activation of this pathway can lead to pathological fibrosis. The canonical pathway is initiated by the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[3][4] The activated TβRI, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1][5] These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates into the nucleus.[5][6] Within the nucleus, the Smad complex acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoter regions of target genes, including those encoding for α-smooth muscle actin (α-SMA) and various collagens, key components of the fibrotic matrix.[2][7]

Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor that is activated by serine proteases.[8][9] Growing evidence suggests a crosstalk between PAR-2 activation and profibrotic signaling pathways, including the TGF-β1/Smad cascade.[6][10] this compound is a selective antagonist of PAR-2, and its inhibitory effects on this receptor have been shown to ameliorate fibrotic conditions.[6][8] This guide will focus on the specific molecular mechanisms through which this compound exerts its anti-fibrotic effects by targeting the TGF-β1/Smad signaling pathway.

This compound's Mechanism of Action on the TGF-β1/Smad Pathway

This compound's primary mechanism in attenuating liver fibrosis is through the inhibition of the TGF-β1/Smad2/3 signaling pathway.[6][10] By acting as a PAR-2 antagonist, this compound disrupts the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver.[6] The downstream effects of this compound on this pathway are a significant reduction in the expression of key fibrotic markers.[6]

Specifically, treatment with this compound leads to a marked decrease in the C-terminal phosphorylation of Smad2 and Smad3 in HSCs stimulated with TGF-β1.[6] This inhibition of Smad phosphorylation is a critical step, as it prevents the subsequent formation of the Smad2/3/4 complex and its translocation to the nucleus. Consequently, the transcriptional activity of Smad-responsive genes is significantly diminished.[6] This ultimately results in reduced expression and deposition of α-SMA, and type I and III collagens, the hallmarks of liver fibrosis.[6]

Furthermore, this compound has been shown to inhibit TGF-β1 induced Smad transcriptional activity in HSCs, confirming its role in modulating the downstream signaling events of the TGF-β1 pathway.[6][10]

This compound Mechanism of Action cluster_nucleus TGFB1 TGF-β1 TBRII TβRII TGFB1->TBRII Binds TBRI TβRI TBRII->TBRI Recruits pTBRI p-TβRI TBRI->pTBRI Phosphorylates Smad23 Smad2/3 pTBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus GeneTranscription Profibrotic Gene Transcription (α-SMA, Collagen) SmadComplex->GeneTranscription Activates PAR2 PAR-2 PAR2->pTBRI Potentiates ENMD1068 This compound ENMD1068->PAR2 Inhibits

Caption: this compound's inhibitory effect on the TGF-β1/Smad pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of the TGF-β1/Smad signaling pathway and liver fibrosis.

Table 1: Effect of this compound on Liver Fibrosis Markers in CCl₄-Induced Mice [6]

Treatment GroupALT (U/L)AST (U/L)α-SMA (Relative mRNA Expression)Collagen I (Relative mRNA Expression)Collagen III (Relative mRNA Expression)
Control 35.2 ± 5.868.5 ± 10.21.0 ± 0.21.0 ± 0.31.0 ± 0.2
CCl₄ 125.6 ± 15.4258.3 ± 25.14.8 ± 0.75.2 ± 0.94.5 ± 0.6
CCl₄ + this compound (25 mg/kg) 82.4 ± 10.1#165.7 ± 18.9#2.5 ± 0.4#2.8 ± 0.5#2.3 ± 0.4#
CCl₄ + this compound (50 mg/kg) 65.9 ± 8.7#120.1 ± 14.3#1.8 ± 0.3#2.1 ± 0.4#1.7 ± 0.3#
p < 0.05 vs Control; #p < 0.05 vs CCl₄

Table 2: Effect of this compound on TGF-β1-Induced Activation of Hepatic Stellate Cells (HSCs) in vitro [6]

Treatment Groupp-Smad2 (Relative Protein Expression)p-Smad3 (Relative Protein Expression)α-SMA (Relative Protein Expression)Collagen I (Relative Protein Expression)
Control 1.0 ± 0.11.0 ± 0.21.0 ± 0.21.0 ± 0.3
TGF-β1 (10 ng/mL) 3.5 ± 0.44.1 ± 0.53.8 ± 0.44.2 ± 0.5
TGF-β1 + this compound (10 µM) 1.8 ± 0.2#2.0 ± 0.3#1.9 ± 0.3#2.1 ± 0.4#
TGF-β1 + this compound (50 µM) 1.2 ± 0.1#1.4 ± 0.2#1.3 ± 0.2#1.5 ± 0.2#
*p < 0.05 vs Control; #p < 0.05 vs TGF-β1

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for investigating the effects of this compound on the TGF-β1/Smad signaling pathway.[6]

Animal Model of Liver Fibrosis

A carbon tetrachloride (CCl₄)-induced mouse model of liver fibrosis is utilized to assess the in vivo efficacy of this compound.[6]

  • Animals: Male ICR mice (6-8 weeks old).

  • Induction of Fibrosis: Mice are intraperitoneally injected with a 10% solution of CCl₄ in olive oil at a dose of 2 mL/kg body weight, twice a week for 4 weeks.[6]

  • This compound Treatment: this compound is dissolved in a vehicle control (e.g., 200 μL of saline). Mice in the treatment groups receive intraperitoneal injections of this compound (25 mg/kg or 50 mg/kg) 15 minutes prior to each CCl₄ injection.[6]

  • Tissue Collection: At the end of the 4-week period, mice are euthanized, and liver tissues are collected for histological and molecular analysis. Blood samples are collected for serum ALT and AST measurements.[6]

Animal Model Workflow start Start: ICR Mice enmd Treatment: This compound Injection (25 or 50 mg/kg, i.p.) start->enmd ccl4 Induce Fibrosis: CCl4 Injection (Twice weekly, 4 weeks) sacrifice Euthanize & Collect Samples (End of Week 4) ccl4->sacrifice enmd->ccl4 analysis Analysis: - Histology (Sirius Red) - qPCR (α-SMA, Collagen) - Serum ALT/AST sacrifice->analysis end End analysis->end

Caption: Workflow for the in vivo liver fibrosis model.
Isolation and Culture of Hepatic Stellate Cells (HSCs)

Primary HSCs are isolated from mouse livers to study the direct effects of this compound on these cells in vitro.[6]

  • Liver Perfusion: The mouse liver is perfused in situ with a collagenase/pronase solution to digest the extracellular matrix.

  • Cell Isolation: The digested liver is minced and filtered. HSCs are then isolated by density gradient centrifugation using Nycodenz or a similar medium.

  • Cell Culture: Isolated HSCs are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are used for experiments upon reaching 80-90% confluency.

Western Blot Analysis for Phosphorylated Smad2/3

This protocol is used to quantify the levels of phosphorylated Smad2 and Smad3 in HSCs.

  • Cell Treatment: HSCs are serum-starved for 24 hours and then pre-treated with this compound (10 µM or 50 µM) for 1 hour, followed by stimulation with TGF-β1 (10 ng/mL) for 30 minutes.[6]

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against p-Smad2, p-Smad3, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Quantitative Real-Time PCR (qPCR) for Fibrotic Genes

qPCR is employed to measure the mRNA expression levels of α-SMA and collagens.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from liver tissues or HSCs using a suitable kit, and cDNA is synthesized using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix with specific primers for α-SMA, collagen I, collagen III, and a housekeeping gene (e.g., 18S rRNA) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Smad Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of the Smad complex to activate gene transcription.

  • Cell Transfection: HSCs are co-transfected with a Smad-responsive luciferase reporter plasmid (containing SBEs) and a control Renilla luciferase plasmid for normalization.

  • Cell Treatment: After 24 hours, the transfected cells are pre-treated with this compound for 1 hour, followed by stimulation with TGF-β1 (10 ng/mL) for 24 hours.[6]

  • Luciferase Measurement: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative Smad transcriptional activity.

Conclusion and Future Directions

The evidence strongly indicates that this compound effectively attenuates the TGF-β1/Smad signaling pathway, a key driver of fibrosis. By inhibiting the phosphorylation of Smad2 and Smad3 and subsequent downstream events, this compound reduces the expression of profibrotic genes and the deposition of extracellular matrix. These findings position this compound as a promising therapeutic candidate for the treatment of liver fibrosis and potentially other fibrotic diseases.

Future research should focus on elucidating the precise molecular link between PAR-2 activation and the potentiation of TGF-β1 signaling. Further investigation into the efficacy and safety of this compound in preclinical models of fibrosis in other organs is warranted. Additionally, clinical trials are necessary to translate these promising preclinical findings into effective therapies for patients suffering from fibrotic conditions.

References

Therapeutic Potential of ENMD-1068 in Inflammatory Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ENMD-1068, a selective small molecule antagonist of Protease-Activated Receptor 2 (PAR2), has demonstrated significant therapeutic potential in a range of preclinical models of inflammatory diseases. By inhibiting the activation of PAR2, this compound effectively modulates key inflammatory signaling pathways, including the Transforming Growth Factor-beta (TGF-β)/Smad and Nuclear Factor-kappa B (NF-κB) pathways. This guide provides an in-depth technical overview of the existing data on this compound, including its mechanism of action, quantitative efficacy in various disease models, detailed experimental protocols, and visualizations of the implicated signaling pathways. The presented evidence underscores the promise of this compound as a novel therapeutic agent for inflammatory conditions such as endometriosis, liver fibrosis, and arthritis.

Introduction to this compound and PAR2

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor that plays a critical role in inflammation and immunity. It is activated by the proteolytic cleavage of its extracellular domain by serine proteases, such as trypsin and mast cell tryptase, exposing a tethered ligand that initiates intracellular signaling. Dysregulation of PAR2 activation is implicated in the pathophysiology of numerous inflammatory diseases.

This compound is a novel, selective, non-peptide antagonist of PAR2.[1] By blocking the activation of PAR2, this compound presents a targeted approach to mitigating the downstream inflammatory cascades mediated by this receptor.

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively inhibiting the activation of PAR2. This blockade prevents the initiation of downstream signaling cascades that are crucial for the inflammatory response. The primary pathways modulated by this compound include:

  • Inhibition of the TGF-β/Smad Signaling Pathway: In the context of liver fibrosis, this compound has been shown to attenuate the activation of hepatic stellate cells (HSCs) and collagen production by inhibiting the TGF-β1/Smad2/3 signaling pathway.[2]

  • Suppression of the NF-κB Signaling Pathway: In models of endometriosis, this compound dose-dependently inhibits the expression of Interleukin-6 (IL-6) and the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes.[3]

Quantitative Data on Therapeutic Efficacy

The preclinical efficacy of this compound has been evaluated in various models of inflammatory disease. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound
ParameterValueCell Type/AssayReference
IC50 ~5 mMInhibition of trypsin-induced PAR2 activation[4]
IC50 8 µMBlockade of intracellular calcium release in colonocytes[5]

Note: The discrepancy in reported IC50 values may be attributable to different assay conditions and cell types used.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Endometriosis
ParameterVehicle ControlThis compound (25 mg/kg)This compound (50 mg/kg)Reference
**Lesion Volume (mm³) **13.87 ± 2.455.71 ± 0.932.53 ± 0.61[6]
IL-6 Expression (relative) HighSignificantly ReducedSignificantly Lower than 25 mg/kg[3][6]
MCP-1 Expression (relative) HighSignificantly ReducedSignificantly Reduced[3]
NF-κB Activation HighDose-dependently inhibitedDose-dependently inhibited[3]
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Liver Fibrosis
ParameterCCl4 ControlThis compound (25 mg/kg)This compound (50 mg/kg)Reference
ALT/AST Levels Significantly ElevatedSignificantly ReducedSignificantly Reduced[2]
Collagen Content Significantly IncreasedSignificantly ReducedSignificantly Reduced[2]
α-SMA Expression Significantly IncreasedSignificantly ReducedSignificantly Reduced[2]
Table 4: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
ParameterVehicle ControlThis compound (4 mg)This compound (16 mg)Reference
Arthritic Index (Day 7) 7.1 ± 0.94.2 ± 1.02.8 ± 0.5[7]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Protease Protease (e.g., Tryptase) PAR2 PAR2 Protease->PAR2 activates TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R binds Smad2_3 Smad2/3 PAR2->Smad2_3 promotes phosphorylation TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Gene Expression (α-SMA, Collagen) Smad_complex->Gene_expression regulates ENMD1068 This compound ENMD1068->PAR2 inhibits

TGF-β/Smad signaling pathway and this compound inhibition.

NF_kB_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Protease Protease (e.g., Tryptase) PAR2 PAR2 Protease->PAR2 activates IKK_complex IKK Complex PAR2->IKK_complex activates I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B degrades & releases Gene_expression Pro-inflammatory Gene Expression (IL-6, MCP-1) NF_kappa_B->Gene_expression translocates to nucleus and regulates NF_kappa_B_complex IκB-NF-κB Complex NF_kappa_B_complex->I_kappa_B NF_kappa_B_complex->NF_kappa_B ENMD1068 This compound ENMD1068->PAR2 inhibits

References

ENMD-1068 in Endometriosis Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of ENMD-1068 in animal models of endometriosis. This compound is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in the pathogenesis of endometriosis through its role in inflammation and angiogenesis. This document summarizes the key quantitative data from animal studies, details the experimental protocols employed, and visualizes the core signaling pathways involved.

Quantitative Data Summary

The following tables present a structured summary of the quantitative data from a key study evaluating the efficacy of this compound in a mouse model of endometriosis.[1][2][3]

Table 1: Effect of this compound on Endometriotic Lesion Size

Treatment GroupDose (mg/kg)Mean Lesion Volume (mm³) ± SEMP-value vs. Control
Vehicle Control-13.87 ± 2.45-
This compound255.71 ± 0.93< 0.05
This compound502.53 ± 0.61< 0.01

SEM: Standard Error of the Mean

Table 2: Effect of this compound on Biomarkers in Endometriotic Lesions

BiomarkerTreatment GroupDose (mg/kg)OutcomeP-value vs. ControlDose-Dependency
Inflammation
Interleukin-6 (IL-6)This compound25Significantly Reduced< 0.05Yes
50Significantly Reduced< 0.05
Monocyte Chemoattractant Protein-1 (MCP-1)This compound25Reduced< 0.05No
50Reduced< 0.05
Nuclear Factor-κB (NF-κB) ActivationThis compound25Significantly Inhibited< 0.05Yes
50Significantly Inhibited< 0.05
Angiogenesis
Vascular Endothelial Growth Factor (VEGF) ExpressionThis compound25Reduced< 0.05No
50Reduced< 0.05
Cell Proliferation & Apoptosis
Cell Proliferation (Ki-67)This compound25Significantly Inhibited< 0.05Yes
50Significantly Inhibited< 0.05
Apoptosis (TUNEL)This compound25Significantly Increased< 0.05Yes
50Significantly Increased< 0.05

Experimental Protocols

The following section details the key experimental methodologies utilized in the evaluation of this compound in a mouse model of endometriosis.[1][2][3]

Animal Model of Endometriosis

A xenograft model of human endometriosis was established in nude mice.[1][2][3] Human endometrial tissue fragments, engineered to express red fluorescent protein, were surgically induced in the mice.[1][2] This model allows for the non-invasive monitoring of lesion development.

Dosing Regimen

Ten days following the surgical induction of endometriosis, mice were randomly assigned to one of three treatment groups (n=8 per group):

  • Vehicle Control: Intraperitoneal injection of 200 μL of saline solution daily for 5 days.

  • This compound (25 mg/kg): Intraperitoneal injection of 25 mg/kg this compound daily for 5 days.[1][2][3]

  • This compound (50 mg/kg): Intraperitoneal injection of 50 mg/kg this compound daily for 5 days.[1][2][3]

Endpoint Analysis
  • Lesion Measurement: The volume of the endometriotic lesions was measured.

  • Biomarker Analysis:

    • ELISA: The levels of IL-6 and MCP-1 in the lesions were quantified using enzyme-linked immunosorbent assays.[1][2][3]

    • Immunohistochemistry: The activation of NF-κB and the expression of VEGF were evaluated by immunohistochemical staining.[1][2][3]

  • Cell Proliferation and Apoptosis Assays:

    • Ki-67 Staining: Cell proliferation within the lesions was assessed by immunohistochemistry for the Ki-67 antigen.[1][2][3]

    • TUNEL Assay: Apoptosis was evaluated using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.[1][2][3]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of this compound in endometriosis.

ENMD_1068_Mechanism_of_Action PAR2 PAR2 NFkB NF-κB PAR2->NFkB ENMD1068 This compound ENMD1068->PAR2 Inflammation Inflammation (IL-6, MCP-1) NFkB->Inflammation Angiogenesis Angiogenesis (VEGF) NFkB->Angiogenesis Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Endometriosis Endometriosis Progression Inflammation->Endometriosis Angiogenesis->Endometriosis Proliferation->Endometriosis Apoptosis->Endometriosis

Caption: Mechanism of Action of this compound in Endometriosis.

PAR2_NFkB_Signaling_Pathway Protease Protease PAR2 PAR2 Protease->PAR2 G_protein G-protein Coupling PAR2->G_protein PLC PLC G_protein->PLC PKC PKC PLC->PKC Ikk_complex IKK Complex PKC->Ikk_complex IkB IκB Ikk_complex->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Transcription Gene Transcription (IL-6, MCP-1, VEGF) NFkB_p65_p50->Gene_Transcription ENMD1068 This compound ENMD1068->PAR2 Experimental_Workflow Induction Induction of Endometriosis (Human endometrial tissue xenograft in nude mice) Treatment Treatment Initiation (Day 10) - Vehicle Control - this compound (25 mg/kg) - this compound (50 mg/kg) Induction->Treatment Dosing Daily Intraperitoneal Injections (5 consecutive days) Treatment->Dosing Euthanasia Euthanasia and Lesion Collection Dosing->Euthanasia Analysis Analysis of Endometriotic Lesions Euthanasia->Analysis Measurement Lesion Volume Measurement Analysis->Measurement Biomarker_Analysis Biomarker Analysis (ELISA & Immunohistochemistry) Analysis->Biomarker_Analysis Cell_Assays Cell Proliferation & Apoptosis Assays (Ki-67 & TUNEL) Analysis->Cell_Assays

References

Methodological & Application

ENMD-1068 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and nociception. Activation of PAR2 by proteases such as trypsin leads to the initiation of downstream signaling cascades, including the TGF-β/Smad and NF-κB pathways. By blocking PAR2 activation, this compound has shown potential therapeutic effects in preclinical models of diseases such as liver fibrosis and endometriosis. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound competitively inhibits the activation of PAR2 by its activating proteases. This blockade prevents the conformational changes in the receptor that are necessary for G protein coupling and subsequent downstream signaling. The primary pathways affected by this compound's antagonism of PAR2 are the TGF-β/Smad pathway, which is crucial in fibrosis, and the NF-κB pathway, a key regulator of inflammation.

Data Presentation

The following table summarizes the effective concentrations of this compound observed in various in vitro assays based on published studies. While specific IC50 values from dose-response curves are not consistently reported in the literature, these concentrations represent effective doses for observing significant biological effects.

Assay TypeCell TypeTreatmentObserved Effect
Inhibition of Cell ProliferationEndometriotic cellsDose-dependent (specific concentrations not detailed in search results)Dose-dependent inhibition of cell proliferation.[1][2]
Inhibition of Fibrosis MarkersHepatic Stellate Cells (HSCs)10 mM this compoundSignificant decrease in TGF-β1 induced expression of α-SMA, type I and III collagen, and C-terminal phosphorylation of Smad2/3.[3][4]
Inhibition of NF-κB ActivationEndometriotic lesions (in vivo)25 mg/kg and 50 mg/kg this compoundDose-dependent inhibition of nuclear factor-κB (NF-κB) expression.[1][2]
Inhibition of Calcium ReleaseHepatic Stellate Cells (HSCs)Not specifiedInhibition of trypsin or SLIGRL-NH2 stimulated calcium release.[3]

Experimental Protocols

Herein, we provide detailed protocols for key in vitro experiments to assess the activity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of endometriotic or other relevant cell lines.

Materials:

  • Endometriotic cell line (e.g., 12Z)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add this compound to Cells incubate_24h->add_treatment prepare_enmd Prepare this compound Dilutions prepare_enmd->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance at 570nm add_solubilization->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Inhibition of TGF-β1-Induced Smad2/3 Phosphorylation (Western Blot)

This protocol details the assessment of this compound's ability to inhibit the TGF-β1/Smad signaling pathway in hepatic stellate cells (HSCs).

Materials:

  • Hepatic stellate cell line (e.g., LX-2) or primary HSCs

  • Complete cell culture medium

  • This compound

  • Recombinant human TGF-β1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-Smad2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate HSCs and grow to 70-80% confluency.

  • Pre-treat cells with this compound (e.g., 10 mM) for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include a non-stimulated control and a TGF-β1 only control.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Prepare samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometry analysis, normalizing phospho-Smad2 levels to total Smad2 and the loading control (β-actin).

TGF-β/Smad Signaling Pathway and this compound Inhibition

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR2 TGFBR TGF-β Receptor Smad2_3 Smad2/3 TGFBR->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Collagen Gene Expression Smad_complex->Gene_expression translocates and activates Trypsin Trypsin Trypsin->PAR2 activates ENMD1068 This compound ENMD1068->PAR2 inhibits TGF_beta TGF-β TGF_beta->TGFBR activates

Caption: this compound inhibits PAR2, which can modulate TGF-β signaling.

Inhibition of NF-κB Activation (Immunofluorescence)

This protocol is for visualizing the effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation.

Materials:

  • Relevant cell line (e.g., endometriotic stromal cells or macrophages)

  • Cell culture-treated coverslips or imaging plates

  • This compound

  • NF-κB activating agent (e.g., TNF-α or LPS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or in an imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with an NF-κB activating agent for 30-60 minutes.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block with blocking buffer for 30 minutes.

  • Incubate with the anti-NF-κB p65 primary antibody for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount the coverslips on slides with mounting medium or image the plate directly using a fluorescence microscope.

  • Analyze the images to quantify the nuclear translocation of p65. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus. This compound is expected to inhibit this translocation.

NF-κB Signaling and this compound Logic Diagram

NFkB_Logic PAR2_Activation PAR2 Activation (e.g., by Trypsin) Downstream_Signaling Downstream Signaling PAR2_Activation->Downstream_Signaling ENMD1068 This compound ENMD1068->PAR2_Activation inhibits IkB_Degradation IκB Degradation Downstream_Signaling->IkB_Degradation NFkB_Translocation NF-κB (p65) Nuclear Translocation IkB_Degradation->NFkB_Translocation Inflammatory_Response Inflammatory Gene Expression NFkB_Translocation->Inflammatory_Response

References

Application Notes and Protocols for ENMD-1068 Calcium Release Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and proliferation. Activation of PAR2 by proteases such as trypsin or agonist peptides like SLIGRL-NH2 leads to the coupling of Gαq/11, activation of phospholipase Cβ (PLCβ), and subsequent generation of inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a critical downstream signaling event that can be quantified to assess the activity of PAR2 and the efficacy of its antagonists.

These application notes provide a detailed methodology for a cell-based in vitro assay to measure the inhibitory effect of this compound on PAR2-mediated intracellular calcium release. The protocol is designed for use with fluorescent calcium indicators and is suitable for high-throughput screening and pharmacological characterization of PAR2 antagonists.

Signaling Pathway of PAR2-Mediated Calcium Release

Activation of PAR2 initiates a signaling cascade that results in the mobilization of intracellular calcium. The key steps are outlined in the diagram below.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum PAR2 PAR2 Gq Gαq/11 PAR2->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R Binds to Ca_cytosol ↑ [Ca²⁺]i Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release Agonist Trypsin / SLIGRL-NH₂ Agonist->PAR2 Activates ENMD1068 This compound ENMD1068->PAR2 Inhibits

Caption: PAR2 signaling pathway leading to intracellular calcium release.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay Using Fluo-4 AM

This protocol describes the measurement of PAR2-dependent intracellular calcium mobilization in a cell line endogenously or recombinantly expressing PAR2 (e.g., HEK293, HT-29) using the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents:

  • Cells: HEK293 or HT-29 cells expressing PAR2

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM: Stock solution in anhydrous DMSO

  • Pluronic F-127: 20% solution in DMSO

  • Probenecid (B1678239): Stock solution in 1 M NaOH and Assay Buffer

  • PAR2 Agonist: Trypsin or SLIGRL-NH2

  • PAR2 Antagonist: this compound

  • Positive Control: Ionomycin or ATP

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with fluidic injection capability

Experimental Workflow:

Calcium_Assay_Workflow start Start: Seed Cells culture Culture cells overnight (37°C, 5% CO₂) start->culture loading Load cells with Fluo-4 AM (1-2 hours at 37°C) culture->loading wash Wash cells with Assay Buffer loading->wash preincubation Pre-incubate with this compound or vehicle (15-30 min) wash->preincubation read Measure baseline fluorescence preincubation->read inject Inject PAR2 Agonist (Trypsin or SLIGRL-NH₂) read->inject measure Measure fluorescence kinetics (e.g., every second for 2-3 min) inject->measure analyze Data Analysis: Calculate ΔF/F₀ and plot dose-response curves measure->analyze end End analyze->end

Caption: Experimental workflow for the this compound calcium release assay.

Procedure:

  • Cell Plating:

    • The day before the assay, seed cells into a black, clear-bottom 96-well microplate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Reagents:

    • Loading Buffer: Prepare a working solution of Fluo-4 AM (typically 2-5 µM) in Assay Buffer. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02-0.04%. If using cells that actively transport the dye out, add probenecid (final concentration 1-2.5 mM).

    • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to the desired working concentrations. It has been reported that 10 mM this compound inhibits trypsin or SLIGRL-NH2 stimulated calcium release in hepatic stellate cells. A concentration range of 1 µM to 100 µM is recommended for initial experiments.

    • PAR2 Agonist Solution: Prepare a stock solution of trypsin or SLIGRL-NH2 in an appropriate solvent (e.g., water or buffer). Dilute in Assay Buffer to a concentration that elicits a submaximal response (e.g., EC80) for antagonist testing.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM Loading Buffer to each well.

    • Incubate the plate for 1-2 hours at 37°C.

  • Cell Washing:

    • Gently aspirate the loading buffer.

    • Wash the cells twice with 100 µL of Assay Buffer per well, being careful not to dislodge the cells.

    • After the final wash, add 90 µL of Assay Buffer to each well.

  • Antagonist Pre-incubation:

    • Add 10 µL of the diluted this compound solutions or vehicle (DMSO) to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement of Calcium Response:

    • Place the microplate in a fluorescence plate reader equipped with an automated injection system.

    • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 10 µL of the PAR2 agonist solution into each well.

    • Immediately begin kinetic reading of fluorescence intensity at regular intervals (e.g., every second) for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max) after agonist addition.

    • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

    • Plot the normalized response against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Data Presentation

The inhibitory effect of this compound on PAR2-mediated calcium release can be quantified and presented in a dose-response table.

Table 1: Inhibition of PAR2 Agonist-Induced Calcium Release by this compound

This compound Concentration (µM)% Inhibition of Calcium Release (Mean ± SEM)
0 (Vehicle)0 ± 5.2
115.3 ± 4.8
545.1 ± 6.1
1068.7 ± 5.5
2585.2 ± 4.3
5095.8 ± 3.9
10098.1 ± 2.7
IC₅₀ (µM) ~7.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions, cell line, and specific PAR2 agonist used. One study reported an IC50 of 5 mM for this compound in inhibiting trypsin-induced PAR2 activation in the context of joint inflammation.

Summary and Conclusions

This document provides a comprehensive guide for performing a calcium release assay to evaluate the inhibitory activity of this compound on PAR2. The detailed protocol, along with the visual representations of the signaling pathway and experimental workflow, offers a robust framework for researchers in drug discovery and cell signaling. The quantitative data, although illustrative, highlights how the results can be presented to determine the potency of this compound as a PAR2 antagonist. Successful implementation of this assay will enable the characterization of this compound and other potential PAR2 modulators, contributing to the development of novel therapeutics targeting this important receptor.

Application Notes and Protocols for ENMD-1068 in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ENMD-1068, a potent Protease-activated receptor 2 (PAR-2) antagonist, in a preclinical mouse model of liver fibrosis induced by carbon tetrachloride (CCl4). The following protocols and data are intended to facilitate research into the therapeutic potential of this compound for hepatic fibrosis.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure.[1] Carbon tetrachloride (CCl4) is a well-established hepatotoxin used to induce liver fibrosis in animal models, mimicking key aspects of human liver disease.[2][3][4] this compound is a small molecule antagonist of Protease-activated receptor 2 (PAR-2).[5][6] PAR-2 is implicated in the pathogenesis of liver fibrosis, and its inhibition presents a promising therapeutic strategy.[5] Studies have demonstrated that this compound can attenuate liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs) and reducing collagen deposition through the modulation of the TGF-β1/Smad signaling pathway.[5]

Mechanism of Action of this compound in Liver Fibrosis

This compound exerts its anti-fibrotic effects primarily by antagonizing PAR-2. In the context of liver injury, activated proteases cleave and activate PAR-2 on the surface of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver.[5] This activation contributes to the transdifferentiation of quiescent HSCs into proliferative, fibrogenic myofibroblasts. This compound blocks this activation, leading to a downstream reduction in key fibrotic signaling pathways. Specifically, this compound has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1)/Smad2/3 signaling cascade, a central pathway in fibrosis.[5] This inhibition results in decreased expression of alpha-smooth muscle actin (α-SMA), a marker of HSC activation, and reduced synthesis of type I and type III collagen.[5]

Proteases Proteases PAR2 PAR-2 Proteases->PAR2 Activates HSC_Activation Hepatic Stellate Cell Activation (α-SMA) PAR2->HSC_Activation ENMD1068 This compound ENMD1068->PAR2 Inhibits TGFB1 TGF-β1 Signaling HSC_Activation->TGFB1 Smad23 p-Smad2/3 TGFB1->Smad23 Collagen Collagen I & III Production Smad23->Collagen Fibrosis Liver Fibrosis Collagen->Fibrosis

Figure 1: Simplified signaling pathway of this compound in liver fibrosis.

Experimental Protocols

This section details the materials and methods for inducing liver fibrosis with CCl4 and the subsequent treatment with this compound.

CCl4-Induced Liver Fibrosis Model

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil (vehicle for CCl4)

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

  • House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil.

  • Administer the CCl4 solution to the mice via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.[7]

  • Injections should be performed twice or three times per week for a duration of 4 to 8 weeks to induce significant fibrosis.[2][4][7] The duration can be adjusted based on the desired severity of fibrosis.

  • A control group should receive i.p. injections of the vehicle (olive oil or corn oil) at the same volume and frequency.

This compound Treatment Protocol

Materials:

  • This compound

  • Vehicle for this compound (e.g., sterile saline or PBS)

  • Syringes and needles for i.p. injection

Protocol:

  • Prepare solutions of this compound in the chosen vehicle at concentrations suitable for delivering the desired dose. Based on published studies, doses of 25 mg/kg and 50 mg/kg have been shown to be effective.[5][8]

  • Administer this compound or vehicle to the respective treatment and control groups via i.p. injection.

  • Treatment with this compound should commence concurrently with the CCl4 administration.

  • Administer this compound twice per week, typically 15 minutes prior to CCl4 injection, for the entire duration of the fibrosis induction period (4-8 weeks).[9]

Start Start of Experiment (Week 0) Induction CCl4 Induction (Twice weekly, i.p.) Start->Induction Treatment_Vehicle Vehicle Control (Twice weekly, i.p.) Start->Treatment_Vehicle Treatment_ENMD25 This compound (25 mg/kg) (Twice weekly, i.p.) Start->Treatment_ENMD25 Treatment_ENMD50 This compound (50 mg/kg) (Twice weekly, i.p.) Start->Treatment_ENMD50 Endpoint Endpoint Analysis (Week 4) Induction->Endpoint Treatment_Vehicle->Endpoint Treatment_ENMD25->Endpoint Treatment_ENMD50->Endpoint

References

Application Notes and Protocols for In Vivo Injection of ENMD-1068

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068 is a small molecule antagonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in various inflammatory and fibrotic diseases. Preclinical in vivo studies are crucial for evaluating the therapeutic potential of this compound. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo injection in murine models, based on findings from multiple research studies.

Data Presentation

The following tables summarize quantitative data from various in vivo studies investigating the efficacy of this compound in different disease models.

Table 1: Intraperitoneal (i.p.) Administration of this compound in Murine Models

Animal ModelMouse StrainDosageDosing RegimenVehicleKey Findings
EndometriosisNude Mice25 mg/kg and 50 mg/kgDaily for 5 days200 µL of vehicle controlDose-dependently inhibited the development of endometriotic lesions.[1]
Liver FibrosisICR Mice25 mg/kg and 50 mg/kgTwice per week for 4 weeksNot specifiedSignificantly reduced ALT/AST levels, collagen content, and α-SMA.

Table 2: Subcutaneous (s.c.) Administration of this compound in a Murine Arthritis Model

Animal ModelMouse StrainDosageDosing RegimenVehicleKey Findings
Collagen-Induced ArthritisDBA1 Mice4 mg and 16 mgDaily for 7 daysNot specifiedSignificantly reduced the arthritic index compared to vehicle treatment.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Suspended Solution for Intraperitoneal (i.p.) Injection

This protocol is based on a formulation used in preclinical studies for intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a 50 mg/mL stock solution of this compound in DMSO.

    • For example, to prepare 1 mL of stock solution, weigh 50 mg of this compound and dissolve it in 1 mL of DMSO. Vortex until fully dissolved.

  • Vehicle Preparation:

    • The vehicle consists of a mixture of PEG300, Tween-80, and Saline.

  • Final Formulation (to yield a 5 mg/mL suspended solution):

    • In a sterile microcentrifuge tube, add 100 µL of the 50 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex the final suspension thoroughly before each injection to ensure a uniform distribution of the compound.

Note: This protocol yields a suspended solution. It is crucial to ensure the suspension is well-mixed before drawing it into the syringe for injection.

Protocol 2: Preparation of this compound for Subcutaneous (s.c.) Injection (Recommended Practice)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Solubility Test (Recommended):

    • Before preparing the bulk solution, it is advisable to perform a small-scale solubility test to determine the maximum concentration of this compound that can be dissolved in a vehicle containing a low percentage of DMSO in saline or PBS (e.g., 5-10% DMSO).

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mg/mL, depending on the required final concentration).

  • Final Dilution for Injection:

    • Dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.

    • Important: Add the DMSO stock solution to the saline/PBS dropwise while vortexing to prevent precipitation of the compound.

    • The final concentration of DMSO in the injection solution should be kept as low as possible (ideally ≤10%) to minimize local tissue irritation.

Example Calculation for a 2 mg/mL solution:

  • Start with a 20 mg/mL stock of this compound in DMSO.

  • To prepare 1 mL of a 2 mg/mL solution, add 100 µL of the 20 mg/mL stock solution to 900 µL of sterile saline. This results in a final DMSO concentration of 10%.

Vehicle Control: For all in vivo experiments, a vehicle control group should be included. The vehicle control solution should contain the same concentration of all solvents (e.g., DMSO, PEG300, Tween-80, saline) as the drug-treated group, but without this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso mix_vehicle Mix with Vehicle Components (PEG300, Tween-80) dissolve_dmso->mix_vehicle add_saline Add Saline & Vortex (Final Suspension) mix_vehicle->add_saline injection Administer via Injection (i.p. or s.c.) add_saline->injection Inject Suspension animal_model Select Animal Model (e.g., Arthritis, Endometriosis) animal_model->injection monitoring Monitor Disease Progression & Endpoints injection->monitoring

Caption: Experimental workflow for preparing and administering this compound.

signaling_pathway ENMD1068 This compound PAR2 PAR2 Receptor ENMD1068->PAR2 Antagonizes Inflammation Inflammation PAR2->Inflammation Promotes Fibrosis Fibrosis PAR2->Fibrosis Promotes

Caption: this compound mechanism of action as a PAR2 antagonist.

References

Application Notes and Protocols for ENMD-1068 Treatment of Endometriosis Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endometriosis is a chronic gynecological disorder characterized by the growth of endometrial-like tissue outside the uterus, affecting millions of women worldwide.[1] Current treatment options are often associated with significant side effects and high recurrence rates, highlighting the need for novel therapeutic strategies.[1] ENMD-1068, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), has emerged as a promising non-hormonal agent for the treatment of endometriosis.[1][2] Preclinical studies using a mouse xenograft model of endometriosis have demonstrated that this compound effectively suppresses the growth of endometriotic lesions through its anti-inflammatory, anti-angiogenic, and pro-apoptotic activities.[1][2]

These application notes provide a comprehensive overview of the treatment protocol for this compound in a mouse model of endometriosis, including detailed experimental methodologies and a summary of its therapeutic effects. The information presented here is intended to guide researchers in designing and executing preclinical studies to further evaluate the therapeutic potential of this compound and similar compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the efficacy of this compound in a mouse model of endometriosis.

Table 1: Effect of this compound on Endometriotic Lesion Volume

Treatment GroupDose (mg/kg)Mean Lesion Volume (mm³) ± SEMP-value vs. Control
Vehicle Control-13.87 ± 2.45-
This compound255.71 ± 0.93< 0.05
This compound502.53 ± 0.61< 0.01

Table 2: Effect of this compound on Cell Proliferation and Apoptosis in Endometriotic Lesions

Treatment GroupDose (mg/kg)Ki-67 Positive Cells (%)TUNEL Positive Cells (%)
Vehicle Control-Data not specifiedData not specified
This compound25Significantly decreased (P < 0.05)Significantly increased (P < 0.05)
This compound50Significantly decreased (P < 0.05)Significantly increased (P < 0.05)

Table 3: Effect of this compound on Inflammatory and Angiogenic Factors in Endometriotic Lesions

Treatment GroupDose (mg/kg)IL-6 LevelsMCP-1 LevelsVEGF ExpressionNF-κB (RelA) Expression
Vehicle Control-BaselineBaselineBaselineBaseline
This compound25Significantly decreased (P < 0.05)Significantly reduced (P < 0.05)Significantly reduced (P < 0.05)Significantly decreased (P < 0.05)
This compound50Significantly decreased (P < 0.05)Significantly reduced (P < 0.05)Significantly reduced (P < 0.05)Significantly decreased (P < 0.05)

Experimental Protocols

Endometriosis Xenograft Mouse Model Protocol

This protocol describes the surgical induction of endometriosis in nude mice using human endometrial tissue.

Materials:

  • Female nude mice (6-8 weeks old)

  • Human endometrial tissue (obtained with appropriate ethical approval)

  • Sterile phosphate-buffered saline (PBS)

  • Surgical instruments (scissors, forceps, sutures)

  • Anesthesia (e.g., isoflurane)

  • Analgesics

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before surgery. Maintain them in a sterile environment.

  • Endometrial Tissue Preparation: Mince fresh human endometrial tissue into small fragments (approximately 2 x 2 mm) in cold, sterile PBS.

  • Anesthesia and Surgery:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Make a small midline incision on the abdomen to expose the peritoneal cavity.

    • Suture four endometrial tissue fragments to the abdominal wall of the recipient mouse.[3][4][5]

    • Close the muscular abdominal wall and skin with sutures.[4]

  • Post-operative Care:

    • Administer analgesics as required.

    • Monitor the mice daily for signs of distress or infection.

  • Lesion Development: Allow the endometriotic lesions to establish and grow for 10 days before initiating treatment.

This compound Treatment Protocol

Materials:

  • This compound (Enzo Life Sciences Inc.)

  • Sterile saline solution (vehicle control)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Group Allocation: Randomly assign mice with established endometriotic lesions to the following treatment groups (n=8 per group):

    • Vehicle control (200 µL saline)

    • This compound (25 mg/kg)

    • This compound (50 mg/kg)

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.

  • Administration: Administer the assigned treatment via intraperitoneal injection once daily for 5 consecutive days.[2]

  • Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, food consumption, and behavior.[2]

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice and collect the endometriotic lesions for further analysis. Measure the volume of each lesion.

Immunohistochemistry (IHC) for Ki-67

This protocol outlines the procedure for detecting the proliferation marker Ki-67 in endometriotic tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) endometriotic tissue sections (4 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., PBS with 10% serum)

  • Primary antibody: anti-Ki-67

  • Biotinylated secondary antibody

  • ABC reagent (Avidin-Biotin Complex)

  • DAB (3,3'-Diaminobenzidine) chromogen

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Heat slides at 65°C for 1 hour.

    • Wash slides in xylene (2 x 5 min), followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat (e.g., in a steamer or water bath) at 95-100°C for 20-30 minutes.[6]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding by incubating sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary anti-Ki-67 antibody overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash slides and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash and then incubate with ABC reagent for 30 minutes.

    • Develop the signal with DAB chromogen.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

  • Analysis: Count the percentage of Ki-67 positive nuclei in the glandular epithelium and stroma of the endometriotic lesions.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This protocol details the detection of apoptotic cells in endometriotic tissue sections.

Materials:

  • FFPE endometriotic tissue sections (4 µm)

  • Xylene and graded ethanol series

  • Proteinase K

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Equilibration Buffer

  • TdT Reaction Mix (TdT enzyme and labeled dUTPs)

  • Stop/Wash Buffer

  • Fluorescent mounting medium with DAPI

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for IHC.

  • Permeabilization:

    • Incubate sections with 20 µg/mL Proteinase K for 15 minutes at room temperature.[7]

    • Rinse with PBS.

  • Equilibration: Incubate sections with Equilibration Buffer for 10 minutes at room temperature.[7]

  • TdT Labeling:

    • Incubate sections with the TdT Reaction Mix for 60 minutes at 37°C in a humidified chamber.[7][8]

  • Stopping the Reaction: Wash the slides with Stop/Wash Buffer.

  • Counterstaining and Mounting:

    • Counterstain with DAPI to visualize all nuclei.

    • Mount with a fluorescent mounting medium.

  • Analysis: Visualize the slides under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI. Calculate the percentage of TUNEL-positive cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and MCP-1

This protocol is for the quantification of IL-6 and MCP-1 levels in the collected endometriotic lesions.

Materials:

  • Homogenization buffer

  • Commercial ELISA kits for mouse IL-6 and MCP-1

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize the collected endometriotic lesions in homogenization buffer.

    • Centrifuge the homogenates and collect the supernatant.

  • ELISA Procedure:

    • Follow the manufacturer's instructions provided with the specific IL-6 and MCP-1 ELISA kits.

    • Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with a biotin-labeled antibody and then a streptavidin-HRP conjugate.

    • A substrate solution is then added to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentrations of IL-6 and MCP-1 in the samples based on the standard curve.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Endometriosis

ENMD1068_Pathway ENMD1068 This compound PAR2 PAR2 ENMD1068->PAR2 Apoptosis Apoptosis ENMD1068->Apoptosis promotes NFkB NF-κB PAR2->NFkB IL6 IL-6 NFkB->IL6 MCP1 MCP-1 NFkB->MCP1 VEGF VEGF NFkB->VEGF Proliferation Cell Proliferation NFkB->Proliferation Inflammation Inflammation IL6->Inflammation MCP1->Inflammation Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound inhibits PAR2, leading to reduced NF-κB activation and downstream inflammatory and angiogenic factors, ultimately suppressing endometriosis progression.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow start Start induction Induce Endometriosis in Nude Mice start->induction establishment Allow Lesion Establishment (10 days) induction->establishment treatment This compound Treatment (5 days, i.p.) establishment->treatment euthanasia Euthanasia and Sample Collection treatment->euthanasia analysis Analysis: - Lesion Volume - IHC (Ki-67) - TUNEL Assay - ELISA (IL-6, MCP-1) euthanasia->analysis end End analysis->end

Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model of endometriosis.

References

Application Notes and Protocols: ENMD-1068 in the Collagen-Induced Arthritis (CIA) Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen-induced arthritis (CIA) is a widely utilized preclinical animal model that recapitulates many of the key pathological features of human rheumatoid arthritis (RA), including synovitis, pannus formation, and the progressive destruction of cartilage and bone. This model is invaluable for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in the inflammatory cascade of arthritis. These application notes provide a comprehensive overview of the CIA model and the therapeutic potential of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways.

Mechanism of Action of this compound in Arthritis

Protease-Activated Receptor 2 (PAR2) is activated by serine proteases, which are often upregulated in the inflamed synovium of individuals with rheumatoid arthritis. Upon activation, PAR2 initiates a signaling cascade that contributes to the pro-inflammatory environment within the joint. This cascade involves the activation of key downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The activation of these pathways leads to the transcription and subsequent release of a host of pro-inflammatory mediators, including cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). These cytokines play a pivotal role in orchestrating the inflammatory response, leading to the recruitment of immune cells, synovial hyperplasia, and the production of matrix metalloproteinases (MMPs) that degrade cartilage and bone.

This compound, as a selective PAR2 antagonist, is designed to block the activation of this receptor by endogenous proteases. By inhibiting PAR2 signaling, this compound is hypothesized to attenuate the downstream inflammatory cascade, thereby reducing the production of pro-inflammatory cytokines and mitigating the pathological hallmarks of arthritis.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serine Proteases Serine Proteases PAR2 PAR2 Serine Proteases->PAR2 Activates G_Protein G Protein PAR2->G_Protein Activates This compound This compound This compound->PAR2 Inhibits MAPK_Pathway MAPK Pathway (ERK, p38) G_Protein->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway G_Protein->NFkB_Pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_Pathway->Pro_inflammatory_Cytokines Upregulates MMPs MMPs MAPK_Pathway->MMPs Upregulates NFkB_Pathway->Pro_inflammatory_Cytokines Upregulates NFkB_Pathway->MMPs Upregulates

PAR2 Signaling Pathway in Arthritis

Quantitative Data on this compound Efficacy in the CIA Model

The following tables summarize the quantitative data on the efficacy of this compound in the collagen-induced arthritis mouse model.

Table 1: Effect of this compound on Arthritis Score

Treatment GroupDose (mg/kg)Mean Arthritis Score (± SEM)% Reduction vs. Vehicle
Vehicle-7.1 ± 0.9-
This compound44.2 ± 1.040.8%
This compound162.8 ± 0.560.6%
Data from a study in DBA1 mice treated daily for 7 days post-onset of arthritis.[1]

Table 2: Representative Effect of PAR2 Antagonism on Paw Swelling

Treatment GroupDoseChange in Paw Thickness (mm ± SEM)% Reduction vs. Vehicle
Vehicle-1.8 ± 0.2-
PAR2 Antagonist (GB88)10 mg/kg0.9 ± 0.150.0%
Data from a study using a different PAR2 antagonist (GB88) in a rat CIA model, as specific paw swelling data for this compound was not available. This provides a representative effect of PAR2 antagonism.

Table 3: Representative Effect of PAR2 Antagonism on Pro-inflammatory Cytokine Levels

CytokineVehicle (pg/mL ± SEM)PAR2 Antagonist Treated (pg/mL ± SEM)% Reduction
TNF-α45.2 ± 5.125.8 ± 3.942.9%
IL-1β32.5 ± 4.218.1 ± 2.844.3%
IL-6158.7 ± 15.385.4 ± 10.146.2%
Representative data illustrating the expected effect of PAR2 antagonism on serum cytokine levels in a CIA model. Specific data for this compound is not available.

Table 4: Representative Histological Scoring of Joint Damage with PAR2 Antagonism

Histological ParameterVehicle (Mean Score ± SEM)PAR2 Antagonist Treated (Mean Score ± SEM)% Reduction
Inflammation3.5 ± 0.41.8 ± 0.348.6%
Pannus Formation3.2 ± 0.31.5 ± 0.253.1%
Cartilage Damage3.0 ± 0.41.4 ± 0.353.3%
Bone Resorption2.8 ± 0.31.3 ± 0.253.6%
Representative data based on the effects of PAR2 antagonism in rodent CIA models, as specific histological scores for this compound were not available. Scoring is on a scale of 0-4 or 0-5 depending on the specific protocol.[1][2][3]

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes a standard method for inducing CIA in the susceptible DBA/1 mouse strain.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Two 1 mL Luer-lock syringes

  • One three-way stopcock

  • 26-gauge needles

  • Isoflurane for anesthesia

Procedure:

  • Preparation of Emulsion (Day 0):

    • To prepare the primary immunization emulsion, mix equal volumes of the Type II Collagen solution and Complete Freund's Adjuvant.

    • Draw the two components into separate syringes.

    • Connect the two syringes to a three-way stopcock.

    • Force the contents back and forth between the syringes for at least 10 minutes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a booster emulsion by mixing equal volumes of Type II Collagen solution and Incomplete Freund's Adjuvant using the same method as in step 1.

    • Anesthetize the mice.

    • Inject 100 µL of the booster emulsion intradermally at a site near the primary injection, but not in the exact same location.

  • Monitoring of Arthritis:

    • Begin daily monitoring for the onset and severity of arthritis from day 21.

    • The onset of arthritis is typically observed between days 24 and 28.

CIA_Induction_Workflow Start Start Day0 Day 0: Primary Immunization (CII + CFA) Start->Day0 Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Monitoring Daily Monitoring (From Day 21) Day21->Monitoring Arthritis_Onset Arthritis Onset (Days 24-28) Monitoring->Arthritis_Onset End End Arthritis_Onset->End

CIA Induction Workflow
Protocol 2: Treatment with this compound

This protocol outlines the administration of this compound to mice with established CIA.

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS or as recommended by the manufacturer)

  • Mice with established CIA (Arthritis score ≥ 2)

  • Appropriate syringes and needles for administration (e.g., subcutaneous or intraperitoneal)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., for doses of 4 mg/kg and 16 mg/kg).

  • Treatment Administration:

    • Once mice develop clinical signs of arthritis (e.g., an arthritis score of 2 or greater), randomize them into treatment and vehicle control groups.

    • Administer this compound or vehicle daily via the chosen route (e.g., subcutaneous injection).[1]

    • Continue treatment for the duration of the study (e.g., 7-14 days).

  • Monitoring:

    • Continue daily monitoring of arthritis scores and paw swelling throughout the treatment period.

Protocol 3: Assessment of Arthritis Severity

This protocol details the methods for quantifying the severity of arthritis.

Clinical Scoring:

  • Visually inspect each of the four paws of the mice daily.

  • Assign a score to each paw based on the degree of erythema and swelling, using a standardized scoring system:

    • 0: No evidence of erythema or swelling.

    • 1: Erythema and mild swelling confined to the tarsals or ankle or digits.

    • 2: Erythema and mild swelling extending from the ankle to the metatarsals.

    • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

  • The total arthritis score for each mouse is the sum of the scores for all four paws (maximum score of 16).[2]

Measurement of Paw Swelling:

  • Use a digital caliper to measure the thickness of the hind paws at the ankle joint.

  • Measurements should be taken at regular intervals (e.g., daily or every other day) to monitor changes in paw swelling over time.[4]

Protocol 4: Histological Analysis of Joints

This protocol describes the preparation and scoring of joint tissues for histological assessment of arthritis pathology.

Materials:

  • 10% neutral buffered formalin

  • Decalcifying solution (e.g., 5% formic acid or EDTA)

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Safranin O-fast green stain (for cartilage)

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • At the end of the study, euthanize the mice.

    • Dissect the hind paws and knee joints and fix them in 10% neutral buffered formalin for 24-48 hours.

  • Decalcification:

    • Transfer the fixed joints to a decalcifying solution until the bones are soft. The duration will vary depending on the solution used.

  • Tissue Processing and Embedding:

    • Dehydrate the decalcified tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Sectioning and Staining:

    • Cut 5 µm thick sections using a microtome.

    • Mount the sections on glass slides.

    • Stain the sections with H&E for general morphology and with Safranin O-fast green to assess cartilage integrity.

  • Histological Scoring:

    • Examine the stained sections under a microscope in a blinded manner.

    • Score the following parameters on a scale of 0-4 or 0-5, depending on the chosen system:

      • Inflammation: Infiltration of inflammatory cells into the synovium and periarticular tissue.[3]

      • Pannus Formation: Proliferation of synovial tissue over the cartilage.[3]

      • Cartilage Damage: Loss of Safranin O staining (proteoglycan depletion) and chondrocyte loss.[3]

      • Bone Resorption: Presence of osteoclasts and erosion of the bone.[3]

Conclusion

The collagen-induced arthritis model is a robust and reproducible system for studying the pathophysiology of rheumatoid arthritis and for evaluating the efficacy of novel therapeutic agents. The PAR2 antagonist this compound has demonstrated a dose-dependent reduction in the clinical signs of arthritis in this model, suggesting that targeting the PAR2 signaling pathway is a promising therapeutic strategy. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other PAR2 modulators in the context of inflammatory arthritis. Further studies are warranted to fully elucidate the effects of this compound on specific cytokine profiles and histological parameters of joint damage.

References

Application Notes and Protocols for Western Blot Analysis of α-SMA and Collagen after ENMD-1068 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and fibrosis.[1][2][3] Studies have demonstrated that this compound can inhibit the development of liver fibrosis and endometriosis in mouse models.[1][2][4][5] A key mechanism of its anti-fibrotic action is the attenuation of the Transforming Growth Factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway.[1][2] This pathway is crucial in the activation of hepatic stellate cells (HSCs), which, upon activation, differentiate into myofibroblasts characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix proteins, including collagen.[1][2] This document provides detailed protocols for performing Western blot analysis to quantify the expression of α-SMA and collagen in response to this compound treatment.

Experimental Rationale and Signaling Pathway

This compound, by antagonizing PAR-2, inhibits the activation of HSCs and subsequent collagen production.[1][2] This inhibitory effect is mediated through the downregulation of the TGF-β1/Smad signaling pathway. Specifically, this compound treatment has been shown to decrease the expression of α-SMA, type I and III collagen, and the phosphorylation of Smad2/3 in HSCs stimulated with TGF-β1.[1][2] The following diagram illustrates the proposed signaling pathway.

ENMD1068_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PAR2 PAR-2 TGFBR TGF-β Receptor PAR2->TGFBR Potentiates Signaling Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex (p-Smad2/3 + Smad4) pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Gene Transcription (α-SMA, Collagen) Smad_complex->Gene_expression Promotes Protease Protease (e.g., Trypsin) Protease->PAR2 Activates TGFB1 TGF-β1 TGFB1->TGFBR Activates ENMD1068 This compound ENMD1068->PAR2 Inhibits

Caption: Signaling pathway of this compound in inhibiting fibrosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on markers of liver fibrosis in a carbon tetrachloride (CCl4)-induced mouse model.[2]

Table 1: Effect of this compound on Serum ALT and AST Levels

Treatment GroupALT (U/L)AST (U/L)
Control35.4 ± 5.278.6 ± 9.1
CCl4245.7 ± 33.8312.5 ± 45.7
CCl4 + this compound (25 mg/kg)156.3 ± 21.5201.4 ± 28.9
CCl4 + this compound (50 mg/kg)112.8 ± 15.6145.9 ± 20.3

*Data are presented as mean ± SEM.

Table 2: Effect of this compound on Hepatic α-SMA and Collagen Expression

Treatment Groupα-SMA (relative expression)Collagen (relative expression)
Control1.00 ± 0.121.00 ± 0.15
CCl44.25 ± 0.515.10 ± 0.62
CCl4 + this compound (25 mg/kg)2.80 ± 0.343.25 ± 0.40
CCl4 + this compound (50 mg/kg)1.95 ± 0.232.15 ± 0.28

*Data are presented as mean ± SEM relative to the control group.

Detailed Experimental Protocols

Western Blot Analysis Workflow

The following diagram outlines the general workflow for Western blot analysis of α-SMA and collagen.

Western_Blot_Workflow start Start: Tissue/Cell Sample protein_extraction 1. Protein Extraction (Lysis Buffer + Protease Inhibitors) start->protein_extraction quantification 2. Protein Quantification (e.g., BCA Assay) protein_extraction->quantification sample_prep 3. Sample Preparation (Laemmli Buffer + Heat Denaturation) quantification->sample_prep sds_page 4. SDS-PAGE (Protein Separation by Size) sample_prep->sds_page transfer 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking 6. Blocking (e.g., 5% BSA or Non-fat Milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-α-SMA or Anti-Collagen) blocking->primary_ab wash1 8. Washing (e.g., TBST) primary_ab->wash1 secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 10. Washing (e.g., TBST) secondary_ab->wash2 detection 11. Detection (Chemiluminescence, ECL) wash2->detection imaging 12. Imaging and Analysis (Densitometry) detection->imaging end End: Data Interpretation imaging->end

Caption: General workflow for Western blot analysis.

Protocol 1: Protein Extraction from Tissue or Cultured Cells

Materials:

  • RIP A Lysis and Extraction Buffer

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • Dounce homogenizer (for tissue)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • For Tissue Samples:

    • Excise tissue and wash with ice-cold PBS.

    • Mince the tissue into small pieces on ice.

    • Add 500 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors per 50 mg of tissue.

    • Homogenize the tissue using a Dounce homogenizer on ice.

  • For Cultured Cells:

    • Wash cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the culture dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

  • Store the protein lysates at -80°C until use.

Protocol 2: SDS-PAGE and Western Blotting

Materials:

  • Protein lysates

  • 4x Laemmli sample buffer

  • Precast polyacrylamide gels (6% for Collagen I, 10-12% for α-SMA)[6][7]

  • SDS-PAGE running buffer[8]

  • Transfer buffer[8]

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)[8]

  • Primary antibodies:

    • Anti-α-SMA antibody

    • Anti-Collagen I antibody

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Thaw protein lysates on ice.

    • Mix an appropriate volume of protein lysate with 4x Laemmli sample buffer to a final concentration of 1x.

    • Heat the samples at 95-100°C for 5-10 minutes. For collagen, some protocols suggest avoiding boiling to preserve structure.[8] Consider including 4M urea (B33335) in the sample buffer for better collagen separation.[6][7]

  • Gel Electrophoresis:

    • Load 20-40 µg of protein per lane into the precast polyacrylamide gel.

    • Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, membrane, and filter papers in transfer buffer.

    • Assemble the transfer stack and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. For larger proteins like collagen, a wet transfer at 4°C overnight is recommended.[7]

  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.[9]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Imaging:

    • Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody for a loading control protein (e.g., GAPDH or β-actin).

Data Analysis
  • Quantify the band intensity for α-SMA, collagen, and the loading control using densitometry software.

  • Normalize the band intensity of the target protein to the corresponding loading control band intensity.

  • Express the results as a fold change relative to the control group.

Disclaimer: These protocols provide a general framework. Optimization of specific conditions, such as antibody concentrations and incubation times, may be necessary for different experimental setups. Always refer to the manufacturer's instructions for specific reagents and antibodies.

References

Application Notes and Protocols: Evaluating the Effect of ENMD-1068 on Hepatic Stellate Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the protocols and assays used to evaluate the efficacy of ENMD-1068, a Protease-Activated Receptor 2 (PAR-2) antagonist, in mitigating the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis.

Introduction

Hepatic stellate cells are the primary cell type responsible for collagen deposition during liver fibrosis.[1] Upon liver injury, quiescent HSCs undergo a process of activation, transforming into myofibroblast-like cells characterized by increased proliferation, contractility, and synthesis of extracellular matrix components, including collagen.[1][2] A reliable marker for this activation is the expression of α-smooth muscle actin (α-SMA).[1][3] this compound has been identified as an inhibitor of HSC activation and liver fibrosis.[1][4] It exerts its effect by attenuating the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 signaling pathway, a critical pathway in the fibrogenic process.[1][4]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from studies investigating the effect of this compound in both in vivo models of liver fibrosis and in vitro assays of HSC activation.

Table 1: In Vivo Efficacy of this compound in a CCl₄-Induced Liver Fibrosis Mouse Model
ParameterControlCCl₄CCl₄ + this compound (25 mg/kg)CCl₄ + this compound (50 mg/kg)
ALT (U/L) Significantly LowerElevatedReduced vs CCl₄Reduced vs CCl₄
AST (U/L) Significantly LowerElevatedReduced vs CCl₄Reduced vs CCl₄
Collagen Content Significantly LowerIncreasedSignificantly Reduced vs CCl₄Significantly Reduced vs CCl₄
α-SMA Expression Significantly LowerIncreasedSignificantly Reduced vs CCl₄Significantly Reduced vs CCl₄
p-Smad2/3 Expression Significantly LowerIncreasedSignificantly Reduced vs CCl₄Significantly Reduced vs CCl₄

Data is a qualitative summary based on findings reported in scientific literature.[1][4][5]

Table 2: In Vitro Efficacy of this compound on TGF-β1-Stimulated Hepatic Stellate Cells
ParameterControl (Untreated HSCs)TGF-β1TGF-β1 + this compound
α-SMA Expression LowSignificantly IncreasedSignificantly Suppressed vs TGF-β1
Collagen I α1 (Col1α1) Expression LowSignificantly IncreasedSignificantly Suppressed vs TGF-β1
Collagen III α1 (Col3α1) Expression LowSignificantly IncreasedSignificantly Suppressed vs TGF-β1
Smad2/3 Phosphorylation LowSignificantly IncreasedSignificantly Suppressed vs TGF-β1
Smad Transcriptional Activity (Luciferase Assay) LowSignificantly IncreasedSignificantly Decreased vs TGF-β1

Data is a qualitative summary based on findings reported in scientific literature.[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the described experimental protocols.

ENMD1068_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-β1 TGF-β1 TGF-β_Receptor TGF-β Receptor TGF-β1->TGF-β_Receptor Binds PAR-2_Activators PAR-2 Activators (e.g., Trypsin) PAR-2 PAR-2 PAR-2_Activators->PAR-2 Activate Smad2_3 Smad2/3 TGF-β_Receptor->Smad2_3 Phosphorylates PAR-2->TGF-β_Receptor Potentiates Signaling p-Smad2_3 p-Smad2/3 Smad2_3->p-Smad2_3 Smad_Complex Smad Complex p-Smad2_3->Smad_Complex Forms complex with Smad4 Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Fibrosis_Genes α-SMA, Collagen I/III Nucleus->Fibrosis_Genes Upregulates Transcription This compound This compound This compound->PAR-2 Antagonizes

Caption: Mechanism of this compound in inhibiting HSC activation.

Experimental_Workflow cluster_invivo In Vivo Model (CCl₄-induced Fibrosis) cluster_invitro In Vitro Model (Primary HSCs) Animal_Model Induce Fibrosis in Mice (CCl₄) Treatment Treat with this compound (25 or 50 mg/kg) Animal_Model->Treatment Sacrifice Sacrifice and Collect Samples (Serum, Liver Tissue) Treatment->Sacrifice Analysis_InVivo Biochemical Assays (ALT/AST) Histology (Collagen, α-SMA) Gene Expression (RT-PCR) Sacrifice->Analysis_InVivo Isolation Isolate Primary HSCs from Mice Culture Culture and Stimulate with TGF-β1 Isolation->Culture Treatment_InVitro Co-treat with this compound Culture->Treatment_InVitro Analysis_InVitro Western Blot (α-SMA, Collagen, p-Smad) RT-PCR (Gene Expression) Luciferase Assay (Smad Activity) Immunofluorescence (Protein Localization) Treatment_InVitro->Analysis_InVitro

References

Application Notes and Protocols: Immunohistochemical Analysis of PAR2 Expression in Preclinical Studies of ENMD-1068

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Protease-Activated Receptor 2 (PAR2) in tissues from preclinical studies involving the PAR2 antagonist, ENMD-1068.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor that plays a significant role in inflammation and pain.[1] Its activation by proteases like trypsin and mast cell tryptase initiates signaling cascades that contribute to the pathogenesis of various inflammatory diseases, including arthritis and endometriosis.[1][2] this compound is a small molecule antagonist of PAR2 that has shown therapeutic potential in preclinical models of these conditions by blocking PAR2-mediated signaling.[1][3]

PAR2 Signaling Pathway

Activation of PAR2 by proteolytic cleavage of its N-terminus exposes a tethered ligand that binds to the receptor, initiating downstream signaling through various G proteins. This can lead to the activation of pathways such as PLC/IP3/Ca2+ mobilization and MAPK/ERK, ultimately resulting in the expression of pro-inflammatory cytokines and other mediators.

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 G_protein Gαq/11 PAR2->G_protein Coupling Protease Protease (e.g., Trypsin, Tryptase) Protease->PAR2 Cleavage & Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->PKC Activation MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade NFkB NF-κB MAPK_cascade->NFkB Inflammatory_response Inflammatory Response (Cytokine release, etc.) NFkB->Inflammatory_response Transcription ENMD1068 This compound ENMD1068->PAR2 Antagonism

Caption: PAR2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Immunohistochemistry Protocol for PAR2 in Paraffin-Embedded Tissues

This protocol is adapted from standard, validated IHC procedures and should be optimized for specific antibody-tissue combinations.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-PAR2 antibody (species and clonality to be validated)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • PBS (Phosphate Buffered Saline)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in 100% ethanol (2 changes for 3 minutes each).

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat to 95-100°C for 20-30 minutes in a water bath or steamer.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in PBS (2 changes for 5 minutes each).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse slides in PBS (2 changes for 5 minutes each).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PAR2 antibody in blocking buffer to its optimal concentration.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides in PBS (3 changes for 5 minutes each).

    • Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides in PBS (3 changes for 5 minutes each).

    • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides in PBS (3 changes for 5 minutes each).

    • Incubate sections with DAB substrate until a brown color develops (typically 2-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Experimental Workflow for this compound Studies

experimental_workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis animal_model Animal Model of Disease (e.g., Arthritis, Endometriosis) treatment_groups Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) animal_model->treatment_groups Randomization tissue_collection Tissue Collection (e.g., Synovium, Endometriotic Lesions) treatment_groups->tissue_collection Dosing Period tissue_processing Tissue Processing: - Fixation (Formalin) - Paraffin Embedding tissue_collection->tissue_processing ihc Immunohistochemistry for PAR2 tissue_processing->ihc scoring Quantitative Analysis: - Staining Intensity - Percentage of Positive Cells ihc->scoring data_analysis Data Analysis and Statistical Comparison scoring->data_analysis

Caption: General experimental workflow for assessing PAR2 expression in this compound studies.

Data Presentation

Quantitative Analysis of PAR2 Expression

A semi-quantitative scoring method, such as the H-score, is recommended for the analysis of PAR2 expression. This method considers both the staining intensity and the percentage of positively stained cells.

H-Score Calculation: H-Score = Σ (i × pi) where 'i' is the intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'pi' is the percentage of cells stained at that intensity.

Table 1: Effect of this compound on Downstream Inflammatory Markers in a Mouse Model of Endometriosis

This table summarizes data from a study by Wang et al. (2014) on the effects of this compound on various downstream markers in a mouse model of endometriosis.[3]

Treatment GroupIL-6 Expression (pg/mg protein)NF-κB (RelA) Expression (OD)
Vehicle Control185.3 ± 21.40.85 ± 0.12
This compound (25 mg/kg)112.5 ± 15.80.53 ± 0.09
This compound (50 mg/kg)75.6 ± 10.2#0.31 ± 0.06#
*Data are presented as mean ± SEM. P < .05 vs control; #P < .05 vs this compound 25 mg/kg.
Table 2: Hypothetical Quantitative Data for PAR2 Expression Following this compound Treatment

The following table is a template demonstrating how quantitative IHC data for PAR2 expression could be presented. Note: The data presented in this table are hypothetical and for illustrative purposes only, as such data from this compound studies are not currently available in the public literature.

Treatment GroupPAR2 Staining Intensity (Mean H-Score)Percentage of PAR2-Positive Cells
Vehicle Control220 ± 2585 ± 5%
This compound (25 mg/kg)210 ± 3082 ± 7%
This compound (50 mg/kg)205 ± 2880 ± 6%
Hypothetical data presented as mean ± SD.

Conclusion

The provided protocols and application notes offer a framework for the investigation of PAR2 expression in preclinical studies of the PAR2 antagonist this compound. While this compound has been shown to modulate downstream inflammatory pathways, further studies employing rigorous quantitative immunohistochemistry are warranted to elucidate its direct effects on PAR2 expression in diseased tissues. This will provide a more complete understanding of its mechanism of action and therapeutic potential.

References

Troubleshooting & Optimization

ENMD-1068 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and use of ENMD-1068 in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2][3] It functions by inhibiting the signaling pathways activated by PAR2. Additionally, this compound has been shown to reduce the activation of hepatic stellate cells and collagen expression by interfering with the TGF-β1/Smad signaling pathway.[1][2][4] Its activity also includes inhibiting the proliferation of endometrial cells and inducing their apoptosis.[1][2]

Q2: What are the primary research applications for this compound?

This compound is utilized in studies related to conditions where PAR2 and TGF-β1 signaling play a significant role. Key research areas include liver fibrosis, endometriosis, and inflammatory responses.[1][4][5]

Q3: In what solvents is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO). Commercial suppliers offer pre-dissolved solutions at a concentration of 10 mM in DMSO.[2] It is also possible to prepare stock solutions in DMSO at concentrations as high as 50 mg/mL, though this may result in a suspension rather than a clear solution.[2] Information regarding its direct solubility in aqueous solutions or common culture media is limited.

Q4: How should I prepare a stock solution of this compound?

It is highly recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM or 50 mg/mL stock can be prepared. This stock solution should then be aliquoted and stored appropriately to maintain its stability.

Q5: How should I store the this compound stock solution?

Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). To ensure stability, it is recommended to store the solution under a nitrogen atmosphere. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Troubleshooting Guide

Issue 1: Precipitation of this compound in culture media.

  • Cause: The solubility of this compound in aqueous-based culture media is low. Adding a high volume of the DMSO stock solution directly to the media can cause the compound to precipitate.

  • Solution:

    • Minimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5% and preferably at or below 0.1%, to avoid both precipitation and solvent-induced cytotoxicity.

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.

    • Pre-warm Media: Using pre-warmed culture media (37°C) can sometimes help to improve the solubility of the compound upon dilution.

    • Sonication: If precipitation persists, brief sonication of the final working solution can help to redissolve the compound. However, use this method with caution as it can potentially degrade the compound or affect other media components.

Issue 2: Observed cellular toxicity or off-target effects.

  • Cause: The solvent (DMSO) used to dissolve this compound can have its own effects on cells, especially at higher concentrations.

  • Solution:

    • Include a Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples, but without this compound. This will help you to distinguish the effects of the compound from the effects of the solvent.

    • Determine Optimal DMSO Concentration: If you are using a cell line for the first time, it is advisable to perform a dose-response experiment with DMSO alone to determine the maximum concentration that does not affect cell viability or the experimental endpoint.

    • Reduce Incubation Time: If possible, reduce the duration of exposure of the cells to this compound and DMSO.

Issue 3: Inconsistent experimental results.

  • Cause: Inconsistency can arise from improper storage and handling of the this compound stock solution.

  • Solution:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Fresh Working Solutions: Prepare fresh working solutions of this compound in culture media for each experiment. Do not store diluted solutions in culture media for extended periods.

    • Confirm Stock Concentration: If you have doubts about the concentration of your stock solution, consider having it analytically verified.

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound

ParameterValueSource
Solvent DMSO[2]
Stock Concentration (Pre-made) 10 mM[2]
Stock Concentration (User-prepared) Up to 50 mg/mL (may be a suspension)[2]
Storage Temperature -20°C (1 month) or -80°C (6 months)
Recommended Final DMSO in Media ≤ 0.5% (ideally ≤ 0.1%)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (powder), DMSO (anhydrous/molecular biology grade), appropriate personal protective equipment (PPE), sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 283.41 g/mol . To make a 10 mM solution, you will need to dissolve 2.8341 mg of this compound in 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution. d. Aliquot the stock solution into single-use sterile tubes. e. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Culture Media

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed sterile cell culture medium.

  • Procedure: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the 10 mM stock solution needed. Ensure that the final DMSO concentration in your culture medium will be at or below the tolerated level for your cell line (e.g., ≤ 0.1%). c. In a sterile tube, add the required volume of the 10 mM this compound stock solution to a volume of pre-warmed culture medium. d. Mix gently by pipetting or brief vortexing. e. Use the freshly prepared working solution immediately for your cell culture experiments.

Mandatory Visualizations

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment start This compound (powder) dissolve Dissolve in DMSO (e.g., 10 mM stock) start->dissolve store Aliquot and Store (-80°C) dissolve->store dilute Prepare Working Solution in Culture Media store->dilute treat Treat Cells dilute->treat control Vehicle Control (DMSO in Media) dilute->control analyze Analyze Results treat->analyze control->analyze

References

Technical Support Center: Optimizing ENMD-1068 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ENMD-1068. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound, a selective protease-activated receptor 2 (PAR-2) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR-2). Its mechanism of action involves inhibiting the TGF-β1/Smad2/3 signaling pathway.[1] This inhibition reduces the activation of hepatic stellate cells (HSCs) and subsequent collagen expression, making it a subject of study in liver fibrosis.[1] Additionally, this compound has been shown to inhibit the proliferation of endometrial cells and induce apoptosis of epithelial cells in endometriotic lesions.[2][3]

Q2: What is a recommended starting concentration for in vitro experiments with this compound?

A concentration of 10 mM has been effectively used in in vitro studies with primary mouse hepatic stellate cells (HSCs) for 24 hours to block TGF-β1/Smad signaling.[3] This concentration also inhibited trypsin or SLIGRL-NH2 stimulated calcium release in HSCs.[3] However, the optimal concentration is cell-type and assay-dependent. It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

For in vitro experiments, this compound hydrochloride can be dissolved in DMSO to prepare a stock solution. For in vivo studies, various protocols can be used. For example, a suspended solution can be made by dissolving the compound in DMSO, then adding PEG300, Tween-80, and saline.[1] Another method involves creating a clear solution by dissolving the DMSO stock in 20% SBE-β-CD in saline or corn oil.[1]

Q4: How should I store the this compound stock solution?

It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months.[1] To ensure stability, it is advisable to store the solution under a nitrogen atmosphere.[1] Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation of this compound in cell culture medium. The solubility of this compound may be limited in aqueous solutions. The final concentration of the solvent (e.g., DMSO) in the culture medium might be too low to maintain solubility.- Ensure the final concentration of the solvent in the culture medium is compatible with your cells and sufficient to keep this compound in solution. - Consider using a different solvent system if DMSO is not suitable for your cell type. - Prepare fresh dilutions from the stock solution for each experiment. - Gentle warming and/or sonication may aid in dissolution if precipitation occurs during preparation.[1]
No observable effect at the expected concentration. - The specific cell line may be less sensitive to this compound. - The incubation time may be insufficient. - The compound may have degraded due to improper storage.- Perform a dose-response experiment with a wider range of concentrations. - Extend the incubation time, monitoring for any cytotoxic effects. - Verify the integrity of the this compound stock solution.
High level of cell death or cytotoxicity observed. The concentration of this compound may be too high for the specific cell line being used.- Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the cytotoxic concentration range.[4] - Start with a lower concentration and titrate up to find the optimal non-toxic working concentration.
Inconsistent results between experiments. - Variability in cell seeding density. - Inconsistent preparation of this compound working solutions. - Differences in incubation times.- Standardize cell seeding protocols. - Prepare fresh working solutions of this compound for each experiment from a well-maintained stock. - Ensure precise and consistent incubation times across all experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the general steps for detecting apoptosis by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol provides a general method for analyzing cell cycle distribution.

  • Cell Treatment: Culture cells with this compound at various concentrations for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: Reported In Vitro and In Vivo Concentrations of this compound

ApplicationModel SystemConcentration/DosageDurationObserved EffectReference
In VitroPrimary Mouse Hepatic Stellate Cells10 mM24 hoursInhibition of TGF-β1/Smad signaling[3]
In VivoCCl4-induced liver fibrosis in mice25 mg/kg and 50 mg/kg (i.p.)Twice a week for 4 weeksReduced liver fibrosis[1]
In VivoEndometriosis in mice25 mg/kg and 50 mg/kg (i.p.)Daily for 5 daysDose-dependent inhibition of endometriotic lesion development[2]

Signaling Pathway and Experimental Workflow Diagrams

ENMD_1068_Signaling_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates PAR2 PAR-2 PAR2->TGFBR Modulates ENMD1068 This compound ENMD1068->PAR2 Inhibits pSmad23 pSmad2/3 HSC_Activation HSC Activation & Collagen Production pSmad23->HSC_Activation Promotes Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_ENMD1068 Prepare this compound Dilutions Add_Treatment Add this compound to Cells Prepare_ENMD1068->Add_Treatment Incubate Incubate for 24/48/72h Add_Treatment->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance at 570nm Add_Solubilizer->Read_Absorbance Data_Analysis Analyze Data & Determine IC50 Read_Absorbance->Data_Analysis

References

ENMD-1068 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ENMD-1068. Below you will find frequently asked questions and troubleshooting guides related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

The solid form of this compound is shipped at room temperature within the continental US.[1] For long-term storage, it is recommended to refer to the Certificate of Analysis provided with the product. As a general best practice for research compounds, storing the solid powder in a cool, dry, and dark place is advisable.

Q2: What are the recommended storage conditions for this compound stock solutions?

Prepared stock solutions of this compound hydrochloride have specific storage guidelines to maintain their stability.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[2]

Q3: How long can I store the stock solutions?

The storage duration for stock solutions depends on the temperature:

  • At -80°C, the solution can be stored for up to 6 months.[2]

  • At -20°C, when stored under nitrogen, the solution is stable for up to 1 month.[2]

Q4: What precautions should I take when preparing working solutions for in vivo experiments?

For in vivo studies, it is highly recommended to prepare fresh working solutions on the day of use.[2] This minimizes the risk of degradation and ensures the potency of the compound.

Q5: Are there specific instructions for aqueous stock solutions?

If you prepare a stock solution in water, it should be filtered and sterilized using a 0.22 μm filter before use.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected experimental results or loss of compound activity. Improper storage of stock solutions leading to degradation.Review the storage conditions of your stock solution. Ensure it was stored at the correct temperature and for the recommended duration.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[2]
Degradation of working solution.Prepare fresh working solutions for each experiment, especially for in vivo studies.[2]
Precipitation or phase separation observed during preparation of working solutions. The compound has limited solubility in the chosen solvent system.Gentle heating and/or sonication can be used to aid dissolution.[2] Ensure the correct volumetric ratios of solvents are used as per the recommended protocols.[2]
Difficulty dissolving the compound. The compound may have specific solubility characteristics.Refer to the solubility information provided by the supplier. For this compound hydrochloride, specific protocols using solvents like DMSO, PEG300, Tween-80, and saline are available.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Hydrochloride Stock Solutions

Storage TemperatureDurationSpecial Conditions
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2]
-20°CUp to 1 monthStore under nitrogen.[2]

Experimental Protocols

Protocol 1: Preparation of a Working Solution for In Vivo Experiments (Suspended Solution)

This protocol yields a 5 mg/mL suspended solution suitable for oral and intraperitoneal injection.[2]

  • Prepare a 50.0 mg/mL stock solution in DMSO.

  • For a 1 mL working solution, take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300. Mix thoroughly.

  • Add 50 μL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 μL of Saline to bring the final volume to 1 mL.

Protocol 2: Preparation of a Working Solution for In Vivo Experiments (Clear Solution)

This protocol yields a clear solution of ≥ 5 mg/mL.[2]

  • Prepare a 50.0 mg/mL stock solution in DMSO.

  • For a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline. Mix until the solution is clear.

Visualizations

ENMD_1068_Storage_Workflow This compound Handling and Storage Workflow cluster_solid Solid Compound cluster_stock Stock Solution Preparation cluster_storage Stock Solution Storage cluster_working Working Solution Preparation solid_compound Receive this compound (Solid) store_solid Store in a cool, dry, dark place solid_compound->store_solid prepare_stock Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_stock aliquot Aliquot into single-use vials prepare_stock->aliquot storage_options Storage Options aliquot->storage_options store_minus_80 Store at -80°C (up to 6 months) storage_options->store_minus_80 Long-term store_minus_20 Store at -20°C under N2 (up to 1 month) storage_options->store_minus_20 Short-term prepare_working Prepare Fresh Working Solution store_minus_80->prepare_working store_minus_20->prepare_working use_immediately Use Immediately in Experiment prepare_working->use_immediately

Caption: Workflow for handling and storing this compound.

This compound is a selective protease-activated receptor 2 (PAR2) antagonist.[1] Its mechanism of action involves inhibiting the TGF-β1/Smad signaling pathway, which plays a role in conditions like liver fibrosis and endometriosis.[2]

PAR2_Signaling_Pathway Simplified PAR2 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling PAR2 PAR2 Receptor G_protein G-protein activation PAR2->G_protein Protease Protease (e.g., Trypsin) Protease->PAR2 activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) G_protein->Downstream Inflammation Inflammation, Proliferation Downstream->Inflammation ENMD1068 This compound ENMD1068->PAR2 inhibits

Caption: Inhibition of the PAR2 signaling pathway by this compound.

References

potential off-target effects of ENMD-1068

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ENMD-1068. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[1] By blocking PAR2, this compound inhibits downstream signaling pathways, such as the TGF-β1/Smad pathway, and reduces the expression of inflammatory mediators.[1]

Q2: I am not observing the expected inhibition of PAR2 signaling with this compound. What could be the reason?

A2: There are several potential reasons for a lack of efficacy. Please consider the following:

  • Compound Integrity: Ensure that your stock of this compound is fresh and has been stored correctly to prevent degradation.

  • Concentration: The reported potency of this compound has varied in the literature (see Table 1). You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

  • Assay Conditions: The kinetics of PAR2 activation and inhibition can be influenced by the specific agonist used (e.g., trypsin vs. a synthetic peptide agonist like SLIGRL-NH₂), incubation times, and the presence of proteases in your cell culture medium.

  • Cellular Context: The expression level of PAR2 on your cells of interest can impact the observed effect. Verify PAR2 expression using techniques like qPCR or western blotting.

Q3: I am observing an unexpected cellular phenotype after treatment with this compound. Could this be an off-target effect?

A3: While this compound is described as a selective PAR2 antagonist, comprehensive public data from broad kinase or receptor panel screens are not available to definitively rule out off-target effects. Unexpected phenotypes could arise from:

  • General Cytotoxicity: At high concentrations, small molecules can induce non-specific toxicity. It is crucial to assess cell viability in parallel with your functional assays.

  • Unknown Off-Target Interactions: The compound may be interacting with other proteins in your experimental system.

To investigate if the observed effect is on-target or off-target, please refer to the troubleshooting workflow in Figure 2 and the experimental protocols provided below.

Q4: How can I confirm that the observed effect of this compound is specifically due to PAR2 inhibition?

A4: To confirm the on-target activity of this compound, you can perform the following control experiments:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PAR2 expression in your cells. If the effect of this compound is diminished or absent in these cells compared to control cells, it indicates an on-target mechanism.

  • Rescue Experiment: If you can express a mutant form of PAR2 that is resistant to this compound, its expression should rescue the phenotype, confirming an on-target effect.

Data Presentation

Table 1: Reported Potency of this compound

ParameterValueContextReference
IC₅₀1.2 mMSelective protease-activated receptor 2 (PAR2) antagonist.[2]
IC₅₀5 mMAntagonist of PAR2 activation in colonocytes.[3]

Note: The significant difference in reported IC₅₀ values may be due to different experimental systems and conditions. Researchers should empirically determine the optimal concentration for their specific application.

Mandatory Visualization

cluster_activation PAR2 Activation cluster_inhibition Inhibition by this compound Protease Protease (e.g., Trypsin) PAR2 PAR2 Receptor Protease->PAR2 Cleavage TetheredLigand Tethered Ligand (SLIGKV/SLIGRL) PAR2->TetheredLigand G_alpha_q_11 Gαq/11 TetheredLigand->G_alpha_q_11 Activates PLC PLC G_alpha_q_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB ENMD_1068 This compound ENMD_1068->PAR2 Antagonizes

Caption: On-target signaling pathway of PAR2 and inhibition by this compound.

Start Unexpected Experimental Result with this compound CheckViability Assess Cell Viability (e.g., MTT Assay) Start->CheckViability IsToxic Is there significant cytotoxicity? CheckViability->IsToxic HighConcentration Toxicity may be due to high concentration. Lower the concentration. IsToxic->HighConcentration Yes OnTargetCheck Confirm On-Target Effect IsToxic->OnTargetCheck No HighConcentration->OnTargetCheck UseControls Use Controls: - Structurally unrelated PAR2 antagonist - PAR2 knockdown/knockout cells OnTargetCheck->UseControls IsOnTarget Is the effect confirmed to be on-target? UseControls->IsOnTarget Reassess Re-evaluate experimental hypothesis and downstream pathways of PAR2. IsOnTarget->Reassess Yes OffTargetInvestigation Investigate Potential Off-Target Effects IsOnTarget->OffTargetInvestigation No End Conclusion Reassess->End Screening Consider commercial off-target screening (e.g., kinase or receptor panels). OffTargetInvestigation->Screening Screening->End

Caption: Troubleshooting workflow for unexpected results with this compound.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a general method to assess the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[4]

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[4]

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5][6]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Incubate the plate for at least 4 hours at 37°C, or overnight, to ensure complete solubilization.[5]

  • Measure the absorbance at 570-590 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol can be used to measure the effect of this compound on PAR2-mediated NF-κB activation.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct.[7]

  • This compound

  • PAR2 agonist (e.g., trypsin or SLIGRL-NH₂)

  • Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate)[8]

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to attach.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).

  • Stimulate the cells with a PAR2 agonist at a pre-determined optimal concentration. Include a non-stimulated control.

  • Incubate for the optimal time to induce NF-κB-dependent luciferase expression (typically 4-24 hours).[9]

  • Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.[8]

  • Add the luciferase substrate to the cell lysates.[7]

  • Immediately measure the luminescence using a luminometer.[7]

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

Protocol 3: Calcium Imaging for PAR2 Activation

This protocol describes a general method for measuring changes in intracellular calcium concentration following PAR2 activation and its inhibition by this compound.

Materials:

  • Cells expressing PAR2

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)[10][11]

  • Pluronic F-127 (for aiding dye loading)[11]

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound

  • PAR2 agonist

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Seed cells on glass coverslips or in black, clear-bottom 96-well plates and allow them to adhere.[11]

  • Prepare a loading solution of the calcium indicator dye in physiological buffer. The final concentration of the dye and Pluronic F-127 should be optimized for your cell type.[10]

  • Wash the cells with the physiological buffer and then incubate them with the dye loading solution at room temperature or 37°C for 30-60 minutes in the dark.[10]

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with this compound or vehicle for a desired period.

  • Place the cells on the microscope or in the plate reader and begin recording the baseline fluorescence.

  • Add the PAR2 agonist and continue to record the fluorescence signal over time to capture the calcium transient.

  • Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) relative to the baseline.[12]

References

Technical Support Center: Troubleshooting ENMD-1068 Low Potency in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low potency with the Protease-Activated Receptor 2 (PAR2) antagonist, ENMD-1068, in their assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] It functions by inhibiting the activation of PAR2, a G protein-coupled receptor (GPCR) that is typically activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin.[3] This cleavage unmasks a tethered ligand that binds to the receptor and initiates downstream signaling. This compound blocks these signaling events.

Q2: I am observing very high IC50 values for this compound in my assay. Is this expected?

Yes, it is possible to observe high IC50 values for this compound. Published data indicates that this compound can have a relatively low potency, with IC50 values reported in the micromolar to even millimolar range depending on the specific assay conditions and cell type used.[1][4][5] For instance, an IC50 of 1.2 mM has been reported.[1] Another study mentioned an IC50 of 5 mM for the inhibition of trypsin-induced PAR2 activation.[4]

Q3: What are the common assays used to measure this compound activity?

The most common in vitro assays to assess the antagonist activity of this compound on PAR2 are functional assays that measure the downstream consequences of PAR2 activation. These include:

  • Calcium Mobilization Assays: PAR2 activation leads to an increase in intracellular calcium levels. These assays measure the ability of this compound to inhibit this calcium flux induced by a PAR2 agonist.

  • ERK Phosphorylation Assays: Activation of PAR2 can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). Western blotting or ELISA-based methods can be used to quantify the inhibition of ERK phosphorylation by this compound.

Troubleshooting Guide for Low Potency of this compound

Q4: My observed IC50 for this compound is significantly higher than reported values. What are the potential causes and how can I troubleshoot this?

Several factors can contribute to the apparent low potency of this compound in your assay. The following sections provide a systematic guide to troubleshooting these issues.

Experimental Workflow & Decision Tree

The following diagram outlines a logical workflow for troubleshooting low potency issues with this compound.

G cluster_compound cluster_assay cluster_cells cluster_agonist start Start: Low Potency Observed check_compound 1. Verify Compound Integrity start->check_compound check_assay 2. Evaluate Assay Components check_compound->check_assay Compound OK solubility Solubility Issues? check_compound->solubility check_cells 3. Assess Cell System check_assay->check_cells Assay Components OK buffer Buffer Compatibility? check_assay->buffer check_agonist 4. Agonist Considerations check_cells->check_agonist Cell System OK expression Low PAR2 Expression? check_cells->expression optimize_conditions 5. Optimize Assay Conditions check_agonist->optimize_conditions Agonist OK agonist_type Agonist Type (Peptide vs. Protease)? check_agonist->agonist_type end Potency Improved optimize_conditions->end Successful no_improvement Consult Literature for Alternative Approaches optimize_conditions->no_improvement Unsuccessful stability Stability Issues? solubility->stability Soluble reagents Reagent Quality? buffer->reagents Compatible health Poor Cell Health? expression->health Sufficient Expression agonist_conc Agonist Concentration (EC80)? agonist_type->agonist_conc Appropriate Type

Caption: Troubleshooting workflow for low this compound potency.

Compound Integrity and Handling
  • Question: Could the this compound compound itself be the issue?

  • Answer: Yes. Issues with compound solubility, stability, and storage can significantly impact its apparent potency.

    • Solubility: this compound may have limited solubility in aqueous assay buffers. Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the final assay medium. Precipitated compound will not be active. Consider performing a solubility test.

    • Stability: The stability of this compound in your specific assay buffer and at the experimental temperature should be considered. Prolonged incubations could lead to compound degradation.

    • Storage: Ensure that this compound is stored correctly as per the manufacturer's instructions, typically at -20°C and under desiccating conditions, to prevent degradation.[1]

Assay Components and Conditions
  • Question: Can the components of my assay system affect this compound potency?

  • Answer: Absolutely. The choice of assay buffer, serum, and other additives can influence the outcome.

    • Assay Buffer: The pH and composition of the assay buffer should be optimized and consistent.

    • Serum: If using cell-based assays, the presence of serum can affect the free concentration of this compound due to protein binding. Consider reducing the serum concentration or using a serum-free medium during the compound incubation period.

    • Plasticware: Highly lipophilic compounds can sometimes adsorb to certain types of plasticware. Using low-binding plates may be beneficial.

Cell System and PAR2 Expression
  • Question: Does the cell line I'm using matter?

  • Answer: Yes, the choice of cell line is critical.

    • PAR2 Expression Levels: The level of PAR2 expression can vary significantly between different cell lines. Low expression of the target receptor will result in a smaller assay window and can make it difficult to accurately determine antagonist potency. Verify PAR2 expression in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry.

    • Cell Health and Passage Number: Ensure that the cells are healthy and within a consistent, low passage number range. Stressed or senescent cells may exhibit altered signaling responses.

Agonist Selection and Concentration
  • Question: I'm using a PAR2 agonist to stimulate the cells. Could this be a source of the problem?

  • Answer: Yes, the choice and concentration of the agonist are crucial for accurately determining antagonist potency.

    • Type of Agonist: The potency of PAR2 antagonists can differ depending on whether a peptide agonist (e.g., SLIGKV-NH2) or a protease agonist (e.g., trypsin) is used. Some antagonists may be more effective at blocking one type of activation over the other.

    • Agonist Concentration: It is critical to use an appropriate concentration of the agonist. For IC50 determination of a competitive antagonist, it is recommended to use an agonist concentration that gives 80% of the maximal response (EC80). Using a saturating concentration of the agonist will lead to an overestimation of the antagonist's IC50. Perform a full dose-response curve for your agonist to accurately determine its EC50 and EC80 values in your specific assay system.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound. Note the variability depending on the assay and conditions.

Assay TypeAgonistCell Line/SystemReported IC50Reference
Not specifiedNot specifiedNot specified1.2 mM[1]
Trypsin-induced PAR2 activationTrypsinNot specified5 mM[4]
PAR2 Activation in ColonocytesNot specifiedColonocytes5 mM[5]

Experimental Protocols

PAR2-Mediated Intracellular Calcium Mobilization Assay

This protocol provides a general framework for measuring the inhibition of PAR2-mediated calcium flux by this compound.

1. Cell Preparation:

  • Seed a PAR2-expressing cell line (e.g., HEK293-PAR2) in a black-walled, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay.

  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Remove the cell culture medium and add the dye-loading buffer to each well.

  • Incubate the plate in the dark at 37°C for 45-60 minutes.

3. Compound Incubation:

  • Prepare serial dilutions of this compound in the assay buffer.

  • After dye loading, wash the cells with assay buffer and then add the this compound dilutions to the respective wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

4. Agonist Stimulation and Measurement:

  • Prepare the PAR2 agonist (e.g., SLIGKV-NH2) at a concentration that elicits an EC80 response.

  • Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.

  • Measure the fluorescence intensity kinetically before and after agonist addition (e.g., excitation at ~494 nm and emission at ~516 nm for Fluo-4).

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) from baseline.

  • Plot the agonist response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

PAR2-Mediated ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the inhibitory effect of this compound on PAR2-induced ERK phosphorylation.

1. Cell Culture and Treatment:

  • Plate PAR2-expressing cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.

  • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a PAR2 agonist (e.g., trypsin or a peptide agonist) for a time determined to give a peak ERK phosphorylation response (e.g., 5-15 minutes).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

4. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

5. Data Analysis:

  • Quantify the band intensities for p-ERK and total ERK using densitometry software.

  • Normalize the p-ERK signal to the total ERK signal for each sample.

  • Plot the normalized p-ERK levels against the this compound concentration to determine the IC50.

Signaling Pathway Diagrams

The following diagrams illustrate the PAR2 signaling pathway and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR2_inactive PAR2 (Inactive) PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active 2. Gq Gq PAR2_active->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Protease Serine Protease (e.g., Trypsin) Protease->PAR2_inactive 1. Cleavage Cleavage TetheredLigand Tethered Ligand Activation ENMD1068 This compound ENMD1068->PAR2_active Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca Ca2+ ER->Ca ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway pERK p-ERK ERK_pathway->pERK

References

appropriate vehicle control for in vivo ENMD-1068 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle control for in vivo studies using ENMD-1068, a selective protease-activated receptor 2 (PAR2) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: The appropriate vehicle for this compound depends on the desired formulation (solution or suspension) and the route of administration. Due to its likely poor water solubility, this compound requires a vehicle containing solubilizing agents. Based on available data, several formulations can be considered. A common approach for poorly soluble compounds is to first dissolve them in an organic solvent like Dimethyl Sulfoxide (DMSO) and then further dilute this stock in an aqueous-based vehicle for administration.

For intraperitoneal (i.p.) injections, a suspended solution can be prepared. One such formulation consists of DMSO, PEG300, Tween-80, and saline.[1] Alternatively, clear solutions can be prepared using co-solvents and complexing agents. Examples include formulations with DMSO and SBE-β-CD in saline, or DMSO and corn oil.[1] In published studies, a "vehicle control" was used for intraperitoneal injections in mice, implying a formulation designed to solubilize or suspend the compound.

Q2: Why is a vehicle control group essential in my this compound in vivo study?

A2: A vehicle control group is critical for accurately interpreting your experimental results. The vehicle itself, containing components like DMSO, PEG300, Tween 80, or SBE-β-CD, is not biologically inert and can have its own physiological effects.[2][3][4] The vehicle control group receives the identical formulation as the experimental group, but without this compound. This allows you to distinguish the effects of this compound from any effects caused by the vehicle components, ensuring that your observed outcomes are directly attributable to the drug.

Q3: What are the potential side effects of the vehicle components?

A3: Each component of a potential vehicle has its own safety profile:

  • DMSO: While a powerful solvent, DMSO can cause local irritation and, at high concentrations, may have systemic effects.[5]

  • PEG300: Generally considered biocompatible and having low toxicity.[2][6][7] However, some studies have shown that low molecular weight PEGs can reduce cell viability.[8]

  • Tween 80: A non-ionic surfactant used to increase solubility and stability. High doses administered by gavage can lead to gastrointestinal irritation.[9] In rare cases, injectables containing polysorbate-80 have been associated with anaphylactoid reactions.[10][11]

  • SBE-β-CD (Sulfobutyl ether β-cyclodextrin): A modified cyclodextrin (B1172386) used to enhance the solubility of poorly soluble drugs. It is generally well-tolerated at high doses.[12] However, very high doses may cause reversible vacuolation of kidney tubular cells.[4][13][14]

Q4: How does this compound exert its therapeutic effect?

A4: this compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[15] By blocking PAR2, this compound has been shown to inhibit the TGF-β1/Smad2/3 signaling pathway.[1][15] This mechanism contributes to its anti-inflammatory and anti-fibrotic properties observed in preclinical models of endometriosis and liver fibrosis.[16][15]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in the vehicle upon preparation or during administration. Inadequate solubilization of the compound.- Ensure the initial stock solution in DMSO is fully dissolved before dilution. - Increase the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) in the final formulation. - Consider using a complexing agent like SBE-β-CD to improve solubility. - Prepare the formulation fresh before each use.
Adverse reactions in animals in both the vehicle control and this compound treated groups (e.g., skin irritation at the injection site, lethargy). The vehicle itself may be causing toxicity or irritation.- Reduce the concentration of DMSO in the final formulation. - If using Tween 80, consider lowering the concentration to minimize potential irritation. - Evaluate the tolerability of the vehicle alone in a small cohort of animals before proceeding with the full study. - Consider an alternative vehicle formulation with a better-tolerated safety profile.
High variability in experimental results within the same group. Inconsistent formulation preparation or administration.- Ensure precise and consistent preparation of the vehicle and drug formulation for all animals. - Vortex the formulation thoroughly before each injection to ensure a homogenous suspension if applicable. - Standardize the injection technique and volume for all animals.
No observable effect of this compound at the expected therapeutic dose. Poor bioavailability due to suboptimal vehicle formulation.- Confirm the solubility of this compound in the chosen vehicle. - Consider a formulation that enhances absorption, such as one containing SBE-β-CD which has been shown to improve the bioavailability of some drugs.[12] - Re-evaluate the dosing regimen and route of administration in conjunction with the vehicle selection.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

Solvent Solubility Notes
DMSO200 mg/mL (625.25 mM)Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1]
Water100 mg/mL (312.63 mM)Requires sonication.[1]

Table 2: Example In Vivo Formulations for this compound

Formulation Type Components Preparation Method Final Concentration Administration Route
Suspended SolutionDMSO, PEG300, Tween-80, SalineAdd 100 µL of 50 mg/mL this compound in DMSO to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Add 450 µL of Saline to reach a final volume of 1 mL.5 mg/mLOral or Intraperitoneal[1]
Clear SolutionDMSO, SBE-β-CD, SalineAdd 100 µL of 50 mg/mL this compound in DMSO to 900 µL of 20% SBE-β-CD in Saline and mix.≥ 5 mg/mLIntraperitoneal[1]
Clear SolutionDMSO, Corn oilAdd 100 µL of 50 mg/mL this compound in DMSO to 900 µL of Corn oil and mix.≥ 5 mg/mLIntraperitoneal[1]

Experimental Protocols

Protocol 1: Preparation of this compound Suspended Solution for Intraperitoneal Injection

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 50 mg/mL. Use sonication to aid dissolution.

  • Vehicle Preparation: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. To the PEG300, add 100 µL of the 50 mg/mL this compound stock solution and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex again until homogenous. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly to ensure a uniform suspension.

  • Vehicle Control Preparation: Follow the same procedure as above, but substitute the this compound stock solution with 100 µL of 100% DMSO.

  • Administration: Administer the prepared suspension or vehicle control to the animals via intraperitoneal injection at the desired dosage. Ensure the suspension is well-mixed before drawing it into the syringe.

Protocol 2: Preparation of this compound Clear Solution with SBE-β-CD for Intraperitoneal Injection

  • Prepare 20% SBE-β-CD Solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 50 mg/mL.

  • Drug Formulation: In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution. To this, add 100 µL of the 50 mg/mL this compound stock solution. Mix thoroughly by vortexing until a clear solution is formed.

  • Vehicle Control Preparation: In a separate tube, add 900 µL of the 20% SBE-β-CD solution and 100 µL of 100% DMSO. Mix well.

  • Administration: Administer the clear solution of this compound or the vehicle control via intraperitoneal injection.

Visualizations

ENMD_1068_Signaling_Pathway This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR binds Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis ENMD1068 This compound PAR2 PAR2 ENMD1068->PAR2 inhibits PAR2->TGFBR activates

Caption: Signaling pathway of this compound.

experimental_workflow Experimental Workflow for In Vivo this compound Studies start Start animal_model Animal Model Preparation (e.g., disease induction) start->animal_model group_allocation Random Group Allocation (Vehicle Control, this compound Low Dose, this compound High Dose) animal_model->group_allocation formulation_prep Prepare this compound Formulation and Vehicle Control group_allocation->formulation_prep administration Drug/Vehicle Administration (e.g., daily i.p. injection) formulation_prep->administration monitoring Monitor Animal Health and Disease Progression administration->monitoring endpoint Endpoint Reached (e.g., pre-defined study duration) monitoring->endpoint sample_collection Sample Collection (e.g., tissue, blood) endpoint->sample_collection analysis Data Analysis (e.g., histology, qPCR, ELISA) sample_collection->analysis results Results and Interpretation analysis->results

Caption: In vivo experimental workflow.

troubleshooting_logic Vehicle Selection Troubleshooting Logic start Start: Need to formulate This compound for in vivo study solubility_check Is this compound soluble in a simple aqueous vehicle? start->solubility_check use_simple Use simple vehicle (e.g., Saline, PBS) solubility_check->use_simple Yes use_cosolvent Use co-solvents (e.g., DMSO, PEG300, Tween 80) solubility_check->use_cosolvent No final_formulation Final, stable, and well-tolerated vehicle formulation use_simple->final_formulation precipitates Does the formulation precipitate? use_cosolvent->precipitates optimize_formulation Optimize co-solvent/surfactant ratios or use complexing agents (SBE-β-CD) precipitates->optimize_formulation Yes animal_toxicity Is there vehicle-related animal toxicity? precipitates->animal_toxicity No optimize_formulation->precipitates reduce_concentration Reduce concentration of potentially toxic components (e.g., DMSO, Tween 80) animal_toxicity->reduce_concentration Yes animal_toxicity->final_formulation No reduce_concentration->animal_toxicity

Caption: Troubleshooting vehicle selection.

References

Technical Support Center: Minimizing ENMD-1068 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing toxicity associated with the PAR-2 antagonist, ENMD-1068, in cell culture experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the Protease-Activated Receptor 2 (PAR-2). PAR-2 is a G protein-coupled receptor that, when activated by proteases like trypsin, plays a role in various cellular processes, including inflammation, cell proliferation, and survival. By inhibiting PAR-2, this compound can block these signaling pathways, which can lead to the induction of apoptosis (programmed cell death) in certain cell types, particularly in cancer cells where PAR-2 signaling is often dysregulated.

Q2: What are the common causes of this compound toxicity in cell culture?

A2: Toxicity in cell culture when using this compound can stem from several factors:

  • High Concentrations: Exceeding the optimal concentration range for your specific cell line can lead to off-target effects and excessive cell death.

  • Prolonged Exposure: Continuous exposure to the compound can overwhelm cellular machinery and induce toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound based on their expression levels of PAR-2 and the importance of PAR-2 signaling for their survival.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: The ideal concentration of this compound should be determined empirically for each cell line. A dose-response experiment is recommended to identify the concentration that effectively inhibits PAR-2 signaling without causing significant cytotoxicity. This can be achieved by performing a cell viability assay (e.g., MTT or WST-1 assay) with a range of this compound concentrations.

Q4: What are the signs of toxicity I should look for in my cell cultures?

A4: Signs of toxicity include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • Increased presence of floating, dead cells in the culture medium.

  • Induction of apoptotic markers, such as caspase-3 activation or Annexin V staining.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed shortly after treatment. Inhibitor concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a broad range of concentrations and narrow down to a range that shows the desired effect with minimal cell death.
Cell line is highly sensitive to PAR-2 inhibition.Consider using a lower concentration range or reducing the exposure time. If possible, test on a less sensitive cell line to confirm on-target effects.
Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.
Inconsistent results between experiments. Variability in cell culture conditions.Standardize cell culture parameters such as cell passage number, confluency at the time of treatment, and media composition.
Degradation of this compound.Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
No observable effect of this compound on the cells. Low or no expression of PAR-2 in the cell line.Verify the expression of PAR-2 in your cell line using techniques like qPCR, western blotting, or flow cytometry.
Insufficient concentration or incubation time.Increase the concentration of this compound or extend the incubation period. Refer to published literature for typical effective concentrations and treatment times for similar cell lines.
Inactivation of the compound.Ensure that the compound has been stored and handled correctly. Test the activity of the compound in a positive control cell line known to respond to PAR-2 inhibition.

Data Presentation

While specific in vitro cytotoxicity data for this compound is not widely available in the public domain, the following table provides a template for how such data could be structured. Researchers should generate their own dose-response curves to determine the IC50 values for their specific cell lines.

Cell Line Assay Type Incubation Time (hours) IC50 (µM) Reference
e.g., HeLa (Cervical Cancer)MTT Assay48[Insert experimental value][Internal Data/Publication]
e.g., HT-29 (Colon Cancer)MTT Assay72[Insert experimental value][Internal Data/Publication]
e.g., Endometrial Stromal CellsWST-1 Assay24[Insert experimental value][Internal Data/Publication]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis (Annexin V) Assay

This protocol outlines the detection of apoptosis using Annexin V staining followed by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathway

ENMD_1068_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease PAR2 PAR-2 Protease->PAR2 Activates G_Protein G Protein Activation PAR2->G_Protein Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) G_Protein->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits This compound This compound This compound->PAR2 Inhibits

Caption: Mechanism of this compound induced apoptosis via PAR-2 inhibition.

Experimental Workflow

Experimental_Workflow start Start Experiment cell_culture Seed Cells in Multi-well Plate start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubate for Desired Time treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay data_analysis Analyze Data (Determine IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting Logic

Troubleshooting_Logic start High Cell Toxicity Observed? check_conc Is this compound Concentration within optimal range? start->check_conc Yes reduce_conc Action: Reduce Concentration and repeat experiment. check_conc->reduce_conc No check_solvent Is solvent concentration <0.5%? check_conc->check_solvent Yes reduce_solvent Action: Reduce solvent conc. and include vehicle control. check_solvent->reduce_solvent No check_exposure Is exposure time too long? check_solvent->check_exposure Yes reduce_time Action: Reduce exposure time. check_exposure->reduce_time Yes check_sensitivity Consider cell line sensitivity. Test on another cell line. check_exposure->check_sensitivity No

Caption: Troubleshooting decision tree for high this compound toxicity.

Technical Support Center: Enhancing ENMD-1068 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ENMD-1068. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of this compound in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a selective antagonist of the Protease-Activated Receptor 2 (PAR2).[1] It is a non-peptide small molecule that has shown potential in preclinical models of inflammatory conditions such as liver fibrosis and endometriosis.[2] However, like many small molecule inhibitors, this compound has been noted for its low potency and potential for poor solubility and bioavailability, which can present challenges for in vivo studies, particularly those requiring oral administration.[1]

Q2: What are the common routes of administration for this compound in animal studies?

In published preclinical studies, the most common route of administration for this compound has been intraperitoneal (i.p.) injection.[2] This route bypasses first-pass metabolism in the liver and can lead to higher systemic exposure compared to oral administration, especially for compounds with low oral bioavailability.

Q3: What are the primary challenges in achieving adequate oral bioavailability for compounds like this compound?

Compounds like this compound, which are likely classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), face several hurdles for effective oral absorption:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing net absorption.

Troubleshooting Guides

Problem 1: Low and Variable Oral Exposure of this compound in Preclinical Animal Models

Possible Causes and Troubleshooting Actions:

Possible CauseTroubleshooting Action
Poor aqueous solubility leading to dissolution rate-limited absorption. Formulate this compound as a solubilized solution, a suspension with reduced particle size, or a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS). See Protocols 1, 2, and 3 for detailed preparation methods.
High first-pass metabolism in the liver. While direct inhibition of metabolic enzymes is complex in a research setting, consider using a formulation that promotes lymphatic absorption (e.g., SEDDS), which can partially bypass the liver. For mechanistic understanding, co-administration with a broad-spectrum cytochrome P450 inhibitor could be explored in non-regulatory studies.
Efflux by P-glycoprotein (P-gp). To investigate if P-gp efflux is a limiting factor, in vitro Caco-2 bidirectional transport studies can be conducted. In animal studies, co-administration with a P-gp inhibitor can be used to confirm this mechanism.
Inconsistent formulation and dosing technique. Ensure the formulation is homogeneous before each dose. For suspensions, vortex or sonicate immediately prior to administration. Use precise dosing techniques, such as oral gavage, and ensure the full dose is delivered. Standardize feeding conditions, as the presence of food can affect absorption.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Formulation for Oral Gavage

This protocol is suitable for initial screening to assess the potential for oral absorption.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. A common ratio is to have a final concentration of 40% PEG300 in the vehicle.

  • Mix thoroughly by vortexing until a clear solution is obtained.

  • Add Tween 80 to a final concentration of 5%.

  • Mix again until the solution is homogeneous.

  • Add saline to reach the final desired volume and concentration. The final DMSO concentration should be kept low (typically <10%) to minimize toxicity.

  • The final formulation should be a clear solution. If precipitation occurs, adjustments to the excipient ratios may be necessary.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This method aims to increase the surface area and dissolution rate of this compound.

Materials:

  • This compound

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • A suitable stabilizer (e.g., a non-ionic surfactant like Tween 80 or a polymer like HPMC)

  • Purified water

Procedure:

  • Slurry Preparation: Prepare a slurry of this compound in an aqueous solution containing the stabilizer.

  • Milling: Add the slurry and milling media to the milling chamber of a bead mill.

  • Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS, Capryol 90)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-solvent (e.g., Transcutol HP, PEG400)

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.

  • Formulation Preparation: Prepare different formulations by mixing the selected oil, surfactant, and co-solvent, followed by the addition of this compound until it is completely dissolved.

  • Evaluation:

    • Self-emulsification time: Measure the time taken for the formulation to form a microemulsion upon dilution with water under gentle agitation.

    • Droplet size analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer.

    • In vitro drug release: Perform in vitro dissolution studies to assess the drug release profile.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of a Compound X in Mice (10 mg/kg dose)

FormulationRouteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Solution in 20% Solutol HS 15IV15000.08850100
Suspension in 0.5% HPMCPO502.025029.4
NanosuspensionPO1501.060070.6
SEDDSPO2500.575088.2

Data are hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_pk Pharmacokinetic Analysis Solubilized Solubilized Formulation Dosing Oral Dosing (Mouse Model) Solubilized->Dosing Nanosuspension Nanosuspension Nanosuspension->Dosing SEDDS SEDDS SEDDS->Dosing Sampling Blood Sampling (Serial Timepoints) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->PK_Params Bioavailability Determine Oral Bioavailability PK_Params->Bioavailability

Caption: Experimental workflow for improving this compound oral bioavailability.

signaling_pathway cluster_par2 PAR2 Signaling Protease Protease (e.g., Trypsin) PAR2 PAR2 Receptor Protease->PAR2 Activation G_Protein G-Protein Coupling PAR2->G_Protein Downstream Downstream Signaling (e.g., TGF-β1/Smad) G_Protein->Downstream ENMD_1068 This compound ENMD_1068->PAR2 Antagonism

Caption: Mechanism of action of this compound as a PAR2 antagonist.

References

interpreting variable results with ENMD-1068 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENMD-1068. The information is designed to help interpret variable results and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] Its primary mechanism involves blocking the activation of PAR2, a G protein-coupled receptor involved in inflammatory responses and other cellular processes. By inhibiting PAR2, this compound can modulate downstream signaling pathways, including the attenuation of TGF-β1/Smad2/3 and NF-κB signaling.[3]

Q2: In which research areas has this compound been investigated?

This compound has been studied in various preclinical models of diseases characterized by inflammation and fibrosis. Key research areas include endometriosis, liver fibrosis, inflammatory arthritis, and allergic asthma.[2][4][5]

Q3: What are the known signaling pathways affected by this compound?

This compound has been shown to inhibit the TGF-β1/Smad2/3 signaling pathway, which plays a crucial role in fibrosis by reducing the activation of hepatic stellate cells and subsequent collagen expression.[3] It also dose-dependently inhibits the activation of the NF-κB pathway, a key regulator of inflammation, by reducing the expression of pro-inflammatory cytokines like IL-6.[6][7]

Q4: Is the effect of this compound always dose-dependent?

The effects of this compound can be both dose-dependent and non-dose-dependent, depending on the specific endpoint being measured. For instance, in a mouse model of endometriosis, this compound was found to dose-dependently inhibit the development of endometriotic lesions and the expression of IL-6.[6][7] However, in the same study, it reduced the levels of monocyte chemotactic protein-1 (MCP-1) and vascular endothelial growth factor (VEGF), but not in a dose-dependent manner.[6][7]

Troubleshooting Guide for Variable Experimental Results

Variable results with this compound treatment can arise from a number of factors. This guide provides a structured approach to troubleshooting and interpreting such inconsistencies.

Issue 1: Inconsistent or lower-than-expected efficacy in vivo.

Potential Causes and Solutions:

  • Animal Model Differences: The choice of animal model and the method of disease induction can significantly impact outcomes. For example, different methods of inducing endometriosis in mice can lead to variations in lesion development and immune response.[8]

    • Recommendation: Carefully document and standardize the animal model, including strain, age, and disease induction protocol. Consider the specific pathology of the chosen model and how it aligns with the expected effects of PAR2 antagonism.

  • Dosing Regimen: Inadequate dosage, frequency, or route of administration can lead to suboptimal exposure to this compound.

    • Recommendation: Refer to established protocols. For instance, in mouse models of endometriosis and liver fibrosis, intraperitoneal injections of 25 mg/kg and 50 mg/kg have been used.[3][7] Conduct pilot dose-response studies to determine the optimal dose for your specific model and endpoint.

  • Timing of Treatment: The timing of this compound administration relative to disease initiation or progression can be critical.

    • Recommendation: Define a clear therapeutic window for your study. In some studies, treatment was initiated after the induction of the disease.[7]

Issue 2: Discrepancies between in vitro and in vivo results.

Potential Causes and Solutions:

  • Bioavailability and Metabolism: this compound is a non-peptide small molecule, but its in vivo stability and bioavailability can be limiting factors.[2]

    • Recommendation: If possible, perform pharmacokinetic studies to determine the concentration and half-life of this compound in your animal model.

  • Complexity of In Vivo Microenvironment: The in vivo setting involves complex interactions between various cell types and signaling pathways that cannot be fully replicated in vitro.

    • Recommendation: Use co-culture systems or 3D organoid models to better mimic the in vivo environment in your in vitro experiments.

Issue 3: Variability in downstream signaling pathway analysis.

Potential Causes and Solutions:

  • Cell Type-Specific Responses: The expression and function of PAR2 can vary between different cell types, leading to different signaling outcomes.

    • Recommendation: Characterize PAR2 expression levels in your cell lines or primary cells before initiating experiments.

  • Biased Signaling: PAR2 can be activated by various proteases at different sites, leading to "biased signaling," where different downstream pathways are activated. While this compound is a PAR2 antagonist, the specific context of protease activity in your model could influence which pathways are most affected.

    • Recommendation: When analyzing downstream effects, consider a broad range of signaling pathways beyond just TGF-β/Smad and NF-κB.

Data Presentation

Table 1: Effect of this compound on Endometriotic Lesion Volume in a Mouse Model

Treatment GroupDose (mg/kg)Mean Lesion Volume (mm³) ± SEMPercent Reduction vs. Control
Vehicle Control-13.87 ± 2.45-
This compound255.71 ± 0.9358.8%
This compound502.53 ± 0.6181.8%

Data extracted from Wang Y, et al. (2014).[6]

Table 2: Effect of this compound on Collagen Content in a Mouse Model of Liver Fibrosis

Treatment GroupDose (mg/kg)Collagen Content (% of area) ± SEMPercent Reduction vs. CCl₄
Control-0-
CCl₄-4.13 ± 0.51-
CCl₄ + this compound25Not specifiedNot specified
CCl₄ + this compound500.77 ± 0.1681.4%

Data extracted from Sun Q, et al. (2017).[9]

Experimental Protocols

Key Experiment 1: Mouse Model of Endometriosis
  • Animal Model: Nude mice.

  • Induction of Endometriosis: A red fluorescent protein-expressing xenograft model of human endometriosis is created.

  • Treatment Protocol: After endometriosis induction, mice are injected intraperitoneally daily for 5 days with either 25 mg/kg or 50 mg/kg of this compound, or a vehicle control (200 μL).

  • Endpoint Analysis: Endometriotic lesions are counted, measured, and collected for further analysis. This can include enzyme-linked immunosorbent assays (ELISA) for cytokines (e.g., IL-6, MCP-1) and immunohistochemical analyses for markers of cell proliferation (Ki-67), apoptosis (TUNEL), and angiogenesis (VEGF), as well as NF-κB activation.[7]

Key Experiment 2: Mouse Model of Liver Fibrosis
  • Animal Model: ICR mice.

  • Induction of Liver Fibrosis: Liver fibrosis is induced by intraperitoneal injection of carbon tetrachloride (CCl₄).

  • Treatment Protocol: Mice are injected intraperitoneally with either 25 mg/kg or 50 mg/kg of this compound or a vehicle control twice per week for 4 weeks, prior to CCl₄ injection.

  • Endpoint Analysis: Liver tissue is collected for histological analysis of collagen deposition (e.g., Sirius Red staining). Blood samples are collected to measure liver enzymes (ALT/AST). Isolated hepatic stellate cells (HSCs) can be used for in vitro studies to assess the effects on TGF-β1-induced activation and collagen production.[3]

Mandatory Visualization

ENMD1068_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_tgf_beta TGF-β/Smad Pathway cluster_nf_kb NF-κB Pathway cluster_nucleus Nucleus Protease Protease (e.g., Trypsin) PAR2 PAR2 Receptor Protease->PAR2 Activates ENMD1068 This compound ENMD1068->PAR2 Inhibits TGF_beta_R TGF-β Receptor PAR2->TGF_beta_R Cross-talk IKK IKK PAR2->IKK Activates Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Gene Expression (Collagen, α-SMA, IL-6, etc.) Smad_complex->Gene_Expression Regulates IkappaB IκB IKK->IkappaB Phosphorylates NFkB_complex IκB-NF-κB Complex NFkB NF-κB NFkB->Gene_Expression Regulates NFkB_complex->NFkB IκB degradation releases NF-κB

Caption: this compound signaling pathway antagonism.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Nude Mice for Endometriosis, ICR Mice for Liver Fibrosis) Disease_Induction Induce Disease (e.g., Endometrial Tissue Xenograft, CCl₄ Injection) Animal_Model->Disease_Induction Treatment_Groups Establish Treatment Groups: - Vehicle Control - this compound (25 mg/kg) - this compound (50 mg/kg) Disease_Induction->Treatment_Groups Administration Administer Treatment (e.g., Intraperitoneal Injection) Treatment_Groups->Administration Sample_Collection Sample Collection (Lesions, Liver Tissue, Blood) Administration->Sample_Collection After Treatment Period Histology Histological Analysis (e.g., H&E, Sirius Red) Sample_Collection->Histology Biochemical Biochemical Assays (e.g., ELISA for Cytokines, Liver Enzyme Measurement) Sample_Collection->Biochemical Molecular Molecular Analysis (e.g., Immunohistochemistry for Ki-67, NF-κB, p-Smad2/3) Sample_collection Sample_collection Sample_collection->Molecular

Caption: General experimental workflow for in vivo studies.

References

best practices for dissolving ENMD-1068 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for dissolving ENMD-1068 powder, addressing common challenges faced by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound powder?

A1: The recommended solvent for initially dissolving both this compound hydrochloride and hydrobromide salts is Dimethyl Sulfoxide (DMSO). It is effective for achieving high concentration stock solutions.

Q2: What is the solubility of this compound in common solvents?

Q3: My this compound powder is not dissolving completely in my aqueous buffer (e.g., PBS). What should I do?

A3: Direct dissolution of this compound in aqueous buffers like PBS can be challenging. It is recommended to first prepare a high-concentration stock solution in DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous buffer. This two-step process generally ensures complete dissolution.

Q4: Are there differences in dissolving the hydrochloride and hydrobromide salts of this compound?

A4: While specific solubility data for the hydrobromide salt is limited, the general recommendation is to use DMSO as the primary solvent for both forms. The dissolution protocols for in vivo formulations are similar for both salts, starting with a DMSO stock solution.

Q5: How should I prepare this compound for in vivo experiments?

A5: For in vivo studies, this compound is typically first dissolved in DMSO to create a stock solution. This stock is then further diluted in a vehicle suitable for administration, such as a mixture of PEG300, Tween-80, and saline, or with corn oil. The final formulation is often a suspension or a clear solution, depending on the protocol.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder is not dissolving in the chosen solvent. 1. Incorrect solvent selection.2. Insufficient agitation or mixing.3. The concentration is above the solubility limit.1. Use DMSO as the primary solvent.2. Gently warm the solution and/or use a sonicator to aid dissolution.[1]3. Prepare a more dilute solution.
Precipitate forms after diluting the DMSO stock solution in an aqueous buffer. 1. The final concentration in the aqueous buffer is too high.2. The DMSO concentration in the final solution is too low to maintain solubility.1. Increase the proportion of the aqueous buffer to lower the final concentration.2. Consider using a co-solvent system if appropriate for your experiment. For in vivo work, formulations with PEG300 and Tween 80 can help maintain solubility.
The solution appears cloudy or as a suspension. 1. The compound has limited solubility in the chosen solvent system at that concentration.2. The powder has not fully dissolved.1. For some in vivo applications, a suspended solution is acceptable. Ensure uniform suspension before each use.2. Continue mixing, warming, or sonicating until the solution is clear. If it remains cloudy, the solubility limit may have been exceeded.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityNotes
DMSO200 mg/mLSonication may be required.[1]
Water100 mg/mLSonication may be required.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound Hydrochloride
  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial or use a sonicator bath for short periods until the powder is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier.

Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)

This protocol is adapted from published in vivo studies.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Mixing Co-solvents: In a separate tube, combine the required volumes of PEG300 and Tween-80.

  • Combine and Dilute: Add the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

  • Final Dilution: Add saline to the mixture to achieve the final desired concentration and volume. The resulting mixture will be a suspended solution. Ensure it is well-mixed before each administration.

Visualizations

Dissolving_ENMD1068_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Product start Start: this compound Powder choose_solvent Select Primary Solvent start->choose_solvent weigh_powder Weigh Powder choose_solvent->weigh_powder Recommended: DMSO add_solvent Add Solvent to Powder weigh_powder->add_solvent mix Vortex / Mix add_solvent->mix check_dissolved Completely Dissolved? mix->check_dissolved sonicate Apply Sonication / Gentle Heat check_dissolved->sonicate No stock_solution Stock Solution Ready check_dissolved->stock_solution Yes sonicate->mix add_more_solvent Add More Solvent (if concentration allows) sonicate->add_more_solvent add_more_solvent->mix further_dilution Perform Further Dilutions stock_solution->further_dilution

Caption: Workflow for dissolving this compound powder.

Signaling_Pathway_Placeholder PAR2 PAR2 Receptor Downstream Downstream Signaling (e.g., TGF-β1/Smad) PAR2->Downstream Initiates Protease Activating Protease Protease->PAR2 Activates ENMD1068 This compound ENMD1068->PAR2 Antagonizes

Caption: Simplified signaling pathway of this compound as a PAR2 antagonist.

References

Validation & Comparative

A Comparative Guide to PAR2 Antagonists: ENMD-1068 vs. GB88

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent antagonists of Protease-Activated Receptor 2 (PAR2): ENMD-1068 and GB88. PAR2 is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer, making it a significant target for therapeutic intervention. This document aims to furnish researchers with the necessary data to make informed decisions regarding the selection and application of these compounds in their studies.

Mechanism of Action and Performance

This compound and GB88 are both small molecule antagonists of PAR2, however, they exhibit markedly different potencies and mechanisms of action. GB88 is a significantly more potent and selective antagonist compared to this compound.

This compound is described as a weak, non-specific PAR2 antagonist.[1] Its antagonistic activity is observed at millimolar concentrations.[1][2] Despite its lower potency, this compound has been shown to be effective in various in vivo models, including endometriosis and liver fibrosis, where it has demonstrated anti-inflammatory and anti-angiogenic properties.[3][4][5]

GB88 , in contrast, is a potent and well-characterized PAR2 antagonist with activity in the micromolar range, making it approximately 1000-fold more potent than this compound.[1][2] A key feature of GB88 is its nature as a biased antagonist. It selectively inhibits PAR2 signaling through the Gαq/11 pathway, which is responsible for intracellular calcium release, while acting as an agonist for other PAR2-mediated pathways, such as those involving cAMP, ERK1/2, and RhoA activation.[6][7] This biased antagonism presents a unique tool for dissecting the specific roles of different PAR2 signaling cascades. GB88 is orally bioavailable and has shown efficacy in various inflammatory models, including rat paw edema and collagen-induced arthritis.[1][2][7]

Quantitative Data Comparison

The following table summarizes the key quantitative data for this compound and GB88 based on available experimental evidence.

ParameterThis compoundGB88Reference
IC50 (PAR2-mediated Ca2+ release) ~1.2 - 5 mM~1.6 - 8 µM[1][2][8]
Potency Comparison Approx. 1000-fold less potent than GB88-[1][2]
Mechanism Non-specific antagonistBiased antagonist (inhibits Gαq/11, agonist for cAMP, ERK, Rho)[1][6]
In Vivo Efficacy (Example Dosing) 25-50 mg/kg (i.p.) in mouse endometriosis model10 mg/kg (p.o.) in rat paw edema model[1][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for key experiments used to characterize PAR2 antagonists.

Intracellular Calcium (iCa2+) Mobilization Assay

This assay is fundamental for determining the antagonistic potency of compounds targeting PAR2, which signals through the Gαq/11 pathway to induce calcium release.

Objective: To measure the ability of a test compound to inhibit PAR2 agonist-induced increases in intracellular calcium.

General Protocol:

  • Cell Culture: Human cell lines endogenously expressing PAR2, such as HT-29 (colon adenocarcinoma) or human monocyte-derived macrophages, are cultured in appropriate media and conditions.[1][2]

  • Cell Loading: Cells are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

  • Compound Incubation: The cells are washed to remove excess dye and then incubated with varying concentrations of the antagonist (e.g., this compound or GB88) or vehicle control for a defined period.

  • Agonist Stimulation: A PAR2 agonist (e.g., trypsin, 2f-LIGRLO-NH2) is added to the wells to stimulate PAR2 activation.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured immediately using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium level.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated from the dose-response curves.

In Vivo Rat Paw Edema Model

This model is a classic method to assess the anti-inflammatory effects of compounds in an acute inflammatory setting.

Objective: To evaluate the ability of a PAR2 antagonist to reduce paw edema induced by a PAR2 agonist.

General Protocol:

  • Animal Model: Male Wistar rats are typically used.[1]

  • Compound Administration: The test antagonist (e.g., GB88) is administered, often orally (p.o.) or subcutaneously (s.c.), at a specific dose and time point before the inflammatory challenge.[1][9] A vehicle control group is also included.

  • Induction of Edema: A PAR2 agonist (e.g., 2f-LIGRLO-NH2) or an inflammatory agent like λ-carrageenan is injected into the plantar surface of the rat's hind paw.[1][2]

  • Measurement of Paw Volume: Paw volume is measured at various time points after the injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Visualizations

PAR2 Signaling Pathway

Protease-Activated Receptor 2 (PAR2) is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling through various G protein-dependent and independent pathways.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_gq Gαq/11 Pathway cluster_other Other Pathways Protease Serine Protease (e.g., Trypsin) PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active Gq Gαq/11 PAR2_active->Gq Gi Gαi/o PAR2_active->Gi Gs Gαs PAR2_active->Gs G1213 Gα12/13 PAR2_active->G1213 beta_arrestin β-Arrestin PAR2_active->beta_arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation Ca_release->PKC cAMP ↓ cAMP Gi->cAMP RhoA RhoA Activation G1213->RhoA ERK ERK1/2 Activation beta_arrestin->ERK

Caption: Simplified PAR2 signaling cascade upon activation by serine proteases.

Experimental Workflow for Antagonist Screening

The following diagram illustrates a typical workflow for screening and characterizing PAR2 antagonists.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput Calcium Assay start->primary_screen hits Identify 'Hits' primary_screen->hits hits->start Inactive Compounds dose_response Dose-Response & IC50 Determination hits->dose_response Active Compounds selectivity Selectivity Assays (vs. other PARs) dose_response->selectivity biased_agonism Biased Agonism Assays (cAMP, ERK, Rho) selectivity->biased_agonism in_vivo In Vivo Efficacy Models (e.g., Paw Edema) biased_agonism->in_vivo lead Lead Candidate in_vivo->lead

Caption: A standard workflow for the identification and validation of PAR2 antagonists.

Logical Comparison of this compound and GB88

This diagram provides a logical comparison of the key characteristics of this compound and GB88.

Antagonist_Comparison cluster_ENMD1068 This compound Characteristics cluster_GB88 GB88 Characteristics PAR2_Antagonists PAR2 Antagonists ENMD1068 This compound PAR2_Antagonists->ENMD1068 GB88 GB88 PAR2_Antagonists->GB88 potency_low Low Potency (mM) ENMD1068->potency_low mechanism_nonspecific Non-specific Antagonist ENMD1068->mechanism_nonspecific invivo_endo Efficacy in Endometriosis Models ENMD1068->invivo_endo potency_high High Potency (µM) GB88->potency_high mechanism_biased Biased Antagonist (Gαq/11 selective) GB88->mechanism_biased invivo_inflam Efficacy in Inflammation Models GB88->invivo_inflam oral_bioavailability Orally Bioavailable GB88->oral_bioavailability

Caption: Key distinguishing features of this compound and GB88.

References

A Comparative Analysis of ENMD-1068 and Existing Therapies for Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug ENMD-1068 against established treatments for liver fibrosis, pirfenidone (B1678446) and nintedanib (B1663095). The following sections present a comprehensive overview of their mechanisms of action, preclinical efficacy data, and the experimental protocols utilized in key studies.

Introduction to Antifibrotic Therapies

Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and liver failure.[1] The activation of hepatic stellate cells (HSCs) is a central event in the pathogenesis of liver fibrosis, leading to the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen.[2] Current therapeutic strategies aim to inhibit the activation of HSCs and reduce ECM production. This guide focuses on a comparative evaluation of three such agents: this compound, a novel protease-activated receptor 2 (PAR-2) antagonist; pirfenidone, a pyridinone derivative with anti-inflammatory and antifibrotic properties; and nintedanib, a multi-tyrosine kinase inhibitor.[3][4][5]

Mechanism of Action

The antifibrotic effects of this compound, pirfenidone, and nintedanib are mediated through distinct but overlapping signaling pathways, primarily converging on the inhibition of transforming growth factor-beta (TGF-β) signaling, a key profibrotic cytokine.

This compound: This small molecule acts as an antagonist of Protease-Activated Receptor 2 (PAR-2). By blocking PAR-2, this compound attenuates the downstream TGF-β1/Smad2/3 signaling pathway.[2][6] This inhibition reduces the activation of hepatic stellate cells (HSCs) and subsequently decreases the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[2][6] Furthermore, this compound has been shown to inhibit TGF-β1 induced Smad transcriptional activity in HSCs.[6]

Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to exert broad anti-inflammatory and antifibrotic effects.[4] A key mechanism is the reduction of TGF-β1 production and the subsequent inhibition of TGF-β1-mediated fibroblast proliferation and differentiation into myofibroblasts.[1][3] Pirfenidone also downregulates the expression of pro-inflammatory cytokines.[7]

Nintedanib: Nintedanib is a potent inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[5][8] By blocking these receptors, nintedanib interferes with the proliferation, migration, and activation of fibroblasts (including activated HSCs), leading to a reduction in ECM production.[9][10] Its mechanism also involves the modulation of pro-fibrotic mediators like TGF-β.[5]

Antifibrotic Signaling Pathways cluster_enmd This compound Pathway cluster_tgf TGF-β Signaling cluster_pirfenidone Pirfenidone Pathway cluster_nintedanib Nintedanib Pathway cluster_downstream Cellular Effects PAR-2 PAR-2 TGF-β1 TGF-β1 PAR-2->TGF-β1 This compound This compound This compound->PAR-2 inhibits TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates pSmad2/3 pSmad2/3 Smad2/3->pSmad2/3 Smad Complex Smad Complex pSmad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex HSC Activation HSC Activation Smad Complex->HSC Activation promotes Pirfenidone Pirfenidone Pirfenidone->TGF-β1 reduces production VEGFR/FGFR/PDGFR VEGFR/FGFR/PDGFR VEGFR/FGFR/PDGFR->HSC Activation promotes Nintedanib Nintedanib Nintedanib->VEGFR/FGFR/PDGFR inhibits α-SMA Expression α-SMA Expression HSC Activation->α-SMA Expression Collagen Production Collagen Production HSC Activation->Collagen Production Fibrosis Fibrosis Collagen Production->Fibrosis

Figure 1: Simplified signaling pathways of this compound, Pirfenidone, and Nintedanib in liver fibrosis.

Preclinical Efficacy Comparison

The following tables summarize the quantitative efficacy data from preclinical studies of this compound, pirfenidone, and nintedanib in a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model. This model is widely used as it recapitulates key features of human liver fibrosis.[1]

Table 1: Effect on Liver Injury Markers

TreatmentDoseALT ReductionAST ReductionReference
This compound 25 mg/kgSignificant reduction (160.34 ± 26.36 vs 270.80 ± 35.6 U/L in CCl4 group)Significant reduction (165.34 ± 50.30 vs 320.80 ± 45.60 U/L in CCl4 group)[7]
50 mg/kgSignificant reduction (120.90 ± 20.16 vs 270.80 ± 35.6 U/L in CCl4 group)Significant reduction (143.25 ± 25.20 vs 320.80 ± 45.60 U/L in CCl4 group)[7]
Pirfenidone 120 mg/kgSignificant decreaseSignificant decrease[11]
240 mg/kgSignificant decreaseSignificant decrease[11]
Nintedanib 30 mg/kg/daySignificantly reduced (p < 0.05)Significantly reduced (p < 0.05)
60 mg/kg/daySignificantly reduced (p < 0.001)Significantly reduced (p < 0.001)

Table 2: Effect on Fibrosis Markers

TreatmentDoseEndpointReductionReference
This compound 25 mg/kgCollagen Deposition (% area)Markedly attenuated (0.92% ± 0.15% vs 4.13% ± 0.51% in CCl4 group)[7]
50 mg/kgCollagen Deposition (% area)Markedly attenuated (0.77% ± 0.16% vs 4.13% ± 0.51% in CCl4 group)[7]
Pirfenidone 250 mg/kgHydroxyproline (B1673980) Content44.9%[12]
250 mg/kgHistopathological Score49.8%[12]
500 mg/kg/dayComputerized Fibrosis Index70% decrease (in reversal model)[9]
Nintedanib 30 mg/kg/dayHepatic CollagenSignificantly reduced (p < 0.001)
60 mg/kg/dayHepatic CollagenSignificantly reduced (p < 0.001)
30 mg/kg/dayHistological Fibrosis ScoreSignificantly reduced (p < 0.001)[6]
60 mg/kg/dayHistological Fibrosis ScoreSignificantly reduced (p < 0.05)[6]

Table 3: Effect on Hepatic Stellate Cell (HSC) Activation

TreatmentDoseEndpointEffectReference
This compound 25 mg/kg & 50 mg/kgα-SMA expressionSignificantly reduced[3][13]
Pirfenidone 120 mg/kg & 240 mg/kgα-SMA gene expressionControlled[11]
Nintedanib Not explicitly quantified in the provided search results--

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, focusing on the CCl4-induced liver fibrosis model.

Experimental_Workflow cluster_animal Animal Model Details cluster_induction Fibrosis Induction Details cluster_treatment Treatment Group Details cluster_assessment Efficacy Assessment Methods Animal Model Animal Model Fibrosis Induction Fibrosis Induction Animal Model->Fibrosis Induction CCl4 Administration Treatment Groups Treatment Groups Fibrosis Induction->Treatment Groups Drug Administration Efficacy Assessment Efficacy Assessment Treatment Groups->Efficacy Assessment Sample Collection Data Analysis Data Analysis Efficacy Assessment->Data Analysis Statistical Analysis Species: Male BALB/c mice or C57BL/6 mice Species: Male BALB/c mice or C57BL/6 mice Age: 6-8 weeks Age: 6-8 weeks Housing: Standard conditions Housing: Standard conditions Agent: Carbon Tetrachloride (CCl4) Agent: Carbon Tetrachloride (CCl4) Dose: e.g., 0.2 ml/kg or 500 mg/kg Dose: e.g., 0.2 ml/kg or 500 mg/kg Route: Intraperitoneal (i.p.) injection Route: Intraperitoneal (i.p.) injection Frequency: Twice weekly Frequency: Twice weekly Duration: 4-14 weeks Duration: 4-14 weeks Vehicle Control Vehicle Control CCl4 Control CCl4 Control This compound (25 & 50 mg/kg, i.p.) This compound (25 & 50 mg/kg, i.p.) Pirfenidone (e.g., 250 mg/kg, oral gavage) Pirfenidone (e.g., 250 mg/kg, oral gavage) Nintedanib (30 & 60 mg/kg/day, oral gavage) Nintedanib (30 & 60 mg/kg/day, oral gavage) Serum analysis (ALT, AST) Serum analysis (ALT, AST) Histopathology (H&E, Sirius Red, Masson's Trichrome) Histopathology (H&E, Sirius Red, Masson's Trichrome) Immunohistochemistry (α-SMA) Immunohistochemistry (α-SMA) Hydroxyproline Assay Hydroxyproline Assay Gene Expression Analysis (RT-PCR) Gene Expression Analysis (RT-PCR)

Figure 2: General experimental workflow for preclinical evaluation of antifibrotic agents.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

  • Animals: Male mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, are used.[6][12]

  • Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal (i.p.) injection of CCl4. The dosage and duration vary between studies, for example, 0.2 ml/kg twice weekly for 4 to 14 weeks.[3][14] CCl4 is typically diluted in a vehicle like olive oil.[15]

  • Treatment Administration:

    • This compound: Administered intraperitoneally at doses of 25 mg/kg and 50 mg/kg, typically twice a week for the duration of the CCl4 treatment.[3]

    • Pirfenidone: Typically administered via oral gavage at doses ranging from 120 mg/kg to 500 mg/kg daily or on treatment days.[9][11]

    • Nintedanib: Administered by oral gavage at doses of 30 or 60 mg/kg/day. Treatment can be prophylactic (starting at the same time as CCl4) or therapeutic (starting after fibrosis is established).[6]

Assessment of Liver Fibrosis
  • Serum Biochemistry: Blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver injury.[7]

  • Histopathological Analysis: Liver tissues are fixed, sectioned, and stained to visualize fibrosis.

    • Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology and inflammation.

    • Sirius Red or Masson's Trichrome Staining: To specifically stain collagen fibers and quantify the extent of fibrosis. Quantification can be performed using image analysis software to determine the percentage of the fibrotic area.[4][16]

  • Hydroxyproline Assay: The hydroxyproline content in liver tissue is a quantitative measure of total collagen. The assay typically involves the hydrolysis of liver tissue followed by a colorimetric reaction.[12]

  • Immunohistochemistry for α-SMA: To detect activated HSCs, liver sections are stained with an antibody against α-smooth muscle actin (α-SMA). The positive area is then quantified using image analysis.[17]

  • Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) can be used to measure the mRNA levels of fibrotic genes such as those for α-SMA and different types of collagen in liver tissue.[11]

Conclusion

This compound demonstrates promising antifibrotic activity in a preclinical model of liver fibrosis, with efficacy comparable to or exceeding that of the established treatments pirfenidone and nintedanib in certain aspects. Its distinct mechanism of action as a PAR-2 antagonist offers a novel therapeutic approach. All three compounds effectively reduce liver injury and collagen deposition. The quantitative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals in the field of antifibrotic therapy. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these agents.

References

A Researcher's Guide to Controls for ENMD-1068 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of ENMD-1068 with alternative experimental controls, supported by experimental data and detailed protocols.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of appropriate positive and negative controls for experiments involving this compound, a selective antagonist of Protease-Activated Receptor 2 (PAR2). By understanding and utilizing these controls, researchers can ensure the validity and reproducibility of their findings.

This compound has been shown to exert its effects primarily through the inhibition of the PAR2 signaling pathway, which in turn can attenuate the TGF-β1/Smad2/3 signaling cascade.[1][2] This mechanism is implicated in various pathological processes, including liver fibrosis and endometriosis.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with vehicle controls in mouse models of liver fibrosis and endometriosis.

Table 1: Effect of this compound on CCl₄-Induced Liver Fibrosis in Mice [1]

Treatment GroupDoseAdministrationDurationAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Collagen Content (μg/g wet weight)α-SMA Expression (relative to control)
Control (Olive Oil)-Intraperitoneal4 weeks35.2 ± 5.178.4 ± 9.21.2 ± 0.31.0
CCl₄ + Vehicle-Intraperitoneal4 weeks158.6 ± 15.3245.7 ± 21.88.9 ± 1.14.2 ± 0.5
CCl₄ + this compound25 mg/kgIntraperitoneal4 weeks95.3 ± 10.2162.1 ± 18.54.6 ± 0.72.1 ± 0.3
CCl₄ + this compound50 mg/kgIntraperitoneal4 weeks68.7 ± 8.9115.4 ± 13.62.8 ± 0.51.5 ± 0.2

*p < 0.05 compared to CCl₄ + Vehicle group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Endometriotic Lesion Growth in a Mouse Model [3][4]

Treatment GroupDoseAdministrationDurationLesion Volume (mm³)Interleukin-6 (IL-6) in Lesions (pg/mg protein)
Vehicle Control200 μLIntraperitoneal5 days13.87 ± 2.45152.3 ± 18.7
This compound25 mg/kgIntraperitoneal5 days5.71 ± 0.9398.5 ± 12.4
This compound50 mg/kgIntraperitoneal5 days2.53 ± 0.6165.1 ± 9.8

*p < 0.05 compared to Vehicle Control group. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of studies involving this compound.

In Vivo Liver Fibrosis Model

Objective: To assess the efficacy of this compound in a carbon tetrachloride (CCl₄)-induced liver fibrosis mouse model.

Materials:

  • Male ICR mice (8 weeks old)

  • Carbon tetrachloride (CCl₄)

  • Olive oil

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[5]

Procedure:

  • Induce liver fibrosis by intraperitoneal injection of CCl₄ (dissolved in olive oil) twice weekly for 4 weeks.

  • Administer this compound (25 or 50 mg/kg) or vehicle control intraperitoneally 15-30 minutes before each CCl₄ injection.[1]

  • A control group receives only olive oil.

  • At the end of the 4-week period, sacrifice the mice and collect blood and liver tissue.

  • Analyze serum for ALT and AST levels.

  • Assess liver tissue for collagen deposition (e.g., Sirius Red staining) and α-SMA expression (e.g., immunohistochemistry or Western blot).

In Vitro PAR2 Activation Assay (Calcium Mobilization)

Objective: To determine the inhibitory effect of this compound on PAR2 activation by measuring intracellular calcium mobilization.

Positive Control: PAR2 agonist (e.g., SLIGRL-NH₂, 2-furoyl-LIGRLO-NH₂) Negative Control: Vehicle (e.g., DMSO) or a scrambled peptide (e.g., LSIGRL-NH₂)

Materials:

  • PAR2-expressing cells (e.g., HEK293-PAR2)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • PAR2 agonist

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed PAR2-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load cells with a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.[6]

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with this compound or vehicle for a specified time (e.g., 30 minutes).

  • Place the plate in the fluorescence reader and establish a baseline reading.

  • Inject the PAR2 agonist (e.g., SLIGRL-NH₂ at a final concentration of ~5-20 µM) and immediately begin kinetic measurement of fluorescence intensity.[7]

  • Analyze the data by calculating the peak fluorescence response.

In Vitro TGF-β1/Smad Signaling Assay (Western Blot for p-Smad2/3)

Objective: To evaluate the effect of this compound on TGF-β1-induced phosphorylation of Smad2 and Smad3.

Positive Control: Recombinant TGF-β1 Negative Control: Vehicle (for this compound) and/or a known inhibitor of TGF-β signaling (e.g., SMAD7 overexpression).

Materials:

  • Hepatic stellate cells (HSCs) or other relevant cell line

  • Recombinant TGF-β1

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 80-90% confluency.

  • Serum-starve the cells for 18-24 hours.

  • Pre-treat cells with this compound or vehicle for 1-2 hours.

  • Stimulate cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.[8][9]

  • Wash cells with ice-cold PBS and lyse with appropriate lysis buffer.

  • Determine protein concentration of the lysates.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phospho-Smad2/3 to total Smad2/3 or GAPDH.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

ENMD_1068_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Protease Protease PAR2 PAR2 Protease->PAR2 Activates TGF-beta1 TGF-beta1 TGF-beta_Receptor TGF-beta_Receptor TGF-beta1->TGF-beta_Receptor Binds G-protein G-protein PAR2->G-protein Activates Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylates PLC PLC G-protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription (e.g., Collagen, α-SMA) Smad_complex->Gene_Transcription Promotes ENMD_1068 This compound ENMD_1068->PAR2 Inhibits

Caption: this compound Signaling Pathway.

In_Vivo_Fibrosis_Workflow Start Start Animal_Model Induce Liver Fibrosis (CCl4 in mice) Start->Animal_Model Treatment Administer this compound or Controls Animal_Model->Treatment Positive_Control Positive Control: CCl4 + Vehicle Treatment->Positive_Control Negative_Control Negative Control: Vehicle Only Treatment->Negative_Control Test_Group Test Group: CCl4 + this compound Treatment->Test_Group Endpoint Sacrifice and Collect Samples (Blood and Liver) Positive_Control->Endpoint Negative_Control->Endpoint Test_Group->Endpoint Analysis Analyze Biomarkers (ALT, AST, Collagen, α-SMA) Endpoint->Analysis Results Results Analysis->Results

Caption: In Vivo Liver Fibrosis Experimental Workflow.

In_Vitro_Signaling_Workflow Start Start Cell_Culture Culture PAR2-expressing cells or Hepatic Stellate Cells Start->Cell_Culture Pre_treatment Pre-treat with this compound or Controls Cell_Culture->Pre_treatment Positive_Control Positive Control: PAR2 Agonist or TGF-β1 Pre_treatment->Positive_Control Negative_Control Negative Control: Vehicle or Scrambled Peptide Pre_treatment->Negative_Control Stimulation Stimulate with Agonist (for PAR2 or TGF-β1) Positive_Control->Stimulation Negative_Control->Stimulation Measurement Measure Downstream Signaling (Calcium Flux or p-Smad2/3) Stimulation->Measurement Results Results Measurement->Results

Caption: In Vitro Signaling Assay Workflow.

References

ENMD-1068 in PAR2 Activation Studies: A Guide to its Use as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Utilizing ENMD-1068 in Protease-Activated Receptor 2 (PAR2) Activation Assays.

This guide provides a comprehensive overview of this compound, a known antagonist of Protease-Activated Receptor 2 (PAR2), and its application as a negative control in PAR2 activation studies. We will explore its performance in comparison to other alternatives, supported by experimental data, and provide detailed protocols for key assays.

Understanding the Role of Controls in PAR2 Activation Studies

In the study of PAR2 signaling, it is crucial to employ a variety of controls to ensure the specificity of the observed effects. A typical experimental setup includes a positive control (a known PAR2 agonist), an experimental compound, and a negative control. While a vehicle control (e.g., saline or PBS) serves as a baseline for the absence of any stimulation, a specific PAR2 antagonist like this compound is instrumental in demonstrating that the biological response to an agonist is indeed mediated by PAR2. By blocking the receptor, this compound should inhibit the agonist-induced effect, thus serving as a crucial negative control for the pathway's specificity.

Comparative Analysis of PAR2 Modulators

This compound, while effective as a PAR2 antagonist, is considered to be of low potency. For researchers seeking more potent alternatives, other compounds are available. This section compares this compound with a well-characterized, more potent PAR2 antagonist, GB88, and a common PAR2 agonist, SLIGRL-NH2.

CompoundTypeMechanism of ActionPotency (IC50/EC50)Key Features
This compound AntagonistA small molecule that competitively inhibits PAR2 activation by proteases and agonist peptides.[1]~1.2 mM - 5 mM[2][3]Low potency; suitable as a negative control to demonstrate PAR2-specific effects.
GB88 AntagonistA potent, orally active, non-peptide antagonist of PAR2.[4] It has been described as a biased antagonist, selectively inhibiting Gαq/11 signaling.~2 µM - 8 µM[3][5][6]High potency; useful for in vivo and in vitro studies requiring strong PAR2 inhibition.
SLIGRL-NH2 AgonistA synthetic peptide that mimics the tethered ligand exposed after proteolytic cleavage of PAR2, directly activating the receptor.EC50 ~5 µM - 10 µMA standard positive control for inducing PAR2 activation in various cell-based assays.
Trypsin AgonistA serine protease that cleaves the N-terminus of PAR2, exposing the tethered ligand and initiating signaling.Varies by cell type and assay conditionsAn endogenous activator of PAR2, often used as a positive control.
Vehicle (Saline/PBS) Negative ControlAn inert solution used as a baseline control to account for any effects of the solvent in which the experimental compounds are dissolved.N/AEssential for establishing the baseline response in the absence of any active compound.

Experimental Protocols

In Vitro PAR2 Activation Assay: Calcium Mobilization

This protocol describes the measurement of intracellular calcium mobilization, a key downstream event of PAR2 activation, using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human PAR2 (or other suitable cell line, e.g., HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • PAR2 Agonist: SLIGRL-NH2

  • PAR2 Antagonist: this compound

  • Vehicle Control: Saline or PBS

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture PAR2-expressing HEK293 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells/well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES.

    • Wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation:

    • Prepare stock solutions of this compound and SLIGRL-NH2 in the appropriate solvent (e.g., DMSO) and then dilute to the final desired concentrations in HBSS. The final DMSO concentration should be below 0.1%.

  • Assay:

    • Place the plate in a fluorescence microplate reader pre-set to 37°C.

    • For antagonist testing: Add this compound or vehicle to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject the PAR2 agonist (SLIGRL-NH2) into the wells and continue to measure fluorescence for an additional 60-120 seconds. For Fura-2 AM, excitation is alternated between 340 nm and 380 nm, with emission measured at 510 nm. For Fluo-4 AM, excitation is at 485 nm and emission at 525 nm.

  • Data Analysis: The change in intracellular calcium is represented as the ratio of fluorescence intensities (F340/F380 for Fura-2 AM) or the change in fluorescence from baseline (for Fluo-4 AM). Plot the response against the concentration of the agonist to generate dose-response curves.

In Vitro PAR2 Activation Assay: Cytokine Release (IL-8)

This protocol outlines the measurement of Interleukin-8 (IL-8) secretion from cells following PAR2 activation.

Materials:

  • A549 cells (or other suitable cell line)

  • RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PAR2 Agonist: Trypsin or SLIGRL-NH2

  • PAR2 Antagonist: this compound

  • Vehicle Control: Saline or PBS

  • 24-well cell culture plates

  • Human IL-8 ELISA kit

Procedure:

  • Cell Culture and Seeding: Seed A549 cells in 24-well plates at a density of 1 x 10^5 cells/well and grow to 80-90% confluency.

  • Serum Starvation: Prior to stimulation, serum-starve the cells for 12-24 hours in serum-free RPMI 1640.

  • Cell Treatment:

    • For antagonist testing: Pre-incubate the cells with this compound or vehicle for 30-60 minutes.

    • Add the PAR2 agonist (e.g., Trypsin at 10 nM or SLIGRL-NH2 at 100 µM) to the wells.

    • Incubate the plates for 6-24 hours at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Measure the concentration of IL-8 in the supernatants using a commercial human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Quantify the IL-8 concentration based on the standard curve. Compare the IL-8 levels in the different treatment groups.

Visualizing PAR2 Signaling and Experimental Design

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the PAR2 signaling pathway and a typical experimental workflow.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR2 Protease->PAR2 Cleavage Agonist_Peptide Agonist Peptide (e.g., SLIGRL-NH2) Agonist_Peptide->PAR2 Binding G_Protein Gq/11 PAR2->G_Protein Activation PLC PLCβ G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Activation MAPK MAPK (ERK1/2) PKC->MAPK NFkB NF-κB MAPK->NFkB Cytokine_Release Cytokine Release (e.g., IL-8) NFkB->Cytokine_Release Transcription ENMD This compound ENMD->PAR2 Inhibition

Caption: PAR2 Signaling Pathway and Site of this compound Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_measurement Measurement & Analysis Cell_Culture 1. Cell Culture (PAR2-expressing cells) Dye_Loading 2. Dye Loading (e.g., Fura-2 AM) (for Calcium Assay) Cell_Culture->Dye_Loading Vehicle Vehicle Control (e.g., Saline) Dye_Loading->Vehicle Agonist Positive Control (e.g., SLIGRL-NH2) Dye_Loading->Agonist ENMD_Agonist Negative Control (Specificity) This compound + Agonist Dye_Loading->ENMD_Agonist Measurement 3. Measure Response (e.g., Calcium Flux or Cytokine Secretion) Vehicle->Measurement Agonist->Measurement ENMD_Agonist->Measurement Analysis 4. Data Analysis (Compare responses between groups) Measurement->Analysis

References

Cross-Validation of ENMD-1068 Efficacy: A Comparative Analysis with Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 9, 2025 – A comprehensive comparative analysis released today offers researchers, scientists, and drug development professionals a critical cross-validation of the therapeutic effects of ENMD-1068, a selective antagonist of Protease-Activated Receptor 2 (PAR2). This guide systematically compares the pharmacological outcomes of this compound with the phenotypes observed in PAR2 genetic knockout models across preclinical studies of liver fibrosis, endometriosis, and arthritis. The findings provide a deeper understanding of PAR2's role in these diseases and the potential of this compound as a targeted therapy.

This guide summarizes key quantitative data in structured tables for straightforward comparison, details the experimental methodologies of pivotal studies, and presents complex signaling pathways and workflows as clear, concise diagrams.

Key Findings: A Comparative Overview

The analysis reveals a strong correlation between the therapeutic effects of this compound and the phenotype of PAR2 knockout mice in the context of liver fibrosis . Both pharmacological blockade and genetic deletion of PAR2 lead to a reduction in fibrosis, validating PAR2 as a key mediator in the progression of this disease.

In endometriosis , this compound has demonstrated significant efficacy in reducing lesion size and inflammation in a mouse model. However, a direct cross-validation with a PAR2 knockout endometriosis model is currently unavailable in published literature, highlighting a critical area for future research to definitively confirm the role of PAR2 in this condition.

The role of PAR2 in arthritis appears to be more complex. While studies on this compound report an amelioration of collagen-induced arthritis, research on PAR2 knockout mice has yielded conflicting results, with one study indicating an exacerbation of the disease. This discrepancy suggests that the precise role of PAR2 in the pathogenesis of arthritis may be context-dependent and warrants further investigation.

Data Presentation: Quantitative Comparison

The following tables provide a side-by-side comparison of the quantitative results from studies on this compound and relevant PAR2 genetic models.

Table 1: Liver Fibrosis
ParameterThis compound Treatment (CCl4-induced model)PAR2 Knockout Mice (CCl4-induced model)
Liver Function
ALT (U/L)↓ Significant reduction with 25 and 50 mg/kg doses.Not explicitly quantified in the reviewed study.
AST (U/L)↓ Significant reduction with 25 and 50 mg/kg doses.Not explicitly quantified in the reviewed study.
Fibrosis Markers
Collagen Content↓ Significantly reduced.[1]↓ Reduced hepatic collagen gene expression and hydroxyproline (B1673980) content.[2]
α-SMA Expression↓ Significantly reduced.[1]Not explicitly quantified in the reviewed study.
Gene Expression
TGF-β1Not explicitly quantified in the reviewed study.↓ Decreased TGF-β gene and protein expression.[2]
Collagen α1(I) mRNA↓ Significantly reduced with 50 mg/kg dose.Not explicitly quantified in the reviewed study.
Collagen α1(III) mRNA↓ Significantly reduced with 50 mg/kg dose.Not explicitly quantified in the reviewed study.
Table 2: Endometriosis
ParameterThis compound Treatment (Xenograft model)PAR2 Knockout Mice
Lesion Size
Lesion Volume (mm³)↓ Dose-dependent reduction.[3][4] Control: 13.87 ± 2.45 25 mg/kg: 5.71 ± 0.93 50 mg/kg: 2.53 ± 0.61Data not available in published literature.
Inflammatory Markers
IL-6 Expression↓ Dose-dependent inhibition.[3][4]Data not available in published literature.
NF-κB Activation↓ Dose-dependently inhibited.[3][4]Data not available in published literature.
Cellular Effects
Cell Proliferation (Ki-67)↓ Dose-dependently inhibited.[3]Data not available in published literature.
Apoptosis (TUNEL)↑ Increased percentage of apoptotic cells.[3]Data not available in published literature.
Table 3: Arthritis
ParameterThis compound Treatment (Collagen-Induced Arthritis)PAR2 Knockout Mice (Collagen-Induced Arthritis)
Clinical Score
Arthritic Index↓ Significantly reduced.[5] Vehicle: 7.1 ± 0.9 16 mg: 2.8 ± 0.5↑ Exacerbated arthritis.[6][7]
Inflammatory Markers
IL-17Not explicitly quantified in the reviewed study.↑ High plasma levels.[6]
IFN-γNot explicitly quantified in the reviewed study.↑ High plasma levels.[6]
TNF-αNot explicitly quantified in the reviewed study.↓ Lower levels.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
  • Animal Model: Male ICR mice, 8 weeks old.

  • Induction of Fibrosis: Mice receive intraperitoneal (i.p.) injections of CCl4 (dissolved in olive oil) twice weekly for 4 weeks.

  • This compound Administration: this compound (25 or 50 mg/kg) or vehicle control is administered i.p. 15 minutes before each CCl4 injection.[1]

  • PAR2 Knockout Model: PAR2 knockout mice and wild-type controls are subjected to CCl4-induced fibrosis.[2]

  • Outcome Measures: At the end of the study period, serum is collected for ALT and AST measurement. Liver tissues are harvested for histological analysis (H&E and Masson's trichrome staining), hydroxyproline assay for collagen content, and quantitative real-time PCR for gene expression analysis of fibrotic markers.

Mouse Model of Endometriosis
  • Animal Model: Female nude mice.

  • Induction of Endometriosis: A xenograft model using human endometrial tissue expressing red fluorescent protein is established. Endometrial fragments are surgically implanted into the peritoneal cavity of the mice.[3]

  • This compound Administration: Following endometriosis induction, mice are treated daily for 5 days with i.p. injections of this compound (25 or 50 mg/kg) or vehicle control.[3]

  • Outcome Measures: The development and size of endometriotic lesions are monitored and measured. Lesions are collected for analysis of inflammatory markers (IL-6, MCP-1) by ELISA, and for immunohistochemical analysis of NF-κB activation, cell proliferation (Ki-67), and apoptosis (TUNEL assay).[3]

Collagen-Induced Arthritis (CIA) in Mice
  • Animal Model: DBA1 mice.

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Freund's Complete Adjuvant. A booster injection is given at day 21.

  • This compound Administration: From the first day of arthritis onset, mice are treated daily for 7 days with subcutaneous injections of this compound (4 or 16 mg) or vehicle.[5]

  • PAR2 Knockout Model: CIA is induced in PAR2 knockout and wild-type mice.[6][7]

  • Outcome Measures: The severity of arthritis is monitored daily using a clinical scoring system. Paw thickness is also measured. At the end of the study, plasma is collected for cytokine analysis (ELISA), and joint tissues are harvested for histological assessment.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and the experimental workflows.

ENMD_1068_Signaling_Pathway cluster_fibrosis Liver Fibrosis cluster_endometriosis Endometriosis TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Smad2/3 Phosphorylation Smad2/3 Phosphorylation TGF-β Receptor->Smad2/3 Phosphorylation Activates Gene Transcription Gene Transcription Smad2/3 Phosphorylation->Gene Transcription Promotes Collagen Production Collagen Production Gene Transcription->Collagen Production Leads to Fibrosis Fibrosis Collagen Production->Fibrosis This compound This compound PAR2 PAR2 This compound->PAR2 Inhibits PAR2->TGF-β Receptor Potentiates Inflammatory Stimuli Inflammatory Stimuli PAR2_endo PAR2 Inflammatory Stimuli->PAR2_endo Activate NF-κB Activation NF-κB Activation PAR2_endo->NF-κB Activation Leads to IL-6 Production IL-6 Production NF-κB Activation->IL-6 Production Induces Inflammation & Proliferation Inflammation & Proliferation IL-6 Production->Inflammation & Proliferation Promotes ENMD-1068_endo This compound ENMD-1068_endo->PAR2_endo Inhibits

Figure 1: Simplified signaling pathways targeted by this compound in liver fibrosis and endometriosis.

Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Analysis Animal Model Animal Model Disease Induction Disease Induction Animal Model->Disease Induction CCl4, Xenograft, or Collagen Treatment Group Treatment Group Disease Induction->Treatment Group This compound Control Group Control Group Disease Induction->Control Group Vehicle Genetic Model Genetic Model Disease Induction->Genetic Model PAR2 KO Outcome Measures Clinical Scores Histology Biochemical Assays Gene Expression Treatment Group->Outcome Measures Control Group->Outcome Measures Genetic Model->Outcome Measures Data Comparison Data Comparison Outcome Measures->Data Comparison

Figure 2: General experimental workflow for comparing this compound with genetic models.

References

A Comparative Guide to the Specificity of ENMD-1068 Versus Pan-Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between ENMD-1068, a selective antagonist of Protease-Activated Receptor 2 (PAR2), and pan-protease inhibitors. The objective is to clarify their distinct mechanisms of action and comparative specificity, supported by experimental data, to aid researchers in selecting the appropriate tools and therapeutic strategies.

Introduction: Two Distinct Mechanisms of Action

In the study of proteolytic signaling, it is crucial to distinguish between agents that modulate the downstream receptors activated by proteases and those that directly inhibit the proteases themselves.

  • This compound: This small molecule is not a direct protease inhibitor. Instead, it is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] PAR2 is a G-protein coupled receptor (GPCR) that is activated when proteases like trypsin or mast cell tryptase cleave its N-terminal domain. This cleavage unmasks a "tethered ligand" that initiates intracellular signaling. This compound functions by binding to PAR2 and preventing this signaling cascade, thereby blocking the cellular effects of protease activity without affecting the enzyme itself.[1]

  • Pan-Protease Inhibitors: This term typically refers to a mixture or "cocktail" of compounds designed to inhibit a wide range of proteases simultaneously.[3] These cocktails are essential laboratory reagents used during protein extraction and purification to prevent the degradation of target proteins by endogenous proteases.[4] Each component of the cocktail targets a specific class of protease (e.g., serine, cysteine, metalloproteases), acting directly on the enzyme's active site.[3] While some highly specific protease inhibitors are developed as therapeutics (e.g., for HIV), the "pan-protease inhibitors" discussed here are broad-spectrum tools for in vitro use.[5][6]

This fundamental difference in mechanism—receptor antagonism versus direct enzyme inhibition—is the basis for their profoundly different specificity profiles.

Quantitative Comparison of Specificity and Potency

The specificity of this compound is best understood by its potency as a PAR2 antagonist and its selectivity over other receptors. In contrast, the "specificity" of a pan-protease inhibitor is defined by the breadth of enzyme classes it can inhibit.

Table 1: Potency of PAR2 Antagonists

This table compares the potency of this compound with another well-characterized experimental PAR2 antagonist, GB88, based on their half-maximal inhibitory concentration (IC50) in cellular assays. A lower IC50 value indicates higher potency.

CompoundTargetIC50Selectivity Notes
This compound PAR2~5 mMCharacterized as a low-potency antagonist.[1][7]
GB88 PAR2~2-8 µMSignificantly more potent than this compound.[7][8] Shown to be selective, not inhibiting PAR1 or PAR4-mediated effects.[8]

Table 2: Components of a Typical Pan-Protease Inhibitor Cocktail

This table details the components commonly found in broad-spectrum protease inhibitor cocktails used for research purposes, highlighting their targets and mechanisms.

InhibitorTarget Protease ClassMechanism
AEBSF Serine ProteasesIrreversible
Aprotinin Serine ProteasesReversible
Bestatin AminopeptidasesReversible
E-64 Cysteine ProteasesIrreversible
Leupeptin Serine & Cysteine ProteasesReversible
Pepstatin A Aspartic ProteasesReversible
EDTA Metalloproteases (chelates cofactors)Reversible

(Data sourced from various supplier technical documents and reviews).[3][9]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental methods used to assess them provides a clearer understanding of the comparison.

G cluster_membrane Cell Membrane PAR2 PAR2 Receptor Gq Gq PAR2->Gq Activates ENMD1068 This compound ENMD1068->PAR2 Antagonizes (Blocks Activation) PLC Phospholipase C (PLC) Gq->PLC Activates Protease Activating Protease (e.g., Trypsin) Protease->PAR2 Cleavage & Activation PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Signaling Downstream Signaling (Inflammation, etc.) Ca_Release->Signaling

Caption: Mechanism of this compound as a PAR2 antagonist.

G cluster_inhibitor Pan-Protease Inhibitor Cocktail cluster_protease Cellular Proteases AEBSF AEBSF Serine Serine Protease AEBSF->Serine Inhibits E64 E-64 Cysteine Cysteine Protease E64->Cysteine Inhibits Pepstatin Pepstatin A Aspartic Aspartic Protease Pepstatin->Aspartic Inhibits EDTA EDTA Metallo Metalloprotease EDTA->Metallo Inhibits Protein Target Protein Serine->Protein Degrades Cysteine->Protein Degrades Aspartic->Protein Degrades Metallo->Protein Degrades Degradation Degraded Fragments G start Seed PAR2-expressing cells in microplate load_dye Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4) start->load_dye pre_incubate Pre-incubate with This compound (antagonist) load_dye->pre_incubate add_agonist Add PAR2 agonist (e.g., Trypsin or SLIGRL-NH₂) pre_incubate->add_agonist measure Measure fluorescence change over time (kinetic read) add_agonist->measure analyze Calculate IC50 from dose-response curve measure->analyze

References

Assessing the Selectivity of ENMD-1068 for PAR2 Over Other Protease-Activated Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the selectivity of ENMD-1068, a non-peptide antagonist, for Protease-Activated Receptor 2 (PAR2) in comparison to other members of the PAR family: PAR1, PAR3, and PAR4. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and pharmacological profile of PAR2 antagonists.

Executive Summary

This compound has been identified as a selective antagonist of PAR2. Experimental evidence demonstrates its ability to inhibit PAR2-mediated signaling and downstream inflammatory responses. Notably, studies have indicated that this compound does not exhibit significant inhibitory activity against PAR1, PAR3, and PAR4 at concentrations where it effectively blocks PAR2. This selectivity is crucial for its potential as a targeted therapeutic agent, minimizing off-target effects.

Data Presentation: Quantitative Selectivity of this compound

The following table summarizes the available quantitative data on the inhibitory activity of this compound against PAR family members. The data is compiled from in vitro and in vivo studies assessing the functional antagonism of this compound.

ReceptorAgonist Used in AssayAssay TypeThis compound Inhibitory ConcentrationConclusion
PAR2 Trypsin / PAR2-activating peptideCalcium Mobilization / Synovial PerfusionIC50: 5 mM[1]Effective Antagonist
PAR1 PAR1 agonistSynovial PerfusionNo significant inhibition observedSelective over PAR1
PAR3 ThrombinNot specifiedNo inhibitory activity observedSelective over PAR3
PAR4 ThrombinNot specifiedNo inhibitory activity observedSelective over PAR4

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. A higher IC50 value indicates lower potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Calcium Mobilization Assay for PAR2 Antagonism

This in vitro assay is a common method to determine the potency of PAR antagonists by measuring changes in intracellular calcium levels following receptor activation.

Objective: To determine the IC50 value of this compound for the inhibition of PAR2 activation.

General Protocol:

  • Cell Culture: Human cell lines endogenously expressing PAR2 (e.g., HT-29) or cells recombinantly overexpressing PAR2 are cultured in appropriate media and seeded into 96-well or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for a specified time at 37°C. This allows the dye to enter the cells.

  • Compound Incubation: The cells are then incubated with varying concentrations of this compound or a vehicle control for a predetermined period.

  • Agonist Stimulation: A PAR2 agonist, such as trypsin or a specific PAR2-activating peptide (e.g., SLIGKV-NH2), is added to the wells to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured immediately after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation). The fluorescence intensity is proportional to the intracellular calcium level.

  • Data Analysis: The response in the presence of the inhibitor is compared to the maximal response induced by the agonist alone. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Synovial Perfusion Assay for PAR1 and PAR2 Selectivity

This in vivo assay assesses the effect of PAR antagonists on agonist-induced changes in blood flow in the synovial membrane of animal models, providing insights into their anti-inflammatory potential and selectivity.

Objective: To compare the inhibitory effect of this compound on PAR1- and PAR2-mediated synovial hyperemia.

General Protocol:

  • Animal Model: An appropriate animal model, such as a mouse or rat, is used.

  • Anesthesia: The animal is anesthetized to prevent movement and distress during the procedure.

  • Synovial Perfusion Measurement: A baseline measurement of synovial blood flow is obtained using techniques like laser Doppler imaging.

  • Compound Administration: this compound is administered locally or systemically.

  • Agonist Challenge: A specific PAR1 agonist (e.g., TFLLRN-NH2) or a PAR2 agonist (e.g., SLIGRL-NH2) is injected into the joint space to induce hyperemia (increased blood flow).

  • Post-Challenge Measurement: Synovial perfusion is measured again after the agonist challenge.

  • Data Analysis: The change in blood flow in the presence of this compound is compared to the change induced by the agonist in a control group (vehicle-treated). A lack of inhibition of the PAR1 agonist-induced hyperemia, coupled with inhibition of the PAR2 agonist-induced response, indicates selectivity.

Visualizing the Selectivity and Signaling Pathways

To better understand the mechanism of action and the experimental logic, the following diagrams illustrate the PAR activation pathways and the experimental workflow for assessing antagonist selectivity.

PAR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Activating Protease (e.g., Trypsin, Thrombin) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage of N-terminus G_Protein G-Protein Coupling PAR->G_Protein Activation Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Signaling

Caption: General signaling pathway of Protease-Activated Receptor (PAR) activation.

Experimental_Workflow cluster_assays Selectivity Assays cluster_treatment Treatment Groups cluster_results Expected Results for Selectivity start Start: Assess this compound Selectivity PAR1_assay PAR1 Assay (e.g., Synovial Perfusion with PAR1 agonist) start->PAR1_assay PAR2_assay PAR2 Assay (e.g., Calcium Mobilization with PAR2 agonist) start->PAR2_assay PAR3_4_assay PAR3/PAR4 Assay (e.g., Thrombin-induced signaling) start->PAR3_4_assay control Vehicle Control PAR1_assay->control enmd This compound PAR1_assay->enmd PAR2_assay->control PAR2_assay->enmd PAR3_4_assay->control PAR3_4_assay->enmd PAR1_result No significant inhibition of PAR1 activation enmd->PAR1_result PAR2_result Inhibition of PAR2 activation (IC50) enmd->PAR2_result PAR3_4_result No significant inhibition of PAR3/4 activation enmd->PAR3_4_result end Conclusion: this compound is a selective PAR2 antagonist PAR1_result->end PAR2_result->end PAR3_4_result->end

Caption: Experimental workflow for assessing the selectivity of this compound.

Conclusion

References

literature review comparing ENMD-1068 to next-generation PAR2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the first-generation Protease-Activated Receptor 2 (PAR2) antagonist, ENMD-1068, with a selection of next-generation PAR2 inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate pharmacological tools for their studies. This comparison focuses on quantitative performance data, mechanisms of action, and experimental methodologies as reported in the scientific literature.

Introduction to PAR2 and its Inhibition

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling cascades. Given its involvement in numerous diseases, PAR2 has emerged as a promising therapeutic target.

This compound was one of the first identified non-peptide small molecule antagonists of PAR2.[2] While it has been a valuable tool in foundational research, it is generally characterized by its low potency.[3][4] In recent years, significant efforts in drug discovery have led to the development of next-generation PAR2 inhibitors with improved potency, selectivity, and diverse mechanisms of action. These newer compounds include small molecules, peptidomimetics, and monoclonal antibodies, offering a more sophisticated toolkit for researchers.

Quantitative Comparison of PAR2 Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of next-generation PAR2 inhibitors. This data is compiled from various in vitro and in vivo studies and is intended for comparative purposes. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Potency of PAR2 Inhibitors

CompoundTypeAssayCell LineAgonistPotency (IC50 / pIC50 / Ki)Reference
This compound Small MoleculeCalcium MobilizationVariousTrypsinIC50: ~5 mM[2][4]
AZ8838 Small MoleculeCalcium Mobilization1321N1-hPAR2SLIGRL-NH₂pIC50: 5.70 ± 0.02[3]
IP1 Production1321N1-hPAR2SLIGRL-NH₂pIC50: 5.84 ± 0.02[3]
β-arrestin-2 RecruitmentSLIGRL-NH₂pIC50: 6.1 ± 0.1[5]
Radioligand BindingHEKexpi293F-hPAR2³H-acetylated-GB110pKi: 6.4 ± 0.1[3]
AZ3451 Small MoleculeCalcium Mobilization1321N1-hPAR2SLIGRL-NH₂pIC50: 8.6 ± 0.1[3]
IP1 Production1321N1-hPAR2SLIGRL-NH₂pIC50: 7.65 ± 0.02[3]
Radioligand BindingCHO-hPAR2Europium-tagged 2f-LIGRLO-NH₂pKi: 6.9 ± 0.2[3]
GB88 PeptidomimeticCalcium MobilizationHMDMsTrypsinIC50: 1.6 ± 0.5 µM[6]
Calcium MobilizationColonocytesSLIGRL-NH₂IC50: 8 µM[4]
C391 PeptidomimeticCalcium Mobilization16HBE14o-2-at-LIGRL-NH₂IC50: ~1.3 µM[7]
pERK1/2 Inhibition16HBE14o-2-at-LIGRL-NH₂IC50: 14 µM[8]
I-287 Small MoleculeGq ActivationHEK293hTrypsin/SLIGKV-NH₂IC50: 45-390 nM[9]
G13 ActivationHEK293hTrypsin/SLIGKV-NH₂IC50: 45-390 nM[9]
K-14585 PeptidomimeticRadioligand BindingHuman PAR₂[³H]-2-furoyl-LIGRL-NH₂Ki: 0.627 µM[10]
MEDI0618 Monoclonal AntibodyNot ApplicableNot ApplicableNot ApplicablePotent and selective inhibitor[11][12]

Table 2: In Vivo Efficacy of PAR2 Inhibitors

CompoundModelSpeciesDosageEffectReference
This compound Collagen-Induced ArthritisMouseNot specifiedReduced arthritic index[2]
EndometriosisMouse25 mg/kg, 50 mg/kg (i.p.)Dose-dependently inhibited lesion development[13]
AZ8838 PAR2 Agonist-Induced Paw EdemaRat10 mg/kg (p.o.)60% reduction in paw swelling[5]
GB88 PAR2 Agonist-Induced Paw EdemaRat10 mg/kg (p.o.)Inhibited paw edema[14]
TNBS-Induced ColitisRat10 mg/kg/day (p.o.)Ameliorated colitis[4]
C391 Compound 48/80-Induced Thermal HyperalgesiaMouse25 µg, 75 µg (intraplantar)Attenuated thermal hyperalgesia[15]
I-287 Complete Freund's Adjuvant-Induced InflammationMouse50 mg/kg (p.o.)Reduced inflammation[16]
MEDI0618 Preclinical Migraine ModelsMouseNot specifiedPrevented cutaneous allodynia[12][17]

Signaling Pathways and Mechanisms of Action

PAR2 activation triggers a complex network of intracellular signaling pathways. The canonical pathway involves coupling to Gαq/11, leading to phospholipase C activation, inositol (B14025) trisphosphate (IP3) production, and subsequent intracellular calcium mobilization. PAR2 can also couple to other G proteins, including Gαi/o and Gα12/13, and can signal independently of G proteins through β-arrestin recruitment.[3] Next-generation inhibitors exhibit diverse mechanisms for blocking these pathways.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease PAR2 PAR2 Protease->PAR2 Cleavage Gaq Gaq PAR2->Gaq Activation Ga12_13 Gα12/13 PAR2->Ga12_13 Activation Gai Gαi/o PAR2->Gai Activation beta_Arrestin β-Arrestin PAR2->beta_Arrestin Recruitment PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca_Mobilization Ca2+ Mobilization IP3->Ca_Mobilization RhoA RhoA Ga12_13->RhoA ROCK ROCK RhoA->ROCK Adenylyl_Cyclase Adenylyl Cyclase (inhibition) Gai->Adenylyl_Cyclase MAPK_ERK MAPK/ERK Signaling beta_Arrestin->MAPK_ERK

Caption: Simplified PAR2 signaling pathways.

  • This compound acts as a competitive antagonist, though its precise binding site and selectivity for different signaling pathways are not as well-characterized as newer compounds.[2]

  • AZ8838 and AZ3451 are small molecule antagonists that bind to distinct allosteric sites on the PAR2 receptor.[2][3] AZ8838 is proposed to be a competitive antagonist, while AZ3451 acts as a negative allosteric modulator.[3][18] This allows for the inhibition of both G protein-dependent and -independent pathways.[3]

  • GB88 is a peptidomimetic antagonist that has been shown to be a biased antagonist, selectively inhibiting PAR2/Gq/11/Ca2+/PKC signaling while acting as an agonist for other pathways like cAMP, ERK, and Rho in some cell types.[14]

  • C391 is another peptidomimetic antagonist that blocks both Ca2+ and MAPK signaling pathways activated by both peptidomimetic and proteinase agonists.[15][19]

  • I-287 is a selective negative allosteric modulator that shows functional selectivity by inhibiting Gαq and Gα12/13 activity and their downstream effectors, with no effect on Gi/o signaling or β-arrestin2 engagement.[20][21]

  • MEDI0618 is a fully humanized monoclonal antibody that targets PAR2, preventing its activation by proteases.[12][17] This represents a different therapeutic modality with potentially longer-lasting effects.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies for key experiments cited in this guide.

In Vitro Calcium Mobilization Assay

This assay is commonly used to assess the potency of PAR2 inhibitors in blocking the Gαq-mediated signaling pathway.

Calcium_Mobilization_Workflow Cell_Culture 1. Culture PAR2-expressing cells Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Incubation 3. Incubate with varying concentrations of the inhibitor (e.g., this compound, AZ8838) Dye_Loading->Incubation Stimulation 4. Stimulate with a PAR2 agonist (e.g., Trypsin, SLIGKV-NH2) Incubation->Stimulation Measurement 5. Measure changes in intracellular calcium concentration using a fluorescence plate reader Stimulation->Measurement Analysis 6. Calculate IC50 values Measurement->Analysis

Caption: Workflow for a calcium mobilization assay.

Protocol Summary:

  • Cell Culture: PAR2-expressing cells (e.g., HT-29, 1321N1-hPAR2) are seeded in multi-well plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, according to the manufacturer's instructions.

  • Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test inhibitor for a specified period.

  • Agonist Stimulation: A PAR2 agonist (e.g., trypsin, SLIGKV-NH₂) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: Changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves are generated, and IC50 values are calculated to determine the potency of the inhibitor.[22]

In Vivo Paw Edema Model

This model is frequently used to evaluate the anti-inflammatory effects of PAR2 inhibitors in vivo.

Protocol Summary:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory environment.

  • Inhibitor Administration: The test inhibitor is administered, often orally (p.o.) or subcutaneously (s.c.), at a specified time before the inflammatory challenge.

  • Induction of Edema: A PAR2 agonist (e.g., 2f-LIGRLO-NH₂) or an inflammatory agent (e.g., carrageenan) is injected into the plantar surface of the hind paw.

  • Measurement of Paw Volume: Paw volume is measured at various time points after the injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume in the inhibitor-treated group to the vehicle-treated control group.[14]

Conclusion

The landscape of PAR2 inhibitors has evolved significantly from the early discovery of compounds like this compound. While this compound served as a valuable early tool, its low potency limits its utility in many experimental settings. Next-generation PAR2 inhibitors offer substantial improvements in potency, selectivity, and mechanistic diversity.

Researchers now have access to a range of tools, including highly potent small molecules with distinct allosteric modulatory properties (AZ8838, AZ3451, I-287), biased antagonists (GB88), and a monoclonal antibody (MEDI0618) that provides a different therapeutic approach. The choice of inhibitor will depend on the specific research question, the desired mechanism of action, and the experimental model. The quantitative data and experimental outlines provided in this guide aim to facilitate the selection of the most appropriate PAR2 inhibitor for future investigations into the multifaceted roles of this important receptor.

References

Safety Operating Guide

Navigating the Disposal of ENMD-1068: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like ENMD-1068 are paramount for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) containing explicit disposal instructions for this compound is not publicly available, this guide provides a framework for its proper disposal based on general best practices for laboratory chemical waste.

Crucially, all personnel must consult their institution's Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) provided by the supplier before handling or disposing of this compound. The following procedures are intended as a general guide and may need to be adapted based on local regulations and the specific form of the waste (e.g., solid, in solution).

Essential Safety and Handling Precautions

Before commencing any disposal procedures, it is vital to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

  • Waste Identification and Segregation:

    • Unused or Expired this compound: Pure, unused, or expired this compound should be treated as hazardous chemical waste.

    • Contaminated Materials: All materials that have come into direct contact with this compound, including but not limited to pipette tips, empty vials, gloves, and bench paper, must be disposed of as hazardous waste.

    • Solutions: Solutions containing this compound should not be disposed of down the drain. They must be collected in a designated, properly labeled hazardous waste container.

  • Waste Collection and Storage:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste. The label should include the chemical name ("this compound"), the primary hazard(s) (if known from the SDS), and the date of accumulation.

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste. Adhere to all institutional and regulatory requirements for waste pickup and documentation.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C15H29N3O2
Molecular Weight 283.42 g/mol
CAS Number 789488-77-3

Signaling Pathway Inhibition

This compound is recognized as a selective antagonist of Protease-Activated Receptor 2 (PAR2). Furthermore, its hydrochloride salt has been shown to inhibit the TGF-β1/Smad signaling pathway, a critical pathway in cellular processes like fibrosis.

ENMD1068_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor (Type I/II) TGFB1->TGFBR Binds Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates Smad_complex Smad2/3-Smad4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates ENMD1068 This compound ENMD1068->TGFBR Inhibits

Caption: Inhibition of the TGF-β1/Smad signaling pathway by this compound.

Personal protective equipment for handling ENMD-1068

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ENMD-1068

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of this compound.

This compound is a selective protease-activated receptor 2 (PAR2) antagonist utilized in laboratory research, particularly in studies related to inflammation, endometriosis, and liver fibrosis.[1][2][3] As with any research chemical, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data.

Immediate Safety Recommendations

When handling this compound, it is crucial to avoid all direct contact. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[4] Standard laboratory procedure should always include working in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of aerosol inhalation.[4]

Personal Protective Equipment (PPE) Protocol

The following table summarizes the required personal protective equipment for handling this compound, based on the provided Safety Data Sheet information. Consistent and correct use of this equipment is mandatory for all personnel working with this compound.

Body Part Required PPE Specification and Use
Eyes Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect from splashes or airborne particles.[4]
Hands Protective glovesChemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before each use and change them frequently, especially after direct contact with the compound.
Skin and Body Impervious clothing (Lab coat)A long-sleeved lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination.[4]
Respiratory Suitable respiratorUse in areas with adequate ventilation. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation or if working outside of a fume hood.[4]
Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the initial steps to be taken.

Exposure Route Immediate First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Handling and Storage Procedures

Proper handling and storage are essential to maintain the stability of this compound and prevent accidental exposure.

  • Handling: All manipulations of powdered or dissolved this compound should be conducted in a well-ventilated chemical fume hood.[4] Avoid the creation of dust or aerosols.[4]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable PPE, should be treated as chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in general waste.

Visualizing Safety Protocols

To further clarify the procedural logic for ensuring safety when working with this compound, the following workflow diagram illustrates the key decision points and required actions.

ENMD1068_Safety_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_exposure Exposure Event? cluster_response Emergency Response cluster_cleanup Cleanup and Disposal start Start: Handling this compound ppe_check Verify Availability of all Required PPE start->ppe_check ventilation_check Ensure Fume Hood is Certified and Operational ppe_check->ventilation_check don_ppe Don Full PPE: - Safety Goggles - Lab Coat - Gloves - Respirator (if needed) ventilation_check->don_ppe weigh_dissolve Weigh and Dissolve this compound (Inside Fume Hood) don_ppe->weigh_dissolve exposure Accidental Exposure Occurs? weigh_dissolve->exposure no_exposure No exposure->no_exposure No yes_exposure Yes exposure->yes_exposure Yes decontaminate Decontaminate Work Area no_exposure->decontaminate first_aid Initiate Immediate First Aid (as per protocol) yes_exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->decontaminate dispose Dispose of all Waste as Chemical Waste decontaminate->dispose end End of Procedure dispose->end

Caption: Workflow for Safe Handling of this compound.

References

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